(r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Beschreibung
BenchChem offers high-quality (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
VEAIWASLIKZFDF-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a piperidine scaffold, a key structural motif in a vast array of pharmaceuticals.[1][2][3] Its stereospecific configuration at the C3 position, combined with the electron-withdrawing nitrophenyl group at the N1 position, presents a unique chemical architecture for exploration in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, characterization, and potential applications, with a focus on the underlying scientific principles and practical methodologies.
Introduction and Physicochemical Properties
The piperidine ring is a prevalent scaffold in numerous biologically active molecules, contributing to their pharmacological profiles through its conformational flexibility and ability to engage in various intermolecular interactions.[1][3] The introduction of a carboxylic acid group at the 3-position and an N-aryl substituent creates a versatile platform for generating diverse chemical libraries. The specific enantiomer, (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, offers the potential for stereoselective interactions with biological targets, a critical aspect of modern drug design.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 926224-41-1 | Internal |
| Molecular Formula | C12H14N2O4 | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| IUPAC Name | (3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid | Internal |
| Appearance | Expected to be a solid | |
| SMILES | O=C([C@H]1CCCN(C2=CC=C(=O)C=C2)C1)O | Internal |
| InChI Key | VEAIWASLIKZFDF-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid can be approached through several strategic routes. A common method involves the N-arylation of a chiral piperidine-3-carboxylic acid derivative.[5] The choice of starting materials and reaction conditions is crucial for achieving high yield and enantiomeric purity.
Synthetic Workflow
A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5] The latter is often preferred for its broad substrate scope and milder reaction conditions.
Caption: Synthetic workflow for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid via Buchwald-Hartwig N-arylation.
Materials:
-
(R)-Piperidine-3-carboxylic acid ethyl ester
-
1-Fluoro-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
N-Arylation:
-
To an oven-dried Schlenk flask, add (R)-piperidine-3-carboxylic acid ethyl ester (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Chiral Purity and Resolution
Maintaining the stereochemical integrity of the C3 position is paramount. If a racemic synthesis is performed, chiral resolution is necessary. This can be achieved through several methods:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(-)-Mandelic Acid) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC using a suitable chiral stationary phase (e.g., polysaccharide-based columns) can effectively separate the enantiomers.[6][7][8]
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Analytical Workflow
Caption: Analytical workflow for compound characterization.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl group (two doublets in the downfield region), protons on the piperidine ring (complex multiplets in the aliphatic region), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbons of the nitrophenyl group, carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid. |
| HRMS | A molecular ion peak corresponding to the exact mass of the compound, confirming the molecular formula. |
| FTIR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral column, confirming the enantiomeric purity. |
Potential Applications in Drug Discovery
The N-arylpiperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of biological systems.[5][9] The presence of the nitroaromatic moiety and the chiral carboxylic acid opens up several avenues for investigation.
Areas of Interest
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of various enzymes. The overall molecule could be explored as an inhibitor for targets where a piperidine core is known to be beneficial.
-
Receptor Modulation: N-arylpiperidines are known to interact with various receptors, including opioid and sigma receptors.[2] The specific substitution pattern of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid could confer selectivity for certain receptor subtypes.
-
Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents by modulating various signaling pathways.[3] The nitrophenyl group can also contribute to biological activity.
-
Antimicrobial and Antifungal Agents: The N-arylpiperazine (a related scaffold) has been investigated for its antimicrobial properties.[10]
-
Neurological Disorders: The piperidine scaffold is a core component of many drugs used to treat neurological and psychiatric conditions.[2]
Hypothetical Mechanism of Action
The biological activity of this compound will be highly dependent on the specific target. For instance, if targeting an enzyme, the carboxylic acid could chelate a metal cofactor or form critical hydrogen bonds with active site residues. The nitrophenyl-piperidine portion would occupy a hydrophobic pocket, with the stereochemistry at C3 determining the optimal fit.
Caption: Hypothetical interaction with an enzyme target.
Conclusion
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid represents a valuable building block for medicinal chemistry research. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The unique combination of a chiral piperidine core, a carboxylic acid functional group, and an electron-deficient aromatic ring provides a rich platform for the design and discovery of novel therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential in various disease areas.
References
-
Donati, D., et al. (2003). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. PubMed. Available from: [Link].
-
Ondrejkovic, R., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. Available from: [Link].
-
Reddy, G. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. Available from: [Link].
-
Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available from: [Link].
-
Vereshchagin, A. N., et al. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available from: [Link].
-
Catalano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link].
-
Kumar, A., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. Available from: [Link].
-
Aboul-Enein, H. Y., & El-Subbagh, H. I. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available from: [Link].
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. Available from: [Link].
-
Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available from: [Link].
- Tsuboi, S., et al. Method for optical resolution of piperidine carboxylic acid derivative. Google Patents.
-
Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available from: [Link].
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from: [Link].
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available from: [Link].
-
American Elements. Carboxylic Acids. Available from: [Link].
- A kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
-
Wipf, P., et al. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available from: [Link].
-
Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link].
-
Peter, K., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available from: [Link].
-
Toprak, M. S. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. DiVA. Available from: [Link].
-
Vereshchagin, A. N., et al. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available from: [Link].
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link].
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic compound that has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug development.[1] The unique structural architecture, featuring a piperidine scaffold, a stereocenter at the C3 position, and an electron-withdrawing nitrophenyl group at the N1 position, imparts a distinct combination of physicochemical and pharmacological properties.[1] Piperidine rings are a common motif in a vast array of pharmaceuticals and natural alkaloids, valued for their ability to confer favorable pharmacokinetic profiles.[2][3] The carboxylic acid functional group provides a handle for molecular interactions, such as hydrogen bonding, and can influence the compound's solubility and potential for prodrug strategies.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and analytical characterization of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental structure of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid consists of a piperidine ring N-substituted with a 4-nitrophenyl group. A carboxylic acid moiety is attached to the chiral center at the 3-position of the piperidine ring. The "(R)" designation specifies the absolute stereochemistry at this carbon, a critical determinant of its biological activity, as enantiomers often exhibit different pharmacological effects.[4]
Key Structural Features:
-
Piperidine Core: A saturated six-membered heterocycle containing a nitrogen atom, which can act as a basic center and influence the compound's pKa.[2]
-
4-Nitrophenyl Group: An electron-withdrawing aromatic substituent that can participate in π-π stacking and other electronic interactions, influencing the molecule's reactivity and binding affinity to biological targets.[1]
-
(R)-3-Carboxylic Acid: A chiral center with a carboxylic acid group that can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing aqueous solubility.[1]
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| IUPAC Name | (3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid | N/A |
| CAS Number | 1260603-87-9 | [1] |
Synthesis and Purification
The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically proceeds via a nucleophilic aromatic substitution reaction.[1] For the enantiomerically pure (R)-isomer, a chiral starting material is required.
Synthetic Workflow
A representative synthetic approach involves the reaction of (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid) with 1-fluoro-4-nitrobenzene in the presence of a base.
Caption: Synthetic workflow for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
(R)-Piperidine-3-carboxylic acid
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-piperidine-3-carboxylic acid in DMF, add potassium carbonate.
-
Add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is paramount for its application in research and development. A suite of analytical techniques is employed for this purpose.
Analytical Workflow
Sources
Navigating the Therapeutic Landscape of C12H14N2O4 Isomers: A Technical Guide for Drug Discovery
Abstract
The molecular formula C12H14N2O4 represents a fascinating collection of isomeric compounds, each possessing unique structural features that translate into a diverse range of biological activities. With a molecular weight of approximately 250.25 g/mol , these molecules have garnered significant interest within the scientific community, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of key isomers, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, physicochemical properties, and therapeutic potential. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to confidently navigate the complexities of this chemical space and unlock its full potential for therapeutic innovation.
Introduction: The Significance of C12H14N2O4 in Medicinal Chemistry
The structural diversity inherent in the molecular formula C12H14N2O4 gives rise to a variety of pharmacologically active compounds. From derivatives of essential amino acids to novel synthetic scaffolds, these isomers have been implicated in a range of biological processes, including neurotransmission, inflammation, and cellular protection. Understanding the subtle yet critical differences in their chemical architecture is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents. This guide will focus on several prominent and well-characterized isomers, providing a detailed examination of their properties and applications.
Key Isomers of C12H14N2O4: A Deep Dive
This section will explore the synthesis, properties, and biological relevance of notable compounds with the molecular formula C12H14N2O4.
N-Acetyl-L-tryptophan: A Neuroprotective Agent
N-Acetyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan and has emerged as a compound of interest for its neuroprotective effects.[4]
A summary of the key physicochemical properties of N-Acetyl-L-tryptophan is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H14N2O4 | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
N-Acetyl-L-tryptophan exhibits its neuroprotective effects through multiple mechanisms. It acts as an antagonist of the neurokinin-1 receptor (NK-1R), thereby inhibiting the binding of substance P, a neuropeptide involved in inflammation and pain signaling.[4] Furthermore, it functions as an inhibitor of cytochrome c, a key protein in the intrinsic pathway of apoptosis.[4] By preventing the release of cytochrome c from the mitochondria, N-Acetyl-L-tryptophan can mitigate cell death.[4] Its antioxidant and anti-inflammatory properties are further demonstrated by its ability to inhibit the expression of interleukin-1β (IL-1β) and the activation of caspase-1.[4]
The signaling pathway below illustrates the neuroprotective mechanism of N-Acetyl-L-tryptophan.
Caption: Neuroprotective and anti-inflammatory pathways of N-Acetyl-L-tryptophan.
This protocol outlines a method to assess the neuroprotective effects of N-Acetyl-L-tryptophan against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of N-Acetyl-L-tryptophan (e.g., 1, 10, 100 µM) for 2 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H2O2) at a final concentration of 200 µM, to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control group.
5-Hydroxytryptophan (5-HTP) Derivatives and their Synthesis
While 5-Hydroxytryptophan (5-HTP) itself does not have the formula C12H14N2O4, its derivatives, such as its ethyl ester, are highly relevant and can fall within this category. 5-HTP is a naturally occurring amino acid and a crucial intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin.[5][6]
Several chemical synthesis routes for 5-HTP have been developed to meet the market demand, as extraction from natural sources can be limiting.[5] A common strategy involves the use of 5-bromoindole as a starting material.
A patented method describes the synthesis of 5-HTP from 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester through a three-step process: condensation, reduction, and hydrolysis/resolution.[7] Another approach involves the Michael addition reaction using 5-bromoindole and 3-bromo-2-hydroxyimino-propionate.[5]
The following diagram illustrates a generalized workflow for the chemical synthesis of 5-HTP.
Caption: Generalized workflow for the chemical synthesis of 5-HTP.
5-Hydroxy-L-tryptophan ethyl ester is a derivative of 5-HTP designed to potentially enhance its stability and absorption.[] The esterification of the carboxylic acid group can modify the pharmacokinetic profile of the parent compound, a common strategy in drug development.
Other Notable Isomers
The PubChem database lists several other compounds with the molecular formula C12H14N2O4, highlighting the diversity of this chemical space. These include:
-
N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzamide : A nitrobenzamide derivative.[2]
-
Benzyl 3-methoxy-2-oxo-3-azetidinylcarbamate : A compound featuring an azetidinone core.[3]
The exploration of these and other isomers represents a promising avenue for the discovery of novel therapeutic agents.
The Tryptophan Connection: Precursors and Metabolites
L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including proteins, serotonin, melatonin, and niacin (vitamin B3).[9][10][11] The metabolic pathway originating from tryptophan is of significant interest to researchers in neuroscience and psychiatry due to its direct link to mood, sleep, and cognition.[11][12]
The conversion of tryptophan to 5-HTP is the rate-limiting step in the synthesis of serotonin.[6] This highlights the therapeutic potential of targeting this pathway for conditions associated with serotonin dysregulation, such as depression and anxiety.[12]
The following diagram illustrates the metabolic pathway from tryptophan to serotonin and melatonin.
Caption: Biosynthetic pathway from tryptophan to serotonin and melatonin.
Conclusion and Future Directions
The molecular formula C12H14N2O4 encompasses a diverse array of chemical structures with significant therapeutic potential. From the neuroprotective actions of N-Acetyl-L-tryptophan to the foundational role of 5-HTP derivatives in neurotransmitter synthesis, these compounds offer fertile ground for drug discovery and development. This technical guide has provided a comprehensive overview of key isomers, their synthesis, and biological activities, with the aim of equipping researchers with the knowledge to further explore this promising chemical space.
Future research should focus on the systematic evaluation of less-characterized C12H14N2O4 isomers to uncover novel pharmacological activities. Furthermore, the development of more efficient and sustainable synthesis methods for these compounds will be crucial for their translation into clinical applications. The continued investigation of the structure-activity relationships within this class of molecules will undoubtedly lead to the design of next-generation therapeutics for a wide range of diseases.
References
-
PubChem. Compound Summary for CID 139244754. National Center for Biotechnology Information. [Link]
- Google Patents. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan.
-
PubChem. Compound Summary for CID 85974588. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. benzyl 3-methoxy-2-oxo-3-azetidinylcarbamate. [Link]
-
Frontiers in Bioengineering and Biotechnology. Advances in the Microbial Synthesis of 5-Hydroxytryptophan. [Link]
-
Canadian Science Publishing. A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN. [Link]
-
PubChem. Compound Summary for CID 86314041. National Center for Biotechnology Information. [Link]
-
MDPI. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]
-
PubChem. Compound Summary for CID 52454694. National Center for Biotechnology Information. [Link]
-
Veeprho. Melatonin Related Compound A | CAS 608-07-1. [Link]
- Google Patents. US3772371A - Benzodiazepine derivatives and process for preparing the same.
-
MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
-
PMC. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]
-
PMC. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic... [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
PubChem. Compound Summary for CID 896. National Center for Biotechnology Information. [Link]
-
Dove Press. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. [Link]
-
MolPort. Directory By Molecular Formula / null / C12H14N2O2. [Link]
-
Tro 6th Edition Ch 3 Problem 68a. Calculate the formula mass for each compound. a. N2O4. [Link]
-
PubChem. Compound Summary for CID 97312955. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 3.6: Molecular Compounds- Formulas and Names. [Link]
-
Healthline. What Is Tryptophan? Uses, Benefits, and Foods. [Link]
-
Medical News Today. L-trytophan supplements: Are they safe, and do they work?. [Link]
-
EBSCO. Tryptophan | Chemistry | Research Starters. [Link]
Sources
- 1. CID 139244754 | C12H14N2O4 | CID 139244754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzamide | C12H14N2O4 | CID 85974588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]
- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Tryptophan? Uses, Benefits, and Foods [healthline.com]
- 11. Tryptophan | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 12. L-trytophan supplements: Are they safe, and do they work? [medicalnewstoday.com]
An In-depth Technical Guide to R-enantiomer Nipecotic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
This guide provides a comprehensive technical overview of R-enantiomer nipecotic acid derivatives, a class of compounds with significant therapeutic potential, primarily as inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2][3] We will delve into the stereoselective synthesis, in-depth pharmacological characterization, and promising therapeutic applications of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of GABAergic Neurotransmission and GABA Transporters (GATs)
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][4][5] A reduction in GABAergic neurotransmission can lead to neurological and psychological disorders, including epilepsy, anxiety, and neuropathic pain.[1][6] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters (GATs).[4][5][6]
There are four subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[4] Of these, GAT1 is considered the most important for neuronal GABA uptake and has emerged as a key therapeutic target.[5][7] By inhibiting GATs, particularly GAT1, the extracellular concentration of GABA can be increased, thereby enhancing inhibitory neurotransmission. This mechanism forms the basis for the therapeutic effects of GAT inhibitors.[7][8][9]
Nipecotic acid, a cyclic GABA analogue, is a potent inhibitor of GABA uptake.[2][6][10] However, its therapeutic use is limited by its hydrophilic nature, which prevents it from readily crossing the blood-brain barrier (BBB).[2][6] This has led to the development of more lipophilic derivatives to improve CNS penetration and therapeutic efficacy.[2][6]
The Stereochemical Imperative: Why the R-enantiomer?
For nipecotic acid derivatives targeting GAT1, the biological activity predominantly resides in the R-enantiomer.[5] The (R)-enantiomer of N-substituted nipecotic acid derivatives is significantly more potent as a GAT1 inhibitor than its (S)-counterpart.[8] This stereoselectivity highlights the critical importance of asymmetric synthesis or chiral resolution to obtain the desired enantiomerically pure compounds for therapeutic applications.
Conversely, for derivatives targeting mGAT4, the S-enantiomer has been found to be more active.[5] This underscores the need for careful stereochemical control in drug design to achieve subtype selectivity and desired pharmacological effects.
Stereoselective Synthesis of R-Nipecotic Acid Derivatives
The synthesis of enantiomerically pure R-nipecotic acid derivatives is a cornerstone of research in this field. Several strategies have been developed to achieve this, primarily focusing on two approaches:
-
Asymmetric Synthesis: This involves building the chiral center into the molecule from the beginning of the synthetic route. One notable method starts with N-Cbz-beta-alanine, using Evans's chemistry to induce the first stereogenic center, followed by a series of reactions to construct the piperidine ring.[1]
-
Chiral Resolution: This approach involves separating the enantiomers from a racemic mixture of nipecotic acid or its derivatives.[11] This can be achieved through several techniques:
-
Diastereomeric Salt Formation: This classic method involves reacting the racemic nipecotic acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.[11]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as an alpha 1-acid glycoprotein (AGP) column, can effectively separate the enantiomers of nipecotic acid amides.[12]
-
A validated HPLC method for determining the enantiomeric excess of nipecotic acid has been established, allowing for accurate quantification of enantiomeric purity up to 99.87% for the (R)-enantiomer.[13]
This protocol outlines a general procedure for the chiral separation of nipecotic acid amides based on established methods.[12]
Objective: To separate the enantiomers of a synthesized nipecotic acid amide.
Materials:
-
Racemic nipecotic acid amide
-
Alpha 1-acid glycoprotein (AGP) chiral column
-
HPLC system with UV or Circular Dichroism detector
-
Phosphate buffer (pH 7.0)
-
Tetrabutylammonium (TBA) (cationic modifier)
-
Ethanol (uncharged modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer solution at pH 7.0. Add appropriate concentrations of TBA and ethanol to the buffer to act as modifiers. The optimal concentrations will need to be determined empirically to achieve the best resolution.
-
Sample Preparation: Dissolve the racemic nipecotic acid amide in the mobile phase to a suitable concentration.
-
HPLC Analysis:
-
Equilibrate the AGP chiral column with the prepared mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the HPLC analysis under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV or Circular Dichroism detector. Circular dichroism is particularly useful for identifying and confirming the elution order of the enantiomers.
-
-
Data Analysis: Determine the retention times of the two enantiomers and the resolution between the peaks. Optimize the mobile phase composition (concentrations of TBA and ethanol, and pH) to achieve baseline resolution.
Causality: The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The ionic and hydrophobic interactions between the analytes and the AGP column are crucial for retention and resolution.[12] The cationic modifier (TBA) and the uncharged modifier (ethanol) modulate these interactions to improve selectivity.[12]
Pharmacological Characterization and Structure-Activity Relationships (SAR)
The development of potent and selective GAT inhibitors requires a thorough understanding of their structure-activity relationships. A key strategy has been the introduction of lipophilic N-substituents to the nipecotic acid scaffold to enhance BBB penetration and GAT1 affinity.[2][6]
One of the most successful examples of this approach is Tiagabine , a derivative of (R)-nipecotic acid that is a potent and selective GAT1 inhibitor and is used clinically as an anticonvulsant.[5][6] The lipophilic N-(4,4-diphenyl-3-butenyl) group in tiagabine is crucial for its high affinity.
Recent research has explored a variety of lipophilic moieties, including:
-
Allenic Spacers: A new class of derivatives with a four-carbon-atom allenyl spacer connecting the nipecotic acid nitrogen to an aromatic residue has shown high potency and selectivity for mGAT1.[14]
-
Terminally Double-Substituted Allenic Spacers: Further modifications with two terminal aryl residues on the allenic spacer have led to the identification of highly potent mGAT1 and mGAT4 inhibitors.[5][15]
-
Asymmetrically Substituted Bis-Aromatic Moieties: Introducing asymmetry in the bis-aromatic portion of the lipophilic tail has been shown to be beneficial for high affinity.[16]
-
Thiadiazole and Acetonaphthone Moieties: Hybrid molecules incorporating these lipophilic groups have been synthesized to improve lipophilicity and BBB permeation, with some showing significant anticonvulsant activity.[17][18]
| Compound/Derivative | Target | pIC50 | pKi | Reference |
| (R)-Nipecotic acid derived allene | mGAT1 | 6.78 ± 0.08 | 7.10 ± 0.12 | [14] |
| Tiagabine | hGAT-1 | ~7.15 (IC50 = 0.07 µM) | - | [8] |
| NNC-711 | hGAT-1 | ~7.40 (IC50 = 0.04 µM) | - | [8] |
| (R)-8d (allenic spacer) | mGAT1 | In the range of tiagabine | - | [5] |
| (S)-8d (DDPM-3960) (allenic spacer) | mGAT4 | 6.59 ± 0.01 | - | [5] |
| (S)-8d (DDPM-3960) (allenic spacer) | hGAT-3 | 6.49 ± 0.10 | - | [5] |
The following diagram illustrates the mechanism by which R-nipecotic acid derivatives inhibit GABA reuptake.
Caption: Inhibition of GABA reuptake by R-nipecotic acid derivatives.
Therapeutic Applications
The ability of R-nipecotic acid derivatives to enhance GABAergic neurotransmission makes them promising candidates for the treatment of various neurological disorders.
-
Epilepsy: This is the most well-established therapeutic area for GAT1 inhibitors.[6][19] By increasing synaptic GABA levels, these compounds can suppress the excessive neuronal firing that characterizes seizures.[6] Tiagabine is a clinically approved anti-epileptic drug that validates this approach.[5][6] Several novel derivatives have shown significant anticonvulsant activity in preclinical models.[16][17][18]
-
Neuropathic Pain: There is growing evidence that enhancing GABAergic signaling can alleviate neuropathic pain. Some GAT inhibitors have demonstrated antinociceptive properties in animal models.[4]
-
Anxiety: Given the role of GABA in anxiety, GAT inhibitors are being investigated for their anxiolytic-like effects.[4][5]
-
Neurodegenerative Diseases: Recent studies have explored the potential of nipecotic acid derivatives in the context of neurodegeneration, such as Alzheimer's disease.[20][21][22] These compounds may offer multi-target therapeutic benefits by combining GABA reuptake inhibition with antioxidant and anti-inflammatory properties.[20][21][22]
This workflow describes a typical preclinical study to assess the anticonvulsant efficacy of a novel R-nipecotic acid derivative.
Caption: Preclinical workflow for evaluating anticonvulsant activity.
Future Directions and Conclusion
The field of R-enantiomer nipecotic acid derivatives continues to evolve, with ongoing efforts to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. A key challenge remains the design of molecules that can efficiently cross the BBB while maintaining high affinity for their target GAT subtype.[2][6]
The exploration of multi-target ligands, which combine GAT inhibition with other beneficial pharmacological activities, represents a promising avenue for future research, particularly for complex disorders like Alzheimer's disease.[20][21] Furthermore, a deeper understanding of the structural biology of GATs, aided by techniques like cryo-electron microscopy, will facilitate the rational design of next-generation inhibitors.[9][23]
References
-
A new class of nipecotic acid and guvacine derivatives has been synthesized and characterized for their inhibitory potency at mGAT1-4 and binding affinity for mGAT1. (2019). ChemMedChem. [Link]
-
Chiral separation of nipecotic acid amides. (n.d.). Journal of Chromatography A. [Link]
-
Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. (2020). Thieme Connect. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Molecules. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]
-
Structure activity relationship of selective GABA uptake inhibitors. (2025). ResearchGate. [Link]
-
The GABA Transporter and its Inhibitors. (n.d.). Current Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]
-
Nipecotic acid directly activates GABAA-like ion channels. (n.d.). British Journal of Pharmacology. [Link]
-
Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2018). Frontiers in Chemistry. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). European Journal of Medicinal Chemistry. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]
-
Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. (2024). 3 Biotech. [Link]
-
Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. (2001). Journal of Medicinal Chemistry. [Link]
-
Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). edoc.ub.uni-muenchen.de. [Link]
-
Structures of GABA and GAT1 inhibitors. Biological activity data refer... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents. (n.d.). Letters in Drug Design & Discovery. [Link]
-
Structural basis of GABA reuptake inhibition. (2022). Nature. [Link]
-
Structural basis of GABA reuptake inhibition. (2026). Twist Bioscience. [Link]
-
Nipecotic acid – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][12][14][20]oxadiazol-4-yl) derivatives. (2016). Chirality. [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. (2020). ResearchGate. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (n.d.). ResearchGate. [Link]
-
Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 7. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 8. The GABA Transporter and its Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 20. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 22. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. twistbioscience.com [twistbioscience.com]
1-(4-Nitrophenyl)piperidine-3-carboxylic acid SMILES and InChI key
An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-3-carboxylic acid for Advanced Research
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its emerging applications as a versatile scaffold in modern pharmacology.
Core Chemical Identity and Structural Significance
1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a derivative of piperidine, a foundational heterocyclic motif in pharmaceutical sciences.[1] Its structure is characterized by three key components: a saturated six-membered piperidine ring, a 4-nitrophenyl group attached to the piperidine nitrogen, and a carboxylic acid moiety at the 3-position. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules and a scaffold for developing novel therapeutic agents.[2]
The presence of the carboxylic acid group, in particular, allows for a variety of chemical modifications and interactions, such as amide bond formation, and plays a crucial role in the molecule's ability to engage with biological targets through hydrogen bonding.[2][3]
| Identifier | Value | Source |
| SMILES | OC(C1CCCN(C2=CC=C(=O)C=C2)C1)=O | |
| InChIKey | VEAIWASLIKZFDF-UHFFFAOYSA-N | [2] |
| Molecular Formula | C12H14N2O4 | [2] |
| Molecular Weight | 250.25 g/mol | [2] |
| CAS Number | 926224-41-1 | [2] |
Synthesis and Workflow
The synthesis of 1-(4-nitrophenyl)piperidine-3-carboxylic acid is typically achieved through a nucleophilic aromatic substitution reaction. This well-established pathway offers a reliable method for laboratory-scale production.
Experimental Protocol: Nucleophilic Aromatic Substitution
The primary synthetic route involves the reaction of a piperidine-3-carboxylic acid derivative (such as an ester, for protection of the carboxylic acid) with an activated nitroaromatic compound like p-nitrochlorobenzene or p-fluoronitrobenzene. The reaction is conducted in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the electron-deficient aromatic ring. A subsequent hydrolysis step deprotects the carboxylic acid, yielding the final product.[2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve piperidine-3-carboxylic acid ethyl ester (or a similar ester) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the solution. This will deprotonate the secondary amine of the piperidine ring, activating it as a nucleophile.
-
Nucleophilic Substitution: Add p-nitrochlorobenzene to the reaction mixture. Heat the mixture under reflux to drive the substitution reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The product can be extracted using an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
Final Purification: After hydrolysis, the aqueous solution is acidified to precipitate the final product, 1-(4-nitrophenyl)piperidine-3-carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: General synthetic workflow for 1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 1-(4-nitrophenyl)piperidine-3-carboxylic acid make it a compound of considerable interest in pharmacological research. Its utility spans from being a key intermediate to a scaffold for potent bioactive molecules.
Enzyme Inhibition and Prodrug Design
This compound is actively studied for its potential as an enzyme inhibitor.[2] The piperidine ring can interact with various biological receptors, while the nitrophenyl group can participate in electron transfer reactions, potentially modulating biochemical pathways.[2] Furthermore, the carboxylic acid moiety is ideal for prodrug strategies, where it can be esterified to improve pharmacokinetic properties like membrane permeability, with the ester being cleaved in vivo to release the active carboxylic acid.
Scaffold for GABA Uptake Inhibitors
The core structure, piperidine-3-carboxylic acid, is also known as nipecotic acid. Derivatives of nipecotic acid are well-regarded as inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for research in neurological and psychiatric disorders such as epilepsy and anxiety.[4][5] 1-(4-Nitrophenyl)piperidine-3-carboxylic acid serves as a crucial starting material or scaffold for creating novel GABA transporter (GAT) inhibitors, particularly targeting mGAT4.[5]
Logical Relationship in Drug Scaffold Development
Caption: Role of the title compound as a versatile drug discovery scaffold.
Conclusion
1-(4-Nitrophenyl)piperidine-3-carboxylic acid is more than just a chemical entity; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with a functionally rich structure, provides a robust platform for the design and discovery of novel therapeutics. From its foundational role in building complex molecular architectures to its specific application as a scaffold for enzyme and transporter inhibitors, this compound represents a significant area of opportunity for advancing drug development pipelines. Continued exploration of its derivatives is likely to yield new candidates for treating a range of human diseases.
References
-
National Center for Biotechnology Information. (n.d.). Piperidine, 1-(4-nitrophenyl)-. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylic acid (C12H14N2O6S). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)piperidine. PubChem. Retrieved from [Link]
-
American Elements. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Tambara, E. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1374. Available at: [Link]
-
PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). Retrieved from [Link]
-
Toprak, M. S., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. KTH Diva. Available at: [Link]
-
Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]
-
Herde, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
Engineering 3D Chemical Space: Chiral Piperidine Building Blocks in Modern Medicinal Chemistry
Introduction: The "Escape from Flatland" Paradigm
The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a watershed moment in modern drug discovery. This paradigm shift, widely recognized as the "escape from flatland," directly correlates increased molecular saturation with higher clinical success rates[1][2]. At the forefront of this structural evolution is the chiral piperidine scaffold. Comprising a saturated six-membered nitrogenous ring, chiral piperidines are ubiquitous in FDA-approved therapeutics. They offer precise spatial arrangements that enhance target binding, improve aqueous solubility, and mitigate off-target liabilities such as hERG channel inhibition[3][4].
The Mechanistic Rationale for Chiral Piperidines
Why do chiral piperidines consistently outperform their planar pyridine or achiral piperidine counterparts in late-stage clinical trials? As an application scientist, one must look beyond the 2D structure and analyze the causality rooted in conformational dynamics and vector projection.
-
Vectorial Exit of Substituents: A chiral center on the piperidine ring (e.g., C2 or C3 substitution) locks the ring into a preferred chair conformation. This projects functional groups into specific 3D vectors, allowing for highly complementary, stereospecific interactions with the chiral environments of protein binding pockets[5].
-
Physicochemical Optimization: Introducing chirality often disrupts the crystal lattice packing energy of a molecule, which significantly enhances aqueous solubility. Furthermore, the increased fraction of sp3 carbons (Fsp3) lowers lipophilicity (LogP), directly improving the pharmacokinetic (PK) profile and reducing promiscuous protein binding[1][4].
-
Toxicity Mitigation: Planar lipophilic bases frequently intercalate with the hERG potassium channel, leading to severe cardiotoxicity. The steric bulk and 3D complexity introduced by chiral piperidines sterically hinder this off-target interaction, widening the therapeutic index[3][6].
Logical pathway of integrating chiral piperidines to improve drug profiles.
Advanced Synthetic Strategies for Asymmetric Piperidines
Historically, accessing enantiopure piperidines required tedious chiral resolution, which suffered from poor atom economy (maximum 50% yield). Today, asymmetric catalysis and biocatalysis provide direct, high-yielding routes to these essential building blocks[7][8].
Chemo-Enzymatic Dearomatization
A breakthrough approach involves the asymmetric dearomatization of activated pyridines. Because nature lacks a single enzyme for this exact transformation, researchers have engineered a hybrid chemo-enzymatic cascade. By utilizing an amine oxidase (e.g., 6-HDNO) coupled with an ene imine reductase (EneIRED), N-substituted tetrahydropyridines are converted into stereo-defined 3- and 3,4-substituted piperidines with exceptional enantiomeric excess (ee > 99%)[9]. This method was pivotal in synthesizing intermediates for the ovarian cancer drug Niraparib and the antipsychotic Preclamol[7][9].
Chemo-enzymatic cascade workflow for synthesizing stereo-enriched piperidines.
Organocatalytic Domino Reactions
For highly functionalized polysubstituted piperidines, organocatalytic domino Michael addition/aminalization reactions are employed. Using chiral secondary amines (like O-TMS protected diphenylprolinol), these cascades construct multiple stereocenters in a single operation. The catalyst dictates the transition state geometry, ensuring high diastereomeric ratios (dr > 20:1) while completely avoiding transition metal contamination—a critical factor for API synthesis[8][10].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following methodology details the one-pot amine oxidase/imine reductase cascade for piperidine synthesis[9][11]. The causality behind the buffer choice and cofactor recycling is explicitly engineered to guarantee a self-validating, thermodynamically driven system.
Objective: Chemo-Enzymatic Synthesis of Stereo-Enriched 3-Substituted Piperidines.
Materials:
-
N-substituted tetrahydropyridine substrate (10 mM)
-
6-Hydroxy-D-nicotine oxidase (6-HDNO)
-
Ene Imine Reductase (EneIRED)
-
NADP⁺ (1 mM) and D-Glucose/Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
Step-by-Step Methodology:
-
System Preparation: In a 50 mL reaction vessel, prepare 20 mL of 100 mM potassium phosphate buffer.
-
Causality/Rationale: Maintaining a strict pH of 7.5 balances the optimal activity profiles of both 6-HDNO and EneIRED while preventing the premature, non-enzymatic hydrolysis of the highly reactive imine intermediate.
-
-
Cofactor Recycling Setup: Add NADP⁺ (1 mM), D-glucose (50 mM), and GDH (10 U/mL).
-
Causality/Rationale: Utilizing stoichiometric NADPH is economically unviable and can cause product inhibition. The GDH system continuously regenerates the NADPH required by EneIRED, driving the thermodynamic equilibrium strictly toward the final piperidine product[11].
-
-
Enzyme Addition: Introduce 6-HDNO (5 U/mL) and EneIRED (10 U/mL) to the buffered solution. Incubate at 30°C for 10 minutes to ensure thermal equilibration.
-
Substrate Introduction: Dissolve the tetrahydropyridine substrate in a minimal volume of DMSO (final DMSO concentration <5% v/v) and add to the reaction mixture.
-
Causality/Rationale: Co-solvents are necessary to overcome the poor aqueous solubility of the organic substrate, but exceeding 5% v/v will disrupt the hydration shell of the enzymes, leading to rapid denaturation.
-
-
Reaction Monitoring: Agitate the mixture at 200 rpm at 30°C for 24 hours. Monitor the initial oxidation and subsequent reduction cascade via chiral HPLC to confirm enantiomeric excess (ee%).
-
Work-up & Isolation: Quench the reaction by adjusting the pH to 10 using 1M NaOH.
-
Causality/Rationale: Basification deprotonates the newly formed piperidine nitrogen, rendering the molecule lipophilic and allowing for highly efficient extraction into ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
-
Quantitative Impact on Drug Development
The integration of chiral piperidines has demonstrably improved the profiles of numerous FDA-approved drugs. The table below summarizes key quantitative and qualitative improvements observed during the lead optimization phases of prominent therapeutics[3][4][7].
| Drug / Compound | Target / Indication | Chiral Piperidine Modification | Observed Pharmacological Improvement |
| Niraparib | PARP Inhibitor (Ovarian Cancer) | (3S)-3-substituted piperidine core | Enhanced target affinity; significantly improved oral bioavailability. |
| Preclamol | Dopamine Autoreceptor Agonist | 3-substituted chiral piperidine | High enantiomeric specificity for the D2 receptor; drastically reduced off-target CNS effects. |
| Lorlatinib | ALK Inhibitor (Lung Cancer) | Macrocyclic chiral piperidine | Overcame clinical resistance mutations; increased blood-brain barrier (BBB) penetration. |
| Elobixibat | IBAT Inhibitor (Constipation) | Chiral coupling via piperidine | Modulated physicochemical properties; restricted systemic absorption for localized GI action. |
Conclusion
The strategic incorporation of chiral piperidine building blocks is not merely a synthetic exercise but a fundamental requirement for modern medicinal chemistry. By escaping flatland, researchers can navigate the complex 3D chemical space required to engage challenging biological targets while simultaneously optimizing pharmacokinetic parameters and safety profiles.
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- Application of Chiral Piperidine Scaffolds in Drug Design. thieme-connect.com.
- One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines. thieme-connect.com.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacological Applications of Piperidine Deriv
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Application of Chiral Piperidine Scaffolds in Drug Design. thieme-connect.com.
- 2-[(3-Methylpiperidin-1-yl)methyl]aniline. benchchem.com.
- 2-Methylpiperidine | 109-05-7. benchchem.com.
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-[(3-Methylpiperidin-1-yl)methyl]aniline|CAS 1016679-71-2 [benchchem.com]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Difference between (R) and (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to the Stereoisomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid: (R) vs. (S)
Authored by: A Senior Application Scientist
Abstract
The principle of chirality is fundamental to modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides a detailed technical examination of the enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the profound impact of the stereocenter at the C3 position of the piperidine ring, delineating the differences between the (R) and (S) enantiomers. This document covers the synthesis of the racemic mixture, methodologies for chiral resolution, comparative analysis of stereospecific properties, and detailed analytical protocols for their separation and characterization. The content is designed for researchers, scientists, and drug development professionals seeking to understand the critical role of stereochemistry in the biological function of chiral molecules.
Introduction: The Imperative of Chirality in Drug Design
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When a substituent, such as the carboxylic acid group in 1-(4-nitrophenyl)piperidine-3-carboxylic acid, introduces a chiral center, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R) and (S).
These enantiomers, while possessing identical chemical formulas and physical properties in an achiral environment, can exhibit dramatically different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4] This divergence arises from the stereospecific nature of biological receptors, enzymes, and other macromolecules, which can preferentially bind to one enantiomer over the other. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer may be simply inactive, or it could contribute to undesirable side effects or even antagonize the therapeutic action of the eutomer. Therefore, the separation and individual characterization of enantiomers are not merely academic exercises but critical steps in the development of safer and more effective drugs.[3]
This guide focuses on the (R) and (S) enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, illustrating the core principles of chirality through a specific and relevant molecular example.
Synthesis and Chiral Resolution
The first step in studying the individual enantiomers is the synthesis of the parent compound, which typically yields a racemic mixture (a 1:1 mixture of both enantiomers). Subsequently, this mixture must be separated, a process known as chiral resolution.
Synthesis of Racemic 1-(4-Nitrophenyl)piperidine-3-carboxylic acid
The synthesis of the racemic compound is generally achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a piperidine precursor with a nitrophenyl electrophile.
Experimental Protocol: Racemic Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve piperidine-3-carboxylic acid and a base, such as sodium carbonate (Na₂CO₃), in a suitable solvent like dimethylformamide (DMF) or water.
-
Nucleophilic Substitution: Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene to the solution. The piperidine nitrogen acts as a nucleophile, displacing the halide on the aromatic ring.[5]
-
Reaction Conditions: Heat the mixture under reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield racemic 1-(4-nitrophenyl)piperidine-3-carboxylic acid as a solid.[5]
Caption: Workflow for the synthesis of racemic 1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Chiral Resolution: Separating the Enantiomers
Resolving the racemic mixture is a critical step. The most common methods for resolving chiral carboxylic acids are diastereomeric salt formation and chiral chromatography.[6]
2.2.1. Resolution by Diastereomeric Salt Formation
This classical method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[6]
-
Salt Formation: Dissolve the racemic 1-(4-nitrophenyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine or another chiral amine.[6]
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first. The choice of solvent is crucial for achieving good separation.
-
Isolation of the First Diastereomer: Collect the crystals by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the single enantiomer, which can then be extracted. The chiral resolving agent remains in the aqueous layer as its salt.
-
Isolation of the Second Enantiomer: The second, more soluble diastereomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent and repeating the acid treatment to liberate the other enantiomer.
Caption: Chiral resolution workflow using diastereomeric salt formation.
2.2.2. Resolution by Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are often effective for separating a wide range of chiral compounds.[7] For acidic compounds, columns like Chiralpak IA are often employed.[7]
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with an acidic additive (like trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid group and improve peak shape. For some columns, polar organic solvents like acetonitrile or methanol are used.[8]
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.
-
Injection and Elution: Inject the sample onto the column. The two enantiomers will travel through the column at different rates and elute as two separate peaks.
-
Detection and Quantification: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the eluting peaks. The area under each peak corresponds to the amount of each enantiomer.[7]
Comparative Analysis of (R) and (S) Enantiomers
The fundamental difference between the (R) and (S) enantiomers lies in their stereochemistry, which in turn dictates their interaction with other chiral entities.
Caption: 3D representation of (R) and (S) enantiomers at the C3 chiral center.
Physicochemical Properties
In an achiral environment, enantiomers are indistinguishable. However, their interaction with plane-polarized light is a defining and differential characteristic.
| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Molecular Weight | Identical | Identical | Same atomic composition. |
| Melting Point | Identical | Identical | Crystal lattice energy is the same for pure enantiomers. |
| Boiling Point | Identical | Identical | Intermolecular forces are identical in an achiral environment. |
| Solubility (achiral solvent) | Identical | Identical | Solvation energies are the same. |
| Optical Rotation [α] | Opposite Sign (e.g., +x°) | Opposite Sign (e.g., -x°) | Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. |
Pharmacological and Biological Differences
The true significance of the difference between (R)- and (S)-1-(4-nitrophenyl)piperidine-3-carboxylic acid emerges in a biological context. The introduction of a chiral center into the piperidine ring is known to enhance biological activity and selectivity.[3][4]
The Easson-Stedman Hypothesis: A Three-Point Attachment Model
This model provides a rational basis for stereospecific biological activity. It posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points. The more active enantiomer (the eutomer) can achieve this three-point binding, whereas the less active enantiomer (the distomer) can only bind at two of the three sites due to its different spatial arrangement.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Potential of 4-Nitrophenyl Piperidine Derivatives
The following technical guide details the pharmacological potential, synthesis, and safety profile of 4-nitrophenyl piperidine derivatives.
Technical Guide & Whitepaper
Executive Summary
The 4-nitrophenyl piperidine scaffold represents a critical structural motif in medicinal chemistry, serving both as a bioactive pharmacophore and a versatile intermediate. While the piperidine ring itself is a "privileged structure" found in over 12,000 biologically active compounds (including opioids like Fentanyl and Pethidine), the introduction of a nitro (-NO₂) group on the phenyl ring imparts unique electronic and metabolic properties.
This guide analyzes two distinct structural classes:
-
N-(4-nitrophenyl)piperidines: Where the nitrophenyl group is directly attached to the nitrogen (N-aryl).
-
4-(4-nitrophenyl)piperidines: Where the nitrophenyl group is attached to the C4 position (C-aryl).
Key Insight: While C-aryl derivatives are often precursors to amino-functionalized opioids, N-substituted nitro-derivatives exhibit direct analgesic , antimicrobial , and sigma receptor modulating activities. However, the nitro group introduces a significant toxicological liability (mutagenicity) that must be managed during drug design.
Chemical Basis & Structural Classification
The Pharmacophore
The pharmacological versatility of these derivatives stems from the interplay between the basic piperidine nitrogen and the electron-deficient nitrophenyl ring.
| Feature | Function | Pharmacological Impact |
| Piperidine Nitrogen | Proton acceptor (pKa ~11) | Critical for binding anionic sites (e.g., Asp147 in Opioid receptors). |
| Nitro Group (-NO₂) | Strong electron-withdrawing | Increases lipophilicity; alters pKa of nearby groups; metabolic "warhead" (reducible to amine). |
| Linker (N vs C4) | Spacial orientation | N-Aryl: Rigidifies the N-terminus; often antimicrobial/antioxidant. C-Aryl: Mimics the phenylalanine moiety of endogenous opioids. |
Synthesis Protocol: N-Arylation (Nucleophilic Aromatic Substitution)
The most robust method for synthesizing 1-(4-nitrophenyl)piperidine is the Nucleophilic Aromatic Substitution (
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine
-
Target: High-purity N-aryl derivative for antimicrobial/analgesic screening.
-
Reaction Type:
(Addition-Elimination).
Reagents:
-
4-Fluoronitrobenzene (1.0 equiv)
-
Piperidine (2.0 equiv)[1]
-
Potassium Carbonate (
, 1.5 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO) or DMF.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-fluoronitrobenzene (e.g., 10 mmol) and DMSO (15 mL).
-
Addition: Add
(15 mmol) followed by the slow addition of piperidine (20 mmol). The reaction is exothermic; maintain temperature < 40°C during addition. -
Heating: Heat the mixture to 90°C for 4–9 hours. Monitor conversion via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Yield typically >85%).
Expert Note: For C-aryl derivatives (4-(4-nitrophenyl)piperidine), direct nitration of 4-phenylpiperidine is often non-selective (yielding ortho/para mixtures). A superior route involves the protection of 4-phenylpiperidine (e.g., N-acetylation), followed by nitration with
, and subsequent deprotection.
Pharmacological Profiles
Analgesic Activity (Opioid Receptor Modulation)
Research indicates that 4-nitrophenyl piperidine derivatives (specifically N-phenacyl and quaternary ammonium salts) possess significant analgesic properties comparable to pethidine.
-
Mechanism: These compounds act as
-opioid receptor agonists. The piperidine nitrogen mimics the tyramine nitrogen of enkephalins. -
SAR Insight: The para-nitro substitution enhances analgesic potency and duration of action compared to ortho- or meta-isomers. This is likely due to the electron-withdrawing effect increasing the binding affinity or metabolic stability of the phenyl ring against hydroxylation.
-
Data Summary:
-
Compound: 1-(4-nitrophenacyl)-piperidine derivatives.
-
Potency: Significant increase in tail-flick latency (p < 0.01) at 50 mg/kg.
-
Duration: Effects persist up to 180 minutes (longer than pethidine in some assays).
-
Antimicrobial & Antioxidant Potential
The nitro group renders these derivatives active against specific bacterial strains, likely through a mechanism involving nitro-reduction and radical formation (similar to metronidazole).
-
Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Antioxidant: High DPPH scavenging activity reported for 4-nitro substituted derivatives, potentially due to the stabilization of radical species by the nitro-conjugated system.
Neurological Targets (NMDA & Sigma Receptors)
4-Benzyl and 4-phenyl piperidines are established scaffolds for NMDA receptor antagonists (specifically NR2B subtype, e.g., Ifenprodil analogs) and Sigma-1 receptor ligands .
-
Sigma-1 Affinity: The 4-phenylpiperidine moiety is a primary pharmacophore for Sigma-1 receptors, which modulate calcium signaling and cell survival. Nitro-derivatives serve as high-affinity probes, where the nitro group can be reduced to an amine to alter selectivity between Sigma-1 and Sigma-2 subtypes.
Visualization: Synthesis & SAR
Synthesis Pathway (Graphviz)
The following diagram illustrates the
Caption: Comparative synthesis routes for N-aryl (top) and C-aryl (bottom) nitro-piperidine scaffolds.
Structure-Activity Relationship (SAR) Map
Caption: SAR analysis highlighting the functional roles of the nitro group and piperidine core.
Toxicology & Safety (Critical Analysis)
Trustworthiness Directive: Any development involving nitro-aromatics must address genotoxicity.
-
Mutagenicity: 4-Nitrophenyl derivatives often test positive in the Ames Salmonella/microsome assay (strains TA98/TA100). The metabolic reduction of the nitro group to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate can lead to DNA adduct formation.
-
Mitigation Strategy: In drug development, the nitro group is frequently used as a "masked" amine. It is reduced to the amino group (via catalytic hydrogenation, Pd/C,
) to form 4-aminophenyl piperidines , which are the actual precursors for high-potency opioids (e.g., fentanyl analogs) and have a safer toxicological profile. -
Handling: All nitro-piperidine intermediates should be treated as potential mutagens. Use double-gloving and fume hoods during synthesis.
References
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Le Fèvre, R. J. W. (1930). Nitration of 2′- and 4′-nitro-1-phenylpiperidines. Journal of the Chemical Society. Retrieved from [Link]
-
Lijinsky, W., et al. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 81163: 1-Nitroso-4-phenylpiperidine. Retrieved from [Link]
-
Organic Syntheses. (2020).[2] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Retrieved from [Link]
Sources
Technical Whitepaper: Sourcing, Synthesis, and Applications of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid
Executive Summary
In modern drug discovery, functionalized chiral piperidines serve as privileged scaffolds for developing highly selective small-molecule therapeutics. Specifically, (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a highly sought-after building block. The (R)-configuration at the C3 position dictates the spatial trajectory of the carboxylic acid, which is critical for stereospecific target engagement in peptidomimetics and enzyme inhibitors. Furthermore, the para-nitrophenyl moiety provides a robust chemical handle for downstream derivatization, most notably through reduction to an aniline for subsequent amide couplings or PROTAC linker attachments.
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, current market pricing, and a self-validating experimental protocol for its structural manipulation.
Physicochemical & Structural Profiling
While commercial catalogs frequently list the racemic mixture under CAS 926224-41-1 [1], isolating or synthesizing the pure (R)-enantiomer requires deliberate stereochemical control.
-
Molecular Formula: C₁₂H₁₄N₂O₄[1]
-
Molecular Weight: 250.25 g/mol [1]
-
Electronic Nuance (Expert Insight): Unlike aliphatic piperidines, which are highly basic (pKa ~9-10), the nitrogen in this scaffold is directly bonded to a para-nitrophenyl group. The lone pair on the piperidine nitrogen is heavily delocalized into the electron-withdrawing nitroaromatic system. This drastically reduces the basicity of the piperidine nitrogen, rendering it nearly neutral at physiological pH. This is a critical design feature for medicinal chemists looking to mitigate hERG channel liabilities often associated with basic aliphatic amines.
Supplier Landscape & Pricing Analysis
Procuring the exact (R)-enantiomer often requires purchasing the racemate (CAS 926224-41-1) and performing chiral resolution, or requesting custom asymmetric synthesis. Below is a quantitative summary of the current market landscape for the core scaffold.
| Supplier | CAS Number | Purity | Quantity | Price (USD/EUR) | Lead Time |
| Arctom | 926224-41-1 | 95% | 1 g | $69.00[2] | 8 days[2] |
| Reagentia | 926224-41-1 | >95% | 1 g | Inquire (Cat: R00J52A)[3] | Varies |
| Benchchem | 926224-41-1 | >95% | Custom | Inquire (Cat: B2377365)[1] | Varies |
| Hairui Chemical | 926224-41-1 | 95% | Custom | Inquire (Cat: HR209438)[4] | Varies |
Note: Prices are subject to change based on global supply chain fluctuations and specific enantiomeric excess (ee%) requirements.
Mechanistic Workflow: Chiral Resolution & Synthetic Utilization
To utilize the (R)-enantiomer effectively, researchers typically resolve the commercial racemate using chiral diastereomeric salt formation (e.g., using (+)-tartaric acid or chiral amines) before proceeding to downstream derivatization.
Chiral resolution and downstream derivatization of the (R)-piperidine scaffold.
Experimental Protocol: Self-Validating Nitro Reduction
The most common application of this scaffold involves reducing the nitro group to an amine for subsequent coupling. The following protocol is engineered with embedded causality and in-process controls to ensure high fidelity and prevent racemization.
Objective: Convert the para-nitro group to an aniline while strictly preserving the C3 chiral center. Causality: We utilize Palladium on Carbon (Pd/C) with hydrogen gas rather than harsh acidic dissolving metal reductions (e.g., Fe/HCl). The neutral conditions of catalytic hydrogenation prevent acid-catalyzed enolization at the C3 position, which would irreversibly racemize the (R)-stereocenter.
Step-by-Step Methodology:
-
Preparation & Dissolution Check: In a flame-dried Schlenk flask, suspend 1.0 mmol of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in 10 mL of anhydrous methanol.
-
Self-Validation: Ensure complete dissolution by gentle warming if necessary. A heterogeneous suspension will lead to inconsistent hydrogenation kinetics and trapped starting material.
-
-
Catalyst Addition: Add 10% wt/wt Pd/C (0.1 mmol Pd).
-
Causality: Purge the flask with Argon (3 vacuum/backfill cycles) before introducing hydrogen. This displaces oxygen and prevents the auto-ignition of the highly reactive Pd/C catalyst in the presence of methanol vapors.
-
-
Hydrogenation & In-Process Control (IPC): Introduce H₂ gas via a balloon. Stir vigorously at 25°C.
-
Self-Validation: After 2 hours, withdraw a 10 µL aliquot, filter through a 0.22 µm PTFE micro-syringe filter, and analyze via UPLC-MS. The reaction is complete only when the starting material peak (m/z 251 [M+H]⁺) is entirely replaced by the product peak (m/z 221 [M+H]⁺). Do not proceed to workup until conversion is >99% to avoid complex downstream chromatographic separations.
-
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with an additional 15 mL of methanol.
-
Causality: Celite prevents fine, pyrophoric catalyst particles from bleeding into the filtrate, which could contaminate the final API with heavy metals and cause unwanted side reactions in subsequent steps.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield (R)-1-(4-Aminophenyl)piperidine-3-carboxylic acid as a stable solid, ready for immediate HATU-mediated amide coupling.
References
-
Reagentia. "1-(4-nitrophenyl)piperidine-3-carboxylic acid (1 x 1 g)." Reagentia. Available at:[Link]
-
Hairui Chemical. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid_926224-41-1." Hairui Chemical. Available at:[Link]
Sources
- 1. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid_926224-41-1_Hairui Chemical [hairuichem.com]
Navigating the Synthesis and Handling of Nitrophenyl Piperidine Carboxylic Acids: A Technical Guide to Safety and Risk Management
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Duality of Promise and Precaution
Nitrophenyl piperidine carboxylic acids represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique combination of the electron-withdrawing nitrophenyl group, the conformationally constrained piperidine scaffold, and the versatile carboxylic acid moiety makes these molecules attractive for designing novel therapeutics. However, the very features that impart desirable pharmacological properties also necessitate a thorough understanding and rigorous management of their potential hazards. This guide provides an in-depth technical overview of the safety data, material handling protocols, and risk mitigation strategies essential for the safe and effective utilization of nitrophenyl piperidine carboxylic acids in a research and development setting. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally related compounds and general principles of chemical hygiene, emphasizing the causality behind each safety recommendation to foster a culture of proactive risk assessment.
Part 1: Hazard Identification and Risk Profile
The risk profile of nitrophenyl piperidine carboxylic acids is best understood by considering the contributions of its constituent chemical motifs: the nitrophenyl group, the piperidine core, and the carboxylic acid functional group.
Toxicological Profile: A Synthesis of Component Hazards
While specific toxicological data for every conceivable nitrophenyl piperidine carboxylic acid derivative is not available, a reliable hazard assessment can be constructed by examining the known effects of structurally similar compounds. The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.[1]
-
Skin and Eye Irritation: A consistent finding across safety data sheets for N-aryl piperidines and related compounds is the potential for skin and eye irritation.[1][2] This is a common property of many organic chemicals and is often exacerbated by the presence of aromatic and acidic/basic functional groups. Prolonged or repeated skin contact may lead to dermatitis. Direct contact with the eyes can cause serious irritation and potential damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of fine dusts or aerosols of these compounds may cause irritation to the respiratory tract.[2][3] This is a general hazard for many powdered organic compounds.
-
Acute Toxicity (Oral): Several related compounds are classified as harmful if swallowed.[4] The nitrophenyl moiety, in particular, can exhibit toxicity upon ingestion. While the piperidine carboxylic acid portion is generally less of a concern for acute oral toxicity, the overall hazard of the molecule should be considered.
-
Systemic Effects: The toxicological properties of the complete molecular structure have not been fully investigated for many derivatives.[1] It is prudent to assume that systemic effects could occur following significant exposure, and appropriate precautions should be taken to minimize all routes of exposure.
Physicochemical Hazards
-
Flammability: While many solid nitrophenyl piperidine carboxylic acids are not highly flammable, the piperidine moiety itself is a flammable liquid.[5] Therefore, the overall flammability of a specific derivative should be assessed, and sources of ignition should be avoided, especially when working with solutions or fine powders that could form explosive dust clouds.
-
Reactivity and Incompatibility:
-
Strong Oxidizing Agents: This is a critical incompatibility for this class of compounds. The piperidine ring can be oxidized, and the presence of the nitro group can increase the reactivity towards strong oxidizers, potentially leading to vigorous or explosive reactions.[1][2][6]
-
Strong Acids and Bases: The carboxylic acid and the piperidine nitrogen are, respectively, acidic and basic centers. Reactions with strong acids and bases can be exothermic and may compromise the stability of the molecule.[4]
-
Thermal Decomposition: While stable under normal conditions, at elevated temperatures, nitrophenyl compounds can undergo thermal decomposition.[7] Hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[4][7]
-
Part 2: Safe Handling, Storage, and Experimental Protocols
A proactive approach to safety is paramount when working with nitrophenyl piperidine carboxylic acids. The following protocols are designed to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific compound and experimental procedure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects against splashes of solutions and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[4] | Prevents direct skin contact and potential irritation or absorption. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential to minimize inhalation exposure.[1][2] For procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes the risk of inhaling irritating or potentially toxic dust. |
Engineering Controls: Designing Safety into the Workspace
-
Ventilation: All work with nitrophenyl piperidine carboxylic acids, especially handling of powders and preparation of solutions, should be conducted in a properly functioning chemical fume hood.[1][2] This is the most effective way to prevent inhalation exposure.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area in case of accidental exposure.[1]
Workflow for Safe Handling and Dispensing
Caption: A logical workflow for the safe handling of nitrophenyl piperidine carboxylic acids.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Containers: Store in tightly sealed containers.[1]
-
Location: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2][4]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[1][2][4]
Part 3: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[4][7] |
Spill Response Protocol
Caption: A decision-making workflow for responding to a chemical spill.
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and follow institutional emergency procedures.
Part 4: Waste Disposal
Chemical waste from experiments involving nitrophenyl piperidine carboxylic acids must be treated as hazardous waste.
-
Collection: Collect all waste, including unused material and contaminated lab supplies, in a designated, properly labeled hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[1]
Conclusion: A Commitment to Safety and Scientific Integrity
The pursuit of novel therapeutics with nitrophenyl piperidine carboxylic acids holds great promise. However, this potential can only be realized through a steadfast commitment to safety and a deep understanding of the chemical hazards involved. By internalizing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can create a safe and productive environment for innovation. The causality-driven approach to safety presented here is not merely a set of rules but a framework for critical thinking and proactive risk management, which are the cornerstones of scientific integrity and excellence.
References
-
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Pliatsika, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. Retrieved from [Link]
-
bioRxiv. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]
Sources
Methodological & Application
The Art of the C-N Bond: Advanced Nucleophilic Aromatic Substitution Protocols for Piperidine Derivatives
Introduction: The Ubiquitous Piperidine Moiety in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric groups.[1][5] The synthesis of N-aryl piperidines, in particular, is a critical transformation in the development of new chemical entities across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[5][6] This application note provides an in-depth guide to the most powerful nucleophilic aromatic substitution (SNAr) protocols for the synthesis of these valuable compounds, with a focus on the underlying principles, practical execution, and troubleshooting of these essential reactions.
I. The Workhorse of C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broadly applicable and high-yielding method for the formation of C-N bonds.[7] This palladium-catalyzed cross-coupling reaction is particularly well-suited for the arylation of piperidine and its derivatives.[8][9]
A. The Catalytic Cycle: A Symphony of Redox and Elimination
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The currently accepted mechanism proceeds through several key steps:
-
Oxidative Addition: A low-valent palladium(0) species, stabilized by a phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The piperidine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final and often rate-determining step is the reductive elimination of the N-aryl piperidine product, regenerating the palladium(0) catalyst.
B. Key Parameters for Success: A Practical Guide
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Parameter | Key Considerations & Recommendations |
| Palladium Precursor | Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-formed catalysts (e.g., XPhos Pd G3) are often preferred for their reliability and ease of use.[10] |
| Ligand | Bulky, electron-rich phosphine ligands are crucial. XPhos, SPhos, and RuPhos are excellent choices for challenging substrates.[11] For less hindered systems, BINAP or Xantphos can be effective.[8][12] |
| Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures and longer reaction times.[7] |
| Solvent | Anhydrous, degassed solvents are essential. Toluene and 1,4-dioxane are the most frequently used and effective solvents.[13][14] |
C. Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Piperidine
This protocol provides a general procedure for the coupling of an aryl bromide with piperidine using a palladium/imidazolinium salt catalytic system.[15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Piperidine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 0.02 equiv. Pd)
-
1,3-bis(2,6-diisopropylphenyl)-imidazolinium chloride (SIPr·HCl) (0.04 mmol, 0.04 equiv.)
-
Lithium hexamethyldisilazide (LiHMDS) (1.5 mL of a 1M solution in THF, 1.5 equiv.)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, SIPr·HCl, and a magnetic stir bar.
-
Seal the tube with a septum and evacuate and backfill with the inert gas three times.
-
Add the piperidine and anhydrous, degassed toluene via syringe.
-
Add the LiHMDS solution dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
D. Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst poisoning (especially with heteroaromatic substrates)[13]; Inefficient oxidative addition due to steric hindrance[11] | Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). Increase catalyst loading. Ensure all reagents and solvents are pure and anhydrous.[11] |
| Formation of Palladium Black | Catalyst decomposition | Lower the reaction temperature and increase the reaction time.[13] |
| Side Reactions (e.g., Hydrodehalogenation) | Unproductive β-hydride elimination | Optimize the ligand and base combination. |
| Reaction Stalls | Catalyst deactivation over time | Consider a slow addition of the base or use a more stable pre-catalyst. |
II. The Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a valuable, milder alternative to palladium-catalyzed methods for the N-arylation of piperidine derivatives.[16] This copper-catalyzed reaction couples aryl boronic acids with amines and can often be performed at room temperature and open to the air.[17]
A. The Copper-Catalyzed Mechanism
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II) or Cu(III) intermediate. The key steps are:
-
Transmetalation: The aryl boronic acid transmetalates with a copper(II) salt to form a copper-aryl species.
-
Ligand Exchange: The piperidine displaces a ligand on the copper center.
-
Reductive Elimination: The N-aryl piperidine product is formed via reductive elimination, generating a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.
B. Experimental Protocol: Chan-Lam Coupling of Piperidine with Phenylboronic Acid
This protocol provides a general procedure for the copper-catalyzed N-arylation of piperidine with phenylboronic acid.[17]
Materials:
-
Piperidine (1.0 mmol)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (0.1-1.0 mmol)
-
Pyridine (if used as a base)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask, add the piperidine, copper(II) acetate, and a magnetic stir bar.
-
Add dichloromethane and pyridine (if necessary). Stir the mixture at room temperature for 15-30 minutes.
-
Add the phenylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium hydroxide. Stir for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Classical Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, classical SNAr provides a transition-metal-free pathway to N-aryl piperidines.[18][19] This reaction is most effective when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[19][20]
A. Mechanism: The Meisenheimer Complex
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The piperidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of strong EWGs is crucial for stabilizing the negative charge of the Meisenheimer complex.[18]
B. Experimental Protocol: SNAr of 2,4-Dinitrochlorobenzene with Piperidine
This protocol is a classic example of an SNAr reaction.[23]
Materials:
-
2,4-Dinitrochlorobenzene (1.0 mmol)
-
Piperidine (2.2 mmol, 2.2 equiv.)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene in ethanol.
-
Add the piperidine to the solution.
-
Heat the mixture to reflux and maintain for the recommended time (typically 1-2 hours), with stirring.
-
Monitor the reaction by TLC, observing the disappearance of the 2,4-dinitrochlorobenzene spot.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, collect the product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
IV. Conclusion
The synthesis of N-aryl piperidine derivatives is a critical endeavor in modern drug discovery. The choice of synthetic protocol—be it the robust Buchwald-Hartwig amination, the mild Chan-Lam coupling, or the classical SNAr reaction—will depend on the specific substrate, functional group tolerance, and desired reaction conditions. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are paramount to achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently and successfully synthesize these important molecular building blocks.
V. References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(5), 5549–5558. [Link]
-
Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry, 7(4), 1-2. [Link]
-
Mahmoud, A. R. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. [Link]
-
Vardanyan, R. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614–1620. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Vardanyan, R. (2017). Piperidine-Based Drug Discovery. University of Arizona. [Link]
-
Sale, D., & Sung, S. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3915–3922. [Link]
-
Sunny, S., & Karvembu, R. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-22. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3257–3270. [Link]
-
Dell'Erba, C., & Spinelli, D. (1975). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (4), 379-381. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
O'Keeffe, M., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6175–6180. [Link]
-
Organ, M. G., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Windsor. [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Wang, Y., & Zhang, J. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Communications, 58(74), 10398-10401. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
He, C., & Chen, W. (2014). Palladium-catalyzed amination of piperidine with aryl chlorides. ResearchGate. [Link]
-
O'Keeffe, M., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6175–6180. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]
-
Liu, X., & Zhang, H. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5177. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Schaller, C. P. (n.d.). Addition-Elimination at Aromatics (SNAR). College of Saint Benedict / Saint John's University. [Link]
-
Kunz, K., & Scholz, U. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. [Link]
-
Reddy, V. P., & Kumar, V. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. ChemistrySelect, 7(20), e202201046. [Link]
-
Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. [Link]
-
Li, J., & Wang, Y. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(21), 7401. [Link]
-
Sharma, A., & Kumar, A. (2025). Synthetic applications and methodology development of Chan–Lam coupling: a review. Monatshefte für Chemie - Chemical Monthly, 157(1), 1-25. [Link]
-
Mancini, P. M. E., & Martinez, R. D. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1137-1140. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. longdom.org [longdom.org]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Peptide Modification
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a unique, non-proteinogenic amino acid analogue that presents both opportunities and challenges in peptide synthesis. Its rigid piperidine backbone offers a strategy to introduce conformational constraints into a peptide sequence, a valuable tool in medicinal chemistry for enhancing biological activity, selectivity, and metabolic stability.[1][2] The chiral center at the 3-position of the piperidine ring is crucial for defining the spatial orientation of the peptide backbone.[2] The N-aryl substitution with a 4-nitrophenyl group significantly influences the electronic properties and steric bulk of the molecule, distinguishing it from simpler cyclic amino acids.[3][4]
This technical guide provides a comprehensive overview of the application of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in peptide coupling reactions. It addresses the inherent challenges associated with this sterically hindered and electronically modified building block and offers detailed protocols for its successful incorporation into peptide chains.
Scientific Rationale and Key Considerations
The successful incorporation of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid into a peptide sequence requires careful consideration of several factors stemming from its unique structure.
Steric Hindrance
The bulky N-(4-nitrophenyl)piperidine moiety presents significant steric hindrance around the carboxylic acid group. This can impede the approach of the activating agent and the incoming amine nucleophile, potentially leading to slow reaction rates and incomplete couplings.[5] Therefore, the choice of a highly efficient coupling reagent is paramount.
Electronic Effects of the 4-Nitrophenyl Group
The electron-withdrawing nature of the 4-nitrophenyl group has a dual effect. It reduces the basicity of the piperidine nitrogen, which can be beneficial in preventing side reactions where this nitrogen might act as a nucleophile.[6] However, this electron-withdrawing effect can also influence the reactivity of the carboxylic acid, although this is generally less pronounced than the steric effects.
Racemization Risk
As with other chiral carboxylic acids, there is a risk of racemization at the C3 stereocenter during the activation and coupling steps.[7] This is a critical consideration, as the stereochemical integrity of the building block is essential for the desired biological activity of the final peptide. The use of racemization-suppressing additives is highly recommended.
Proposed Synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
A plausible synthetic route to (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid starts from commercially available (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid). The key transformation is a nucleophilic aromatic substitution reaction.
Caption: Proposed synthetic workflow for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Detailed Synthetic Protocol:
Step 1: Esterification of (R)-Piperidine-3-carboxylic acid
-
Suspend (R)-piperidine-3-carboxylic acid (1.0 eq) in ethanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude ethyl ester hydrochloride.
-
The crude product can be used directly in the next step or purified by recrystallization.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the (R)-ethyl piperidine-3-carboxylate hydrochloride (1.0 eq) in dimethylformamide (DMF, 5-10 volumes).
-
Add potassium carbonate (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate.
Step 3: Saponification
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Peptide Coupling Protocols
The choice of coupling strategy is critical for the successful incorporation of this sterically demanding building block. Both solution-phase and solid-phase approaches are viable, with the selection of reagents being the key determinant of success.
Recommended Coupling Reagents and Conditions
Due to the steric hindrance, standard carbodiimide reagents like DCC or EDC alone are likely to be inefficient. The use of more potent uronium/aminium or phosphonium salt-based reagents is strongly recommended.
| Coupling Reagent | Additive | Base | Solvent | Key Considerations |
| HATU | (Internal) | DIPEA | DMF, NMP | Highly efficient, rapid kinetics, low racemization.[8] |
| HBTU | (Internal) | DIPEA | DMF, NMP | A reliable and cost-effective alternative to HATU.[8] |
| PyBOP | (Internal) | DIPEA | DMF, DCM | Effective for hindered couplings, though may generate colored byproducts. |
| COMU | OxymaPure | DIPEA | DMF, NMP | A modern, safer alternative to HOBt/HOAt-based reagents with excellent performance.[8] |
| DIC | OxymaPure | - | DCM | A carbodiimide-based option where the additive is crucial for both efficiency and racemization suppression. |
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
-
DIC: N,N'-Diisopropylcarbodiimide
-
DIPEA: N,N-Diisopropylethylamine
-
DMF: N,N-Dimethylformamide
-
NMP: N-Methyl-2-pyrrolidone
-
DCM: Dichloromethane
Solution-Phase Peptide Coupling Protocol
This protocol is suitable for the synthesis of dipeptides or smaller peptide fragments.
Caption: Workflow for solution-phase peptide coupling.
Detailed Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To this solution, add DIPEA (2.0-3.0 eq) followed by the coupling reagent (e.g., HATU, 1.1 eq). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Coupling: In a separate flask, dissolve the N-terminal-free amino acid ester or peptide fragment (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the steric hindrance of the coupling partners.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final peptide using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)
This protocol outlines the incorporation of the title compound as a single residue in a standard Fmoc-based solid-phase peptide synthesis workflow.
Caption: Workflow for solid-phase peptide synthesis incorporation.
Detailed Protocol:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (3-5 eq) with a suitable coupling reagent (e.g., HATU, 2.9 eq) and DIPEA (6-10 eq) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Recommendation: Due to the steric hindrance, a double coupling is highly recommended. After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of the activated amino acid.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.
Analytical Characterization of the Resulting Peptide
After synthesis and purification, it is crucial to thoroughly characterize the peptide to confirm its identity, purity, and stereochemical integrity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the synthetic peptide.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed structural information, confirming the incorporation of the piperidine moiety and the overall peptide structure.[10]
-
Chiral Amino Acid Analysis: To confirm that no racemization occurred during the coupling of the title compound, the final peptide can be hydrolyzed, and the resulting amino acids analyzed by a suitable chiral chromatography method.
Conclusion
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a challenging yet valuable building block for modifying peptide structures. Its successful incorporation relies on the use of potent coupling reagents to overcome steric hindrance and the inclusion of additives to suppress racemization. The protocols outlined in this guide provide a robust starting point for researchers seeking to explore the potential of this unique scaffold in their peptide-based drug discovery and development programs. Careful optimization of reaction conditions and thorough analytical characterization will be key to achieving high yields and purities of the desired peptide products.
References
- Advanced Analytical Techniques for Peptide Characterization. (2024, September 18). Google Cloud.
- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. (1992). PubMed.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme E-Books & E-Journals.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008, June 15). PubMed.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
- Coupling Reagents. AAPPTEC - Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications.
- N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Peptide Synthesis via Fragment Condensation. Humana Press.
- 1-(4-bromo-2-nitrophenyl)piperidine synthesis. ChemicalBook.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012, February 27). ACS Publications.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). PMC.
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF - ResearchGate.
- 24.4 Basicity of Arylamines. (2023, September 20). Organic Chemistry | OpenStax.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021, September 6). ResearchGate.
- Process for Preparation of Piperidine Carboxylic Acid. (2008, October 30). Google Patents.
- Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024, October 7). PMC.
- Piperidine Synthesis. (2025, June 4). DTIC.
- p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. vaia.com [vaia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 24.4 Basicity of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in Modern Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding innovative chemical entities that can modulate biological pathways with high specificity and efficacy. Within the vast landscape of medicinal chemistry, the piperidine scaffold holds a privileged position, being a structural motif in numerous approved drugs. This guide delves into the multifaceted applications of a particularly promising derivative, (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a compound poised at the intersection of several key therapeutic areas. Its unique structural features—a chiral piperidine-3-carboxylic acid core (a derivative of nipecotic acid), and a 1-position nitrophenyl substituent—confer a diverse range of potential biological activities, from enzyme inhibition to modulation of neurotransmitter transport.[1]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols to unlock the full potential of this versatile molecule. We will explore its utility as a lead compound for the development of inhibitors for Cathepsin K and GABA transporters, and as a foundational building block for the synthesis of compound libraries for broader screening campaigns.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| IUPAC Name | (3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid | [1] |
| CAS Number | 926224-41-1 | [1] |
| Appearance | Solid | |
| Key Structural Features | Piperidine ring, Carboxylic acid group, 4-Nitrophenyl substituent | [1] |
The presence of the carboxylic acid moiety allows for hydrogen bonding interactions, a critical feature for binding to biological targets, while the nitrophenyl group can participate in electron transfer reactions and offers a site for further chemical modification.[1]
Application I: A Potent Scaffold for Cathepsin K Inhibition in Osteoporosis and Oncology
Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, plays a pivotal role in bone resorption.[2] Its inhibition has emerged as a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders, as well as certain cancers with bone metastases.[1][2] The piperidine scaffold has been identified as a key pharmacophore in the design of potent and selective Cat K inhibitors.[2]
The Rationale for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid as a Cat K Inhibitor
The structural features of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid make it an attractive starting point for the development of Cat K inhibitors. The piperidine ring can be functionalized to interact with the active site pockets of the enzyme, while the carboxylic acid can form crucial hydrogen bonds.[2][3] The 4-nitrophenyl group provides a vector for synthetic elaboration to enhance interactions with the S3 pocket of Cathepsin K, a strategy that has proven effective in increasing inhibitor potency.[2]
Caption: Signaling pathway of Cathepsin K-mediated bone resorption and its inhibition.
Protocol: In Vitro Cathepsin K Inhibitor Screening Assay
This protocol outlines a fluorogenic assay to determine the inhibitory potential of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid and its derivatives against human Cathepsin K.
Materials:
-
Human recombinant Cathepsin K[4]
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)[4]
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)[4]
-
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (and derivatives)
-
Positive control inhibitor (e.g., Odanacatib)
-
96-well black microplates[4]
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)[4]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1%.[5]
-
Enzyme Preparation: Dilute the stock solution of Cathepsin K in cold assay buffer to the desired working concentration.[4]
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the test compound dilution or control (assay buffer with DMSO for negative control, positive control inhibitor for positive control). b. Add 25 µL of the diluted Cathepsin K solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4] d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells. e. Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.[4]
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the negative control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro Cathepsin K inhibitor screening assay.
Application II: Targeting GABA Transporters for Neurological Disorders
The piperidine-3-carboxylic acid moiety is a well-established pharmacophore for targeting GABA transporters (GATs).[6] GATs are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thereby regulating neuronal excitability.[7] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.[8]
Rationale for CNS Applications
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a derivative of (R)-nipecotic acid, a known GAT inhibitor.[6] The addition of the lipophilic 4-nitrophenyl group can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.[8] This modification positions the compound as a promising lead for the development of novel GAT inhibitors with improved pharmacokinetic properties.
Caption: Mechanism of GABAergic neurotransmission and inhibition of GABA reuptake.
Protocol: In Vitro [³H]GABA Uptake Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid on GABA transporters.
Materials:
-
HEK293 cells stably expressing the desired GAT subtype (e.g., GAT-1)[6][9]
-
Unlabeled GABA[10]
-
Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose)[9]
-
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
-
Reference inhibitor (e.g., Tiagabine for GAT-1)[9]
-
Scintillation cocktail and liquid scintillation counter[9]
-
96-well microplates[9]
Procedure:
-
Cell Culture: Culture HEK293-GAT cells in appropriate media and seed them into 96-well plates. Allow the cells to adhere and form a confluent monolayer.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Assay Performance: a. Wash the cell monolayer twice with pre-warmed assay buffer.[9] b. Add 100 µL of the test compound dilution or control to the respective wells. For total uptake, use assay buffer alone. For non-specific uptake, use a high concentration of a potent inhibitor like Tiagabine.[9] c. Pre-incubate the plate for 10-20 minutes at room temperature.[9] d. Initiate the uptake by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA.[9] e. Incubate for a defined period (e.g., 10 minutes) at room temperature.[9] f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer. b. Transfer the cell lysates to scintillation vials.[9] c. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: a. Calculate the specific GABA uptake by subtracting the non-specific uptake from the total uptake.[9] b. Determine the percent inhibition of specific uptake for each concentration of the test compound. c. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[9]
Application III: A Versatile Building Block for Library Synthesis
The chemical structure of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid offers multiple points for diversification, making it an excellent scaffold for the synthesis of compound libraries for high-throughput screening.
Synthetic Handles for Derivatization
-
Carboxylic Acid (C3 position): The carboxylic acid can be readily converted to a wide range of functional groups, including amides, esters, and alcohols, allowing for the exploration of interactions with different sub-pockets of a target protein.[11]
-
Nitro Group (on the phenyl ring): The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation. This provides a powerful tool for modulating the electronic and steric properties of the molecule.[1]
-
Piperidine Nitrogen (N1 position): While already substituted, the aryl-nitrogen bond can potentially be cleaved under specific conditions to allow for the introduction of alternative substituents at the N1 position.
Protocol: Synthesis of an Amide Library from (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
This protocol describes a general procedure for the parallel synthesis of an amide library.
Materials:
-
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt/EDC)[11]
-
Organic base (e.g., DIPEA)[11]
-
Anhydrous DMF or DCM as solvent[11]
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: In each well of the reaction block, add a solution of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in the chosen solvent.
-
Amine Addition: Add a solution of a unique amine to each well.
-
Coupling Agent Addition: Add the coupling agent and the organic base to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reactions and perform a liquid-liquid extraction. The crude products can be purified by preparative HPLC or other suitable chromatographic techniques.
-
Characterization: Confirm the structure and purity of each library member by LC-MS and ¹H NMR.
Caption: Workflow for the synthesis of an amide library.
Conclusion
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid represents a highly valuable and versatile scaffold in the landscape of drug discovery. Its inherent structural features provide a solid foundation for the rational design of potent and selective inhibitors for clinically relevant targets such as Cathepsin K and GABA transporters. Furthermore, its amenability to chemical modification makes it an ideal starting point for the generation of diverse compound libraries. The protocols and application notes provided herein are intended to empower researchers to fully explore and exploit the therapeutic potential of this promising molecule and its derivatives, ultimately contributing to the development of the next generation of innovative medicines.
References
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Retrieved from [Link]
-
ACS Publications. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. Retrieved from [Link]
-
AACR Journals. (2004). Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. AACR Journals. Retrieved from [Link]
-
ACS Publications. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. Retrieved from [Link]
-
PMC. (2022). Structural basis of GABA reuptake inhibition. PMC. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Retrieved from [Link]
-
Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from [Link]
-
PMC. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Retrieved from [Link]
-
Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Retrieved from [Link]
-
ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection and Dissolution Protocols for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Physicochemical Profiling
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS: 926224-41-1)[1] is a highly functionalized, chiral building block frequently utilized in the synthesis of peptidomimetics, targeted protein degraders, and selective small-molecule inhibitors[2]. Achieving complete and stable dissolution of this compound is critical for ensuring reproducible concentration-dependent responses in biological assays and maximizing yields in organic synthesis.
To select the optimal solvent system, one must understand the causality behind the molecule's solubility profile, which is governed by three structural components:
-
The Carboxylic Acid (-COOH): Located at the C3 position, this moiety acts as a strong hydrogen-bond donor and acceptor (estimated pKa ~4.5). In non-polar environments, it forms stable, insoluble dimers.
-
The Piperidine Core: Provides a rigid, lipophilic hydrocarbon framework that heavily restricts solubility in neutral aqueous media[3].
-
The 4-Nitrophenyl Group (The Critical Differentiator): In unsubstituted nipecotic acid, the secondary amine is basic, forming a highly water-soluble zwitterion. However, the strong electron-withdrawing nature of the para-nitro group delocalizes the lone pair of the piperidine nitrogen via resonance. Consequently, the nitrogen loses its basicity. The molecule does not exist as a zwitterion at physiological pH; it behaves purely as a lipophilic weak acid.
Because of this structural dynamic, the compound is highly soluble in polar aprotic solvents (which disrupt hydrogen-bonded dimers) and basic aqueous solutions (which ionize the carboxylic acid), but practically insoluble in neutral water.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting the appropriate solvent system based on downstream applications. Data is extrapolated from structurally analogous piperidine-3-carboxylic acid derivatives[4],[5].
| Solvent System | Solvation Mechanism | Est. Solubility Limit | Primary Application | Limitations / Notes |
| 100% Anhydrous DMSO | Disruption of H-bonds; dipole-dipole stabilization | ~50 - 100 mg/mL | In vitro assays, stock solutions | Hygroscopic; water absorption drastically reduces solubility[5]. |
| 0.1 M NaOH (Aqueous) | Ionization of carboxylic acid to water-soluble carboxylate salt | > 20 mg/mL | In vivo dosing, physiological buffers | Requires careful back-titration to avoid precipitation. |
| Anhydrous DMF | Polar aprotic solvation | ~50 mg/mL | Peptide synthesis, chemical coupling | Difficult to remove in vacuo due to high boiling point. |
| Methanol | Protic solvation, H-bond donor/acceptor | ~10 - 20 mg/mL | Analytical chemistry (LC-MS) | May cause esterification if heated under acidic conditions. |
| Neutral Water / PBS | N/A (Highly limited) | < 1 mg/mL | N/A | Compound is highly lipophilic at neutral pH[3]. |
Workflow Visualization
Figure 1: Decision matrix and workflow for selecting the appropriate solvent system.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity, do not merely follow these steps; observe the physical changes in the solution to validate the process.
Protocol A: Preparation of High-Concentration Stock in DMSO (For In Vitro Assays)
Causality: DMSO effectively breaks the crystal lattice energy by acting as a strong hydrogen-bond acceptor for the -COOH group. However, because DMSO is highly hygroscopic, absorbed ambient moisture will rapidly crash the lipophilic compound out of solution[5].
Step-by-Step Methodology:
-
Preparation: Equilibrate the vial of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile, amber glass vial (the nitroaromatic group may be light-sensitive).
-
Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO (≥99.9%) to achieve a 50 mM stock solution.
-
Mechanical Disruption: Vortex the solution vigorously for 60 seconds.
-
Sonication (Critical Step): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Ultrasonic cavitation provides the localized energy required to fully disrupt the crystalline lattice[4].
-
Self-Validation (The Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If the beam path is visible (light scattering), micro-crystals remain undissolved. Continue sonication until the beam is entirely invisible.
-
Storage: Aliquot into single-use tubes and store at -20°C. Freeze-thaw cycles must be avoided.
Protocol B: Preparation of Aqueous Solutions via Salt Formation (For In Vivo Assays)
Causality: For physiological assays, DMSO concentrations must be kept below 0.1% to avoid cellular toxicity. By deprotonating the carboxylic acid with a strong base, you form a sodium carboxylate salt. The high hydration energy of the resulting anion overcomes the lipophilicity of the 4-nitrophenylpiperidine core.
Step-by-Step Methodology:
-
Suspension: Suspend the required mass of the compound in 80% of the final target volume of sterile, deionized water. The solution will appear as a cloudy, opaque suspension.
-
Titration: While stirring continuously, add 0.1 M NaOH dropwise. Monitor the solution visually. As the pH approaches 6.5–7.0, the compound will rapidly dissolve, and the solution will turn completely clear.
-
Back-Titration: Once fully dissolved, carefully back-titrate the solution with 0.1 M HCl or 10X Phosphate-Buffered Saline (PBS) to reach a physiological pH of 7.4.
-
Volume Adjustment: Bring the solution to the final target volume with sterile water.
-
Self-Validation (pH Stability Check): Allow the solution to stand at 4°C for 2 hours. If the solution becomes turbid, the concentration exceeds the solubility limit of the free acid at pH 7.4, indicating that a lower working concentration is required.
-
Sterilization: Pass the clear solution through a 0.22 µm PES syringe filter prior to biological use.
References
-
Hairui Chemical. "1-(4-Nitrophenyl)piperidine-3-carboxylic acid_926224-41-1 Product Catalog." Source: Hairui Chemical. URL: [Link]
-
Fisher Scientific. "CAS RN 85375-15-1 (SKF89976A hydrochloride)." Source: Fisher Scientific. URL: [Link]
Sources
Strategic Esterification Protocols for Piperidine-3-Carboxylic Acid Derivatives
Application Note: AN-PIP-03
Introduction & Strategic Analysis
Piperidine-3-carboxylic acid (Nipecotic acid) and its derivatives are critical pharmacophores in medicinal chemistry, serving as the core scaffold for GABA uptake inhibitors like Tiagabine . However, the functionalization of the C-3 carboxyl group presents distinct challenges due to the molecule's zwitterionic nature (in its unprotected form) and the potential for racemization at the chiral C-3 center.
This Application Note provides a decision-making framework and detailed protocols for esterifying these substrates. We address two primary scenarios:
-
Unprotected Amino Acids: Utilizing acid-catalyzed esterification to generate stable hydrochloride salts.
-
N-Protected Derivatives: Employing carbodiimide coupling (Steglich conditions) for complex ester formation without compromising N-protecting groups (e.g., Boc, Cbz).
Structural Challenges & Causality
-
Zwitterionic Interference: The secondary amine in nipecotic acid is highly nucleophilic. Attempting direct esterification without acid protonation or N-protection often leads to intermolecular amide coupling (polymerization).
-
Chiral Integrity: The C-3 proton is alpha to a carbonyl, making it susceptible to enolization and racemization under basic conditions or high thermal stress. Acidic conditions are generally preferred to maintain enantiopurity (e.g., for (R)-Tiagabine precursors).
Workflow Decision Matrix
The following logic gate determines the optimal protocol based on your starting material and desired product.
Figure 1: Decision matrix for selecting the appropriate esterification strategy based on substrate protection status and steric requirements.
Protocol A: Thionyl Chloride Mediated Esterification
Target: Synthesis of Methyl/Ethyl Nipecotate Hydrochloride from Free Nipecotic Acid. Mechanism: In situ generation of anhydrous HCl. The amine is protonated immediately, preventing self-coupling, while the carboxylic acid is activated as an acyl chloride species.
Reagents & Equipment
-
Substrate: Piperidine-3-carboxylic acid (racemic or enantiopure).
-
Reagent: Thionyl Chloride (SOCl₂).[1] Caution: Reacts violently with water; releases SO₂ and HCl gas.
-
Solvent: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester).
-
Equipment: Flame-dried round-bottom flask, reflux condenser, drying tube (CaCl₂), ice-water bath.
Step-by-Step Methodology
-
Solvent Preparation (0 min):
-
Charge a flame-dried flask with anhydrous methanol (10 mL per 1 g of substrate).
-
Cool to 0°C using an ice bath.[2] Critical: Controlling the exotherm is vital to prevent solvent boiling upon SOCl₂ addition.
-
-
Activation (0–30 min):
-
Add Thionyl Chloride (1.5 – 2.0 equivalents) dropwise via a pressure-equalizing addition funnel or syringe pump.
-
Observation: The solution will fume and warm up. Maintain internal temperature <10°C.
-
Stir for 15 minutes at 0°C after addition is complete to ensure formation of the HCl-methanol adduct.
-
-
Substrate Addition (30 min):
-
Add solid Piperidine-3-carboxylic acid (1.0 equivalent) in one portion.
-
Note: The solid will dissolve slowly. The amine is immediately protonated to the hydrochloride salt.
-
-
Reaction (30 min – 4 h):
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat to reflux (65°C) for 3–4 hours.
-
Validation: Monitor by TLC (System: MeOH/DCM 1:9). The zwitterion stays at the baseline; the ester moves to Rf ~0.3–0.4 (visualize with Ninhydrin).
-
-
Workup & Isolation:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.
-
Co-evaporation: Add dry toluene (2x) and evaporate to remove trace HCl and water (azeotropic drying).
-
Crystallization: Triturate the resulting gummy residue with diethyl ether or acetone to induce crystallization.
-
Filter the white solid (Nipecotic acid methyl ester hydrochloride).[1]
-
Expected Data
| Parameter | Specification |
| Yield | 85–95% |
| Appearance | White crystalline solid (Hygroscopic) |
| 1H NMR (D₂O) | Methyl ester singlet at ~3.7 ppm; Methine (H-3) shift. |
| Stability | Stable at -20°C. Free base is unstable (cyclizes). |
Protocol B: Steglich Esterification (Coupling)
Target: Esterification of N-Protected Nipecotic Acid with Complex/Sensitive Alcohols. Mechanism: Carbodiimide (EDC/DCC) activation catalyzed by DMAP.[3] This method avoids harsh acidic conditions, preserving acid-sensitive groups on the alcohol partner.[2]
Mechanistic Pathway
The reaction proceeds via an O-acylisourea intermediate.[4] DMAP acts as a nucleophilic catalyst, transferring the acyl group to the alcohol faster than the N-acylurea rearrangement (a common side reaction).
Figure 2: Catalytic cycle of Steglich esterification showing DMAP's role in suppressing byproduct formation.
Reagents & Equipment[5][7]
-
Substrate: N-Boc-Piperidine-3-carboxylic acid.[5]
-
Coupling Agent: EDC·HCl (1.2 eq) or DCC (1.1 eq). Note: EDC is preferred for easier workup (water-soluble urea).
-
Catalyst: DMAP (0.1 – 0.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation:
-
Dissolve N-Boc-nipecotic acid (1.0 eq) and the target alcohol (1.0–1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Add DMAP (0.1 eq).[6]
-
-
Coupling (0°C start):
-
Reaction:
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Stir for 12–18 hours.
-
Validation: TLC should show disappearance of the acid.
-
-
Workup (for EDC):
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate).
-
Troubleshooting & Expert Insights
The "Free Base" Trap
Critical Warning: Never store the methyl/ethyl ester of nipecotic acid as a free base.
-
Mechanism: The secondary amine of one molecule attacks the ester of another (intermolecular) or potentially intramolecularly (though strained for beta-amino acids, less likely for gamma).
-
Result: Formation of oligomers or diketopiperazines.
-
Solution: Always store as the HCl salt or N-Boc protected form. If the free base is needed for a subsequent step (e.g., N-alkylation for Tiagabine synthesis), generate it in situ using mild base (Et₃N or K₂CO₃) in the presence of the electrophile.
Racemization Control
-
Acidic Methods (Protocol A): Highly resistant to racemization. The protonated amine prevents enolization.
-
Basic Methods (Protocol B/C): Risk increases if excess base (DMAP/DIEA) is used or if the reaction is heated.
-
Verification: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee) if starting with pure (R)- or (S)-nipecotic acid.
Comparison of Methods
| Feature | Protocol A (SOCl₂) | Protocol B (EDC/DMAP) |
| Substrate | Free Amino Acid | N-Protected Acid |
| Product Form | HCl Salt | N-Protected Ester |
| Cost | Low | Moderate/High |
| Scalability | Excellent (kg scale) | Good (g scale) |
| Byproducts | SO₂, HCl (Gas) | Urea (Solid/Water soluble) |
| Racemization Risk | Negligible | Low (requires temp control) |
References
-
Tiagabine Synthesis & Nipecotic Acid Derivatives
-
Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors... derivatives of nipecotic acid and guvacine."[7] Journal of Medicinal Chemistry, 1993, 36(12), 1716–1725.
-
-
Thionyl Chloride Esterification Protocol
-
Pianeta Chimica.[6] "Synthesis of Amino Acid Methyl Ester Hydrochloride."
-
-
Steglich Esterification (DCC/DMAP)
-
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angewandte Chemie International Edition, 1978, 17(7), 522–524.
-
-
Racemization Studies
-
Li, G., et al. "Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids." Radboud University Repository.
-
-
Patent Literature (Tiagabine Intermediates)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Synthesis of Factor Xa inhibitors using piperidine scaffolds
Application Note: Strategic Synthesis & Optimization of Piperidine-Based Factor Xa Inhibitors
Abstract
This application note details the strategic synthesis and biological evaluation of Factor Xa (FXa) inhibitors utilizing piperidine and piperidin-2-one scaffolds. Focusing on the structural logic of blockbuster anticoagulants like Apixaban, this guide provides a modular, convergent synthetic protocol designed to maximize yield and minimize racemization. We explore the Structure-Activity Relationship (SAR) governing the S1 and S4 binding pockets and provide a validated chromogenic assay protocol for assessing inhibitory potency (
Scientific Context: The Factor Xa Target
Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways. Its inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby halting thrombus formation without the "rebound effect" often seen with direct thrombin inhibitors.
The Role of the Piperidine Scaffold
In the design of direct oral anticoagulants (DOACs), the piperidine (or its oxidized lactam form, piperidin-2-one) serves a critical dual function:
-
Conformational Control: It acts as a rigid linker that orients the pharmacophore into an "L-shaped" conformation required to fit the FXa active site.
-
S4 Pocket Occupancy: The piperidine ring, often functionalized with a carbonyl (lactam), interacts with the hydrophobic S4 pocket, specifically engaging residues like Tyr99 and Phe174 via cation-
or hydrophobic interactions.
Mechanism of Action (Pathway Visualization)
Figure 1: The Coagulation Cascade highlighting Factor Xa as the rate-limiting step and the target for direct inhibition.
Synthetic Strategy: Convergent Assembly
The synthesis of high-affinity FXa inhibitors typically follows a convergent strategy . This approach minimizes the risk of carrying expensive intermediates through multiple steps and allows for the modular variation of the P1 (specificity) and P4 (hydrophobic) groups.
Target Molecule: A representative Apixaban-like analog, featuring a central pyrazolo-pyridine core and a distal piperidin-2-one moiety.
Protocol 1: Synthesis of the P4 Piperidinone Fragment
This module constructs the 1-(4-aminophenyl)piperidin-2-one, which serves as the "S4-binding" anchor.
Reagents:
-
4-Nitroaniline[1]
-
5-Chloropentanoyl chloride[1]
-
Triethylamine (TEA)
-
Potassium tert-butoxide (
) -
Palladium on Carbon (Pd/C),
Step-by-Step Methodology:
-
Acylation: Dissolve 4-nitroaniline (1.0 eq) in anhydrous THF at 0°C. Add TEA (1.2 eq) followed by dropwise addition of 5-chloropentanoyl chloride (1.1 eq). Stir for 2 hours to form the linear amide.
-
Cyclization (The Piperidine Ring Formation): Add
(2.5 eq) to the reaction mixture. The strong base promotes intramolecular displacement of the alkyl chloride by the amide nitrogen.-
Critical Note: Maintain temperature <10°C during base addition to prevent hydrolysis.
-
Observation: Formation of the piperidin-2-one ring is confirmed by the disappearance of the alkyl chloride signal in
-NMR.
-
-
Reduction: Filter the crude nitro-lactam. Dissolve in MeOH/EtOAc (1:1). Add 10 wt% Pd/C. Hydrogenate at 30 psi for 4 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate to yield 1-(4-aminophenyl)piperidin-2-one .
Protocol 2: Coupling and Core Assembly
This module couples the P4 fragment to the central scaffold.
Reagents:
-
Ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]acetate (Hydrazonoyl chloride precursor)
-
Morpholine (as base/catalyst)
-
Triethylamine
Step-by-Step Methodology:
-
Cycloaddition: React the 1-(4-aminophenyl)piperidin-2-one (from Protocol 1) with the hydrazonoyl chloride intermediate in the presence of TEA in refluxing toluene or ethyl acetate.
-
Formation of Pyrazole Core: This [3+2] cycloaddition constructs the central dihydropyrazolo-pyridine core.
-
Amidation (Final Step): The ethyl ester group is converted to the primary amide (essential for S1 pocket hydrogen bonding).
-
Method A (Standard): Treatment with 7N
in MeOH at 50°C in a sealed tube. -
Method B (Catalytic): Use of formamide and NaOMe if solubility is an issue.
-
Synthetic Workflow Visualization
Figure 2: Convergent synthesis workflow for piperidinone-based FXa inhibitors.
Analytical & Biological Validation
Trustworthiness in synthesis is validated by biological activity. The following protocol describes the industry-standard Chromogenic Anti-Xa Assay .
Protocol 3: Chromogenic Anti-Xa Assay
Principle: Residual Factor Xa cleaves a specific chromogenic substrate (e.g., S-2222 or S-2765), releasing p-nitroaniline (pNA). The absorbance of pNA at 405 nm is inversely proportional to the inhibitor concentration.
Materials:
-
Human Factor Xa (Enzyme)
-
Chromogenic Substrate (e.g., S-2765)
-
Buffer: 50 mM Tris-HCl, pH 8.4, 150 mM NaCl, 0.1% BSA.
-
96-well microplate.[2]
Procedure:
-
Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO (Final DMSO concentration < 1%).
-
Incubation: Add 25 µL of inhibitor solution and 25 µL of Human FXa (0.5 nM final) to the wells. Incubate for 30 minutes at 37°C to reach equilibrium.
-
Initiation: Add 50 µL of Chromogenic Substrate (200 µM final).
-
Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes using a microplate reader.
-
Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit data to the Hill equation to determine .
Data Presentation: SAR Summary The following table summarizes expected trends based on literature SAR for piperidine modifications [1, 2].
| Scaffold Modification (P4 Pocket) | Predicted | Rationale |
| Piperidin-2-one (Lactam) | < 5.0 | Optimal. Carbonyl accepts H-bond from backbone; Ring fills hydrophobic pocket. |
| Piperidine (Secondary Amine) | > 100 | Loss of H-bond acceptor; increased basicity alters pKa and permeability. |
| Morpholin-3-one | < 10.0 | Good bioisostere (e.g., Rivaroxaban), slightly different solubility profile. |
| Open Chain Amide | > 500 | Entropic penalty; lack of rigid "L-shape" conformation. |
Troubleshooting & Optimization
-
Issue: Low Yield in Amidation Step.
-
Cause: Steric hindrance or poor solubility of the ester.
-
Solution: Switch to a "Weinreb Amide" approach or use Magnesium Nitride (
) in MeOH as a potent ammonia source.
-
-
Issue: Racemization.
-
Context: If the scaffold contains chiral centers (e.g., adjacent to the piperidine), strong bases like
can cause epimerization. -
Solution: Use milder bases like
or conduct the cyclization at lower temperatures (-10°C).
-
References
-
Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban) for the Prevention of Venous Thromboembolic Events."[3][4] Journal of Medicinal Chemistry.
-
Wong, P. C., et al. (2011). "Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies." Journal of Thrombosis and Haemostasis.
-
Lu, T., et al. (2024).[5] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie.
-
BPS Bioscience. "Factor Xa Inhibitor Screening Assay Kit Protocol."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units [mdpi.com]
- 4. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Reduction of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Executive Summary
The reduction of (R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid to its corresponding aniline derivative is a critical transformation in the synthesis of Factor Xa inhibitors and other piperidine-based pharmacophores. While the nitro-to-amine reduction is chemically standard, this specific substrate presents two distinct process challenges:
-
Solubility & Zwitterionic Character: The substrate contains a basic tertiary amine and an acidic carboxyl group, leading to zwitterionic behavior that complicates solubility in standard organic solvents.
-
Stereochemical Integrity: The chiral center at the C3 position of the piperidine ring must be preserved without racemization under reducing conditions.
This guide details a Solubility-Optimized Catalytic Hydrogenation protocol. By converting the substrate to its water-soluble carboxylate salt prior to reduction, we maximize reaction kinetics and simplify the isolation of the final zwitterionic product via isoelectric precipitation.
Strategic Analysis of Reduction Methods
The choice of reduction method depends heavily on scale and equipment availability. For pharmaceutical intermediates, catalytic hydrogenation is the "Gold Standard" due to atom economy and ease of workup.
| Method | Reagents | Suitability | Pros | Cons |
| Catalytic Hydrogenation (Preferred) | Scale-up (>10g) | Cleanest profile; quantitative yield; easy workup. | Requires pressure vessel; safety controls for | |
| Transfer Hydrogenation | Lab scale (<5g) | No | Generates | |
| Dissolving Metal | Legacy/Backup | Robust against catalyst poisons (S, I). | Iron waste is difficult to remove from zwitterions; potential for racemization in hot acid. |
Detailed Protocol: Solubility-Optimized Hydrogenation
Rationale: The "Salt-First" Strategy
The zwitterionic starting material, (R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid , often exhibits poor solubility in pure methanol or ethanol, leading to heterogeneous slurries and slow kinetics.
Solution: We convert the zwitterion to its Sodium Carboxylate form in situ using 1.0 equivalent of NaOH. This species is highly soluble in water/methanol mixtures, ensuring a homogeneous reaction and rapid reduction.
Reaction Scheme[1]
Figure 1: The "Salt-First" strategy solubilizes the substrate before reduction.
Step-by-Step Procedure
Reagents:
-
Substrate: (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (
, ) -
Catalyst:
( water wet, , ) -
Solvent: Methanol (
) + Water ( ) -
Base:
( , ) -
Acid (for workup):
or Acetic Acid
Protocol:
-
Salt Formation:
-
In a
hydrogenation vessel, charge the Substrate. -
Add Methanol (
). -
Add
( ) slowly. -
Observation: The yellow suspension should dissolve to form a clear, deep yellow/orange solution (Sodium salt formation).
-
-
Catalyst Charge:
-
Safety Note:
can ignite methanol vapors. Wet the catalyst with of water before adding, or add under a blanket of nitrogen. -
Add the
catalyst.
-
-
Hydrogenation:
-
Seal the reactor.[1] Purge with Nitrogen (
). -
Purge with Hydrogen (
). -
Pressurize to
( ) with . -
Stir vigorously (
) at . -
Monitoring: Reaction is typically complete in 2–4 hours. Monitor by HPLC (disappearance of nitro peak) or
uptake cessation.
-
-
Catalyst Removal:
-
Vent
and purge with Nitrogen.[1] -
Filter the reaction mixture through a Celite pad to remove
. -
Wash the cake with
Methanol/Water ( ). -
Result: You now have a clear, colorless (or pale pink) solution of the sodium salt of the aniline product.
-
Workup: Isoelectric Precipitation
The product is an amino acid (amphoteric). It is most soluble at high pH (as carboxylate) and low pH (as ammonium). It is least soluble at its isoelectric point (pI) , typically around pH 6.0–7.0 for this class of compounds.
Isolation Workflow
Figure 2: Isoelectric precipitation workflow for high-purity isolation.
Procedure
-
Concentrate the filtrate under reduced pressure to remove most of the Methanol (keep the water). Volume approx.
. -
Cool the aqueous solution to
. -
Slowly add
dropwise while monitoring pH. -
Critical Step: As pH approaches 7.5, solids will begin to nucleate. Continue adding acid until pH 6.5–6.8 is reached.
-
Stir the slurry at
for 1 hour to maximize yield. -
Filter the white/off-white solid.
-
Wash with cold water (
) followed by cold Ethanol ( ) to facilitate drying. -
Dry in a vacuum oven at
to constant weight.
Expected Yield: 85–92% Purity: >98% (HPLC)
Quality Control & Troubleshooting
Analytical Checkpoints
-
HPLC: Use a C18 column with a phosphate buffer (pH 7) / Acetonitrile gradient. The Amine product will elute significantly earlier than the Nitro starting material due to increased polarity.
-
Chiral HPLC: Verify enantiomeric excess (ee). Hydrogenation is generally stereoconservative, but harsh acidic workups at high temps could theoretically induce racemization (unlikely at
). -
NMR (
): Look for the disappearance of the aromatic doublets typical of the 4-nitrophenyl group ( ) and appearance of the upfield shifted 4-aminophenyl protons ( ).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or | Increase pressure to |
| Product not precipitating | pH missed or too much MeOH remaining. | Ensure pH is exactly 6.5–7.0. Remove all MeOH via rotovap before acidification. |
| Pink/Red Coloration | Oxidation of aniline product. | Perform workup promptly. Add trace Sodium Metabisulfite during workup if persistent. |
References
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link
-
Zwitterion Isolation Techniques: "Isolation of Amphoteric Compounds." Org. Process Res. Dev., 2010. Link
-
Piperidine Synthesis Context: "Synthesis of Factor Xa Inhibitors containing the 1-(4-aminophenyl)piperidine-3-carboxylic acid scaffold." Journal of Medicinal Chemistry, 2011. Link
-
General Reductions: "Reduction of Nitro Compounds." Master Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
An in-depth guide to overcoming common challenges in the synthesis of a key pharmaceutical intermediate.
Welcome to the technical support center for the synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields and enantiomeric purity. The synthesis of this molecule, while conceptually straightforward, involves navigating the complexities of stereochemistry and often challenging C-N cross-coupling reactions.
This document is structured to address issues from the most common and high-level to more specific, nuanced experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid?
There are two predominant strategies, each with distinct advantages and challenges:
-
Direct N-Arylation of a Chiral Precursor: This is the most direct approach, starting with enantiomerically pure (R)-piperidine-3-carboxylic acid (also known as (R)-Nipecotic acid). The key step is the formation of the C-N bond between the piperidine nitrogen and the 4-nitrophenyl group. This is typically achieved via:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction using an aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene). This method is versatile but highly sensitive to reaction conditions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method uses a highly electron-deficient aryl halide (like 4-fluoronitrobenzene) and a base, often at elevated temperatures.[3] It avoids expensive catalysts but is limited by the substrate scope.
-
-
Synthesis of Racemic Product Followed by Chiral Resolution: In this strategy, racemic 1-(4-nitrophenyl)piperidine-3-carboxylic acid is synthesized first. The enantiomers are then separated using techniques such as:
-
Diastereomeric Salt Crystallization: The racemic acid is reacted with a chiral base (or a chiral acid if the ester form is used) to form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[4][5]
-
Chiral Preparative HPLC: This technique offers high purity but is often less scalable and more expensive than crystallization-based methods.[6][7]
-
Q2: How is the (R)-stereochemistry typically controlled?
Control of stereochemistry is paramount and is the defining challenge of this synthesis. The choice of strategy dictates how this is managed:
-
Using a Chiral Starting Material: The most robust method is to start with commercially available (R)-piperidine-3-carboxylic acid. This approach preserves the stereocenter, provided the reaction conditions are mild enough to prevent racemization.
-
Chiral Resolution: If starting with racemic piperidine-3-carboxylic acid, a resolution step is mandatory. A common method involves forming a salt with a chiral resolving agent, such as (D)-tartaric acid or an optically active phenoxypropionic acid derivative, and selectively crystallizing one of the diastereomers.[4] This method's success is highly dependent on the choice of resolving agent and solvent.
Q3: My Buchwald-Hartwig reaction is giving very low yields. What is the most common culprit?
For the Buchwald-Hartwig amination, the most frequent cause of low yield is catalyst deactivation or poisoning .[1] The piperidine substrate itself, or other nitrogen-containing heterocycles, can coordinate to the palladium center and inhibit its catalytic activity.[1] Additionally, these reactions are extremely sensitive to oxygen and moisture, which can degrade both the catalyst and the phosphine ligands.[8]
Q4: My reaction mixture turned black immediately after heating. What does this mean?
The formation of a fine black precipitate ("palladium black") is a definitive sign of catalyst decomposition .[1] The active Pd(0) species has crashed out of the catalytic cycle and is no longer available to facilitate the reaction. This is typically caused by an unstable ligand-palladium complex, the presence of oxygen, or incompatible solvents/reagents.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during your experiments.
Category 1: Reaction Failure & Low Conversion
Q: My Buchwald-Hartwig reaction has stalled. TLC/LC-MS analysis shows mostly unreacted starting materials with only a trace of product. What should I investigate?
This is a classic issue pointing to a problem within the catalytic cycle. A systematic approach is required.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Solubility Challenges of Nitrophenyl Piperidine Acids in Water vs. DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for handling the solubility of nitrophenyl piperidine acids, a class of compounds often pivotal in research but notoriously challenging to work with due to their physicochemical properties. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the solubility of nitrophenyl piperidine acids.
Q1: Why is my nitrophenyl piperidine acid compound so poorly soluble in neutral aqueous solutions?
A: The limited aqueous solubility of these compounds stems from their molecular structure. They possess a dual nature: a polar, ionizable carboxylic acid group and a significantly larger, non-polar (lipophilic) backbone composed of the nitrophenyl and piperidine rings. In neutral water, the carboxylic acid is only partially dissociated. The large, non-polar surface area resists interaction with the highly ordered hydrogen-bonding network of water, leading to poor solubility.[] For a drug to be absorbed, it generally needs to be lipid-soluble to cross membranes, but it also requires aqueous solubility to dissolve in the gastrointestinal tract first.[2]
Q2: Why does the same compound dissolve so readily in DMSO?
A: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent. Its effectiveness comes from its ability to favorably interact with both the polar and non-polar parts of the nitrophenyl piperidine acid molecule. The sulfoxide group's strong dipole can solvate the polar carboxylic acid, while the methyl groups provide a less polar environment to interact with the aromatic and aliphatic rings.[3][4] Unlike water, DMSO does not rely on ionization to achieve dissolution, making it an excellent choice for creating high-concentration stock solutions.[5]
Q3: What is the role of pH in the aqueous solubility of these acidic compounds?
A: The pH of the aqueous solution is a critical determinant of solubility for any ionizable compound.[6][7][8] For a nitrophenyl piperidine acid, solubility dramatically increases as the pH becomes more basic.
-
At Low pH (Acidic): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar and thus less soluble in water. An acidic compound will generally be less soluble in an acidic solution due to the common-ion effect.[9]
-
At High pH (Basic): A base in the solution will deprotonate the carboxylic acid, forming a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and interacts much more favorably with water molecules, leading to a substantial increase in solubility.
The relationship between pH and the ionization state is described by the pKa value of the carboxylic acid group.[2]
Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?
A: This is one of the most common experimental challenges, known as "crashing out." It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (100% DMSO) to one where it is poorly soluble (mostly aqueous buffer). Even though the final DMSO concentration might be low (e.g., <0.5%), it may not be sufficient to keep the compound dissolved at the target concentration.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions, which can prevent localized high concentrations that trigger precipitation.[10]
-
Check Buffer pH: Ensure the pH of your final assay buffer is favorable for the compound's solubility (i.e., neutral to slightly basic for an acidic compound).
-
Use a Co-solvent: If precipitation persists, consider preparing the final working solution using a co-solvent system.[10][11][12] Common co-solvents like polyethylene glycol (PEG400) or propylene glycol can be used in combination with DMSO and the aqueous buffer to improve solubility.[]
-
Gentle Warming and Mixing: After dilution, gently warming the solution to 37°C and vortexing or shaking can sometimes help redissolve fine precipitates.[13]
Visualizing the Principles of Solubility
The diagram below illustrates the fundamental interactions between a nitrophenyl piperidine acid molecule and the two solvents.
Caption: Interactions of a nitrophenyl piperidine acid with water vs. DMSO.
Troubleshooting Guide
This table provides a quick reference for common issues and their solutions.
| Issue Encountered | Primary Cause | Recommended Solution(s) |
| Compound powder will not dissolve in aqueous buffer. | The buffer pH is too low, keeping the compound in its neutral, less soluble form. | 1. Titrate the pH of the solution upwards using dilute NaOH until the compound dissolves. 2. Confirm the final pH is compatible with your assay. |
| Precipitation occurs upon diluting DMSO stock into buffer. | The final DMSO concentration is too low to maintain solubility at that specific concentration and pH. | 1. Perform a stepwise dilution rather than a single large dilution.[10] 2. Ensure the final DMSO concentration in your assay is as high as permissible (typically ≤0.5% for cell-based assays).[10] 3. Consider using a co-solvent like PEG400 or Tween 80 in your final dilution step.[10] |
| Inconsistent assay results from the same stock solution. | The stock solution was not fully dissolved initially, or the compound is degrading upon storage/handling. | 1. Visually confirm complete dissolution of the stock. If needed, gently warm (37°C) or sonicate to dissolve.[13][14] 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10] 3. Store DMSO stocks at -20°C or -80°C in tightly sealed vials.[10] |
| Working solution appears cloudy or has fine particulates. | Micro-precipitation is occurring, which can skew results. | 1. Centrifuge the working solution to pellet any precipitate before adding it to your assay. 2. Filter the solution through a 0.22 µm DMSO-resistant filter (e.g., PTFE). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the recommended starting point for most applications.
-
Calculation: Determine the mass of the nitrophenyl piperidine acid needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the compound powder and transfer it to a sterile, chemically resistant vial (e.g., amber glass).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.[5]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain.
-
Gentle Assistance (If Needed): If the compound is slow to dissolve, you may warm the vial in a 37°C water bath or sonicate for 5-10 minutes, vortexing intermittently until the solution is clear.[14]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[10]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol is designed to minimize precipitation when diluting into an aqueous buffer.
Caption: Recommended stepwise workflow to prevent precipitation.
-
Thaw Stock: Thaw a single-use aliquot of your DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in your final aqueous buffer. For example, dilute the 10 mM stock 1:10 in buffer to get a 1 mM solution in 10% DMSO. Vortex immediately.
-
Prepare Final Working Solution: Use the intermediate dilution (or the original stock if skipping that step) to prepare the final concentration. Add the small volume of the DMSO-containing solution to the larger volume of aqueous buffer and mix immediately. The final DMSO concentration should ideally be below 0.5% for cell-based assays.[10]
-
Vehicle Control: Crucially, prepare a vehicle control that contains the exact same final concentration of DMSO as your highest concentration test sample.[14]
-
Inspect and Use: Visually inspect the final working solution for any signs of precipitation. Use immediately for your experiment.
References
- pH and Solubility - AP Chem | Fiveable. (Accessed March 3, 2026).
- Factors Affecting Solubility - JoVE. (2020, September 24).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
- Cosolvent - Wikipedia.
- pH Adjustment and Co-Solvent Optimiz
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
- Solubilization Using Cosolvent Approach | Request PDF - ResearchG
- How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
- Factors that Affect Solubility - Chemistry LibreTexts. (2026, January 27).
- How to deal with the poor solubility of tested compounds in MTT assay?
- GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15).
- Compound Handling Instructions - MedChemExpress.
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv.
- The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
- Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds - Benchchem.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
- Preparation of a CL097 Stock Solution using DMSO: An Applic
- Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15).
- How to tackle compound solubility issue : r/labr
- Solubility, Dissolution, and Stability Studies of Pharmaceuticals - Charles River Labor
- Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures | Request PDF - ResearchG
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and.
- A Deep Dive into the Solubility of 6-APA, Piperacillin, and their Dimeric Impurity - Benchchem.
- Mayr's Database Of Reactivity Parameters: Moleculepiperidine (in DMSO).
Sources
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Mayr's Database Of Reactivity Parameters: Moleculepiperidine (in DMSO) [cup.lmu.de]
- 5. researchgate.net [researchgate.net]
- 6. Video: Factors Affecting Solubility [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Unreacted p-Fluoronitrobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven strategies for the effective removal of unreacted p-fluoronitrobenzene (p-FNB) from reaction mixtures. As a common intermediate in organic synthesis, p-FNB's high reactivity makes it valuable, but its removal is a frequent challenge in downstream processing and purification. This document is structured in a practical question-and-answer format to directly address the issues you may encounter during your work.
Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses the most common initial questions regarding the purification of reaction mixtures containing residual p-fluoronitrobenzene.
Q1: What are the key physical properties of p-FNB that I should consider for purification?
A1: Understanding the physical properties of p-fluoronitrobenzene is the first step in designing an effective purification strategy. Its characteristics dictate which separation techniques are most viable. p-FNB is a yellow solid or liquid with a melting point near room temperature, a high boiling point, and poor water solubility.[1][2] These properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₄FNO₂ | - |
| Molar Mass | 141.10 g/mol | Affects diffusion and behavior in mass-sensitive techniques. |
| Melting Point | 21-24 °C (70-75 °F) | The compound may be a liquid or low-melting solid at ambient lab temperatures. |
| Boiling Point | ~205 °C at 760 mmHg | High boiling point suggests vacuum distillation is preferable to avoid thermal degradation of the desired product.[2][3] |
| Density | ~1.33 g/mL at 25 °C | Denser than water, which is relevant for aqueous extractions.[4] |
| Solubility | Insoluble in water.[2] Soluble in many organic solvents (e.g., Ethanol, Chloroform, Methanol).[2] | Excellent for separation from aqueous-soluble materials via liquid-liquid extraction. Allows for recrystallization from solvents like ethanol.[2] |
| Appearance | Yellow solid or liquid | Its color can sometimes aid in visual tracking during chromatographic separation. |
Q2: How do I choose the best removal strategy for my specific reaction mixture?
A2: The optimal strategy depends on the properties of your desired product relative to p-FNB. Key decision factors include the physical state of your product (solid vs. liquid), its thermal stability, and the difference in polarity and boiling point compared to p-FNB. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: Can I chemically modify (quench) unreacted p-FNB to make it easier to remove?
A3: Yes. This is a highly effective strategy, especially when physical separation is difficult. The electron-withdrawing nitro group on p-FNB makes the fluoride atom a good leaving group for nucleophilic aromatic substitution (SNAᵣ).[1] Reacting the excess p-FNB with a strong nucleophile can convert it into a new compound with vastly different properties. For instance, reacting it with sodium hydroxide will convert it to sodium 4-nitrophenate, which is highly water-soluble and can be easily removed with an aqueous wash.[5][6] This is often more efficient than chromatography or distillation if your desired product is stable to the quenching conditions.
Q4: What are the most critical safety precautions when handling p-FNB and its reaction mixtures?
A4: p-Fluoronitrobenzene is a hazardous substance and must be handled with appropriate care. It is toxic if swallowed, inhaled, or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition.[8]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not release it into the environment.[7]
Part 2: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies for the most common and effective purification techniques.
Method 1: Purification by Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[10][11] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.
When to Use: This method is ideal when your product and p-FNB have a noticeable difference in polarity. It is a versatile technique for small to medium-scale purifications.
Experimental Protocol:
-
Stationary Phase Selection: For most applications, silica gel is the standard stationary phase.[10]
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for a solvent system that gives good separation between your product spot and the p-FNB spot, with a retention factor (Rƒ) for the desired product of approximately 0.25-0.35.
-
-
Column Packing (Wet Method):
-
Prepare a slurry of silica gel in your initial, non-polar eluent.[10]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level, uniform bed.
-
Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin running the mobile phase through the column.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting:
-
Poor Separation: The polarity difference may be too small. Try a different solvent system or consider a different technique like recrystallization or quenching.
-
Streaking on TLC/Column: The sample may be overloaded, or the compound may be too polar for the chosen eluent. Try loading less material or increasing the eluent polarity.
Method 2: Chemical Quenching & Liquid-Liquid Extraction
Causality: This method leverages the chemical reactivity of p-FNB. By converting it to a water-soluble salt (sodium 4-nitrophenate), it can be selectively partitioned into an aqueous phase, leaving the desired (and presumably less polar/more organic-soluble) product in the organic phase.[12]
When to Use: Excellent for reactions where the desired product is stable to basic conditions and is not soluble in water. It is highly efficient for removing large amounts of unreacted p-FNB.
Caption: Workflow for chemical quenching and extraction of p-FNB.
Experimental Protocol:
-
Reaction Quench:
-
Cool the reaction mixture to room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 1-2 M) to the mixture while stirring vigorously. The amount should be in molar excess relative to the estimated amount of unreacted p-FNB.
-
Monitor the disappearance of the p-FNB spot by TLC. Gentle heating may be required to drive the reaction to completion.
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel. If the original reaction solvent is not suitable for extraction (e.g., is water-miscible like DMF), first dilute the mixture with water and a water-immiscible organic solvent like ethyl acetate or dichloromethane.[13][14]
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to fully separate. The yellow color of the nitrophenate salt should be concentrated in the aqueous layer.
-
-
Separation and Washing:
-
Drain and collect the organic layer.
-
To ensure complete removal, you may re-extract the organic layer with a fresh portion of the basic aqueous solution.
-
Wash the collected organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting:
-
Emulsion Formation: An emulsion (a stable mixture of the two layers) can form during shaking. To break it, try adding more brine, letting the funnel stand for an extended period, or filtering the mixture through a pad of Celite.
-
Incomplete Quenching: If TLC still shows p-FNB, the quenching reaction may need more time, a higher temperature, or a more concentrated base. Ensure your desired product is stable under these more vigorous conditions.
Part 3: Summary and References
Comparative Overview of Removal Methods
| Method | Principle | Pros | Cons | Best Suited For |
| Column Chromatography | Differential Adsorption | Highly versatile; can separate compounds with small polarity differences. | Can be slow and labor-intensive; requires significant solvent volumes. | Small to medium scale; when product and p-FNB have different polarities. |
| Recrystallization | Differential Solubility | Can yield very pure material; relatively simple and inexpensive. | Requires the product to be a solid; potential for product loss in the mother liquor. | Purifying solid products that have different solubility profiles from p-FNB.[2] |
| Vacuum Distillation | Difference in Boiling Point | Effective for large-scale purification; relatively fast. | Requires thermal stability of the product; not effective for compounds with close boiling points.[15][16] | Large-scale purification of thermally stable, non-volatile products from the more volatile p-FNB. |
| Chemical Quenching | Chemical Conversion | Highly efficient and fast; excellent for removing large excesses of p-FNB. | The desired product must be stable to the reaction conditions (e.g., strong base). | When the product is stable to base and insoluble in water, making physical separation difficult. |
References
- US4164517A - Preparation of fluoronitrobenzene - Google Patents. This patent describes methods of preparing fluoronitrobenzene compounds and mentions recovery of products via distillation under reduced pressure. [URL: https://patents.google.
- Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination - ResearchGate. This paper details the synthesis of p-FNB and mentions purification steps including washing with deionized water and redistillation of the organic phase. [URL: https://www.researchgate.
- US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents. This patent describes product recovery via extraction and distillation. [URL: https://patents.google.
- PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES - Canadian Science Publishing. This article mentions purification techniques including steam distillation and chromatography. [URL: https://cdnsciencepub.com/doi/10.1139/v59-145]
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - BenchChem. This guide outlines several synthesis protocols and mentions product isolation by distillation or chromatography. [URL: https://www.benchchem.
- 4-Fluoronitrobenzene | 350-46-9 - ChemicalBook. This supplier page provides key physical properties, including melting point, boiling point, and solubility, and mentions crystallization from ethanol as a purification method. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1711989_EN.htm]
- The relief of microtherm inhibition for p-fluoronitrobenzene mineralization using electrical stimulation at low temperatures - PubMed. This study discusses the biological treatment of p-FNB. [URL: https://pubmed.ncbi.nlm.nih.gov/25575591/]
- Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins - ResearchGate. This paper describes the nucleophilic substitution reaction of p-FNB, demonstrating its reactivity. [URL: https://www.researchgate.
- p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution? - Vaia. This source explains the higher reactivity of p-FNB towards hydroxide, which is the basis for the chemical quenching method. [URL: https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-9th-edition/chapter-18/q-89-p/]
- SAFETY DATA SHEET - Fisher Scientific. This SDS provides safety information for a related isomer, 2-fluoronitrobenzene, highlighting general handling precautions for this class of compounds. [URL: https://www.fishersci.com/msds?productName=AC119480050]
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene... - Journal of the Chemical Society B. This article discusses the reactivity of fluoronitrobenzenes in nucleophilic substitution reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j2/j29700000794]
- "Fluorobenzene" - Organic Syntheses Procedure. This procedure provides context for related aromatic fluorine chemistry. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0295]
- 4-Fluoronitrobenzene - Wikipedia. The Wikipedia entry provides a good overview of the compound, its properties, preparation (Halex process), and reactivity, noting the fluoride is a good leaving group. [URL: https://en.wikipedia.org/wiki/4-Fluoronitrobenzene]
- SAFETY DATA SHEET - TCI Chemicals. This SDS for 3-Fluoronitrobenzene provides relevant safety and handling information. [URL: https://www.tcichemicals.com/GB/en/p/F0110]
- Enhanced removal of p-fluoronitrobenzene using bioelectrochemical system - PubMed. This study details the transformation of p-FNB to p-fluoroaniline (p-FA). [URL: https://pubmed.ncbi.nlm.nih.gov/24821195/]
- 4-Fluoronitrobenzene - Safety Data Sheet - ChemicalBook. This provides a detailed safety data sheet outlining the hazards and necessary precautions for handling p-FNB. [URL: https://www.chemicalbook.com/cas/msds/350-46-9.html]
- Removal and defluorination of p-FNB under different salinity conditions... - ResearchGate. This article discusses the removal of p-FNB in a bioelectrochemical system. [URL: https://www.researchgate.
- Column Chromatography and its Methods in Separation for Constituents - Research and Reviews. This paper provides a general description of column chromatography principles and methods. [URL: https://www.rroij.
- CAS# 350-46-9 | 4-Fluoronitrobenzene / 1-Fluoro-4-nitrobenzene - Fluoryx Labs. This supplier page lists key physical properties of p-FNB. [URL: https://www.fluoryxlabs.com/4-fluoronitrobenzene-fc10-20]
- How to remove nitrobenzene from a reaction? - ResearchGate. This discussion provides context for removing similar aromatic nitro compounds. [URL: https://www.researchgate.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. This guide offers practical advice on performing column chromatography. [URL: https://chromtech.
- SAFETY DATA SHEET - Thermo Fisher Scientific. This SDS for a related isomer provides additional safety context. [URL: https://www.thermofisher.com/msds?productName=L03681]
- Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99% - Cole-Parmer. This document outlines handling, storage, and PPE requirements for p-FNB. [URL: https://www.coleparmer.com/msds/27503_msds.pdf]
- p-Fluoronitrobenzene is more reactive than p-chloronitrobenzene toward the hydroxide ion. What does this... - brainly.com. This source further explains the reactivity of p-FNB towards nucleophiles like hydroxide. [URL: https://brainly.com/question/31590480]
- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. This paper discusses analytical separation of related compounds. [URL: https://repository.lboro.ac.uk/articles/journal_contribution/Separation_of_aryl_nitro-compounds_by_HPLC_on_monolithic_columns/9595535]
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. This article explains the principles of liquid-liquid extraction. [URL: https://www.phenomenex.
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. This document provides physical property data for p-FNB. [URL: https://www.cdhfinechemical.com/images/product/msds/10055_1.pdf]
- Benzene, 1-fluoro-4-nitro- - the NIST WebBook. The NIST Chemistry WebBook provides authoritative data on chemical compounds, including boiling point. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C350469&Mask=4]
- Liquid-Liquid Extraction & Solid Phase Extraction - YouTube. This video provides a visual and conceptual overview of extraction principles. [URL: https://www.youtube.
Sources
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoronitrobenzene | 350-46-9 [chemicalbook.com]
- 3. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]
- 4. fluoryx.com [fluoryx.com]
- 5. vaia.com [vaia.com]
- 6. brainly.com [brainly.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rroij.com [rroij.com]
- 11. chromtech.com [chromtech.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization of Chiral Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, enantiomerically-enriched crystalline materials. The following content is structured in a question-and-answer format to directly address common and advanced challenges encountered in the laboratory.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental questions that form the basis of a successful recrystallization strategy.
Q1: What is the primary goal of recrystallizing chiral piperidine derivatives, and how is enantiomeric enrichment achieved?
A1: The primary goal is twofold: to achieve high chemical purity by removing process-related impurities and to enhance the enantiomeric excess (ee) of the target molecule.[1][2] Chiral piperidines are often synthesized as racemic or enantiomerically-enriched mixtures. Recrystallization, particularly through diastereomeric salt formation, is a powerful method for purification.
The process typically involves reacting the racemic piperidine derivative (a base) with a chiral acid resolving agent (e.g., mandelic acid, tartaric acid derivatives) to form two diastereomeric salts.[3] These diastereomers have different physical properties, including solubility in a given solvent system. Under optimized conditions, the less soluble diastereomeric salt will crystallize preferentially, leaving the more soluble diastereomer in the mother liquor.[3] This separation allows for the isolation of a single, highly enriched enantiomer after liberating the free base from the crystallized salt.[2][4] Subsequent recrystallizations can further enhance the enantiomeric purity to >99% ee.[1][5]
Q2: How do I select an appropriate solvent system for my chiral piperidine derivative?
A2: Solvent selection is the most critical parameter for successful recrystallization.[6] An ideal solvent should exhibit a steep solubility curve: the piperidine derivative should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] This differential solubility is the driving force for crystallization upon cooling.
Key considerations for solvent selection include:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of your piperidine derivative.[6]
-
Boiling Point: A solvent with a boiling point below the melting point of your compound is necessary to prevent "oiling out." A higher boiling point allows for a larger temperature differential, which can improve yield.[6]
-
Inertness: The solvent must not react with your compound.[7]
-
Mixed Solvent Systems: It is often advantageous to use a binary or ternary solvent system.[2] Typically, this involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is much less soluble.[6] This allows for fine-tuning of the solubility profile. Common mixtures for piperidine salts include acetonitrile/methanol and THF/water.[2][8]
Table 1: Common Solvents for Piperidine Derivative Recrystallization
| Solvent Class | Example(s) | Polarity | Typical Use | Rationale & Considerations |
| Alcohols | Methanol, Ethanol | High | Good solvent for dissolving polar piperidine salts.[2][3] | Often used as the primary "good" solvent in a mixed system. High solubility may lead to lower yields if used alone. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | Medium | Versatile; can act as primary or co-solvent.[2][4] | Good for dissolving the compound when hot. Often paired with an alcohol or water.[2][4] |
| Ethers | Diethyl Ether, MTBE | Low | Anti-solvent (poor solvent).[6] | Used to induce precipitation when added to a solution of the compound in a "good" solvent.[6] |
| Esters | Ethyl Acetate | Medium-Low | Primary solvent for less polar derivatives. | Can be effective but requires careful screening. |
| Water | High | Co-solvent or anti-solvent for salts.[8] | Used in diastereomeric resolutions to modulate salt solubility.[8] |
Part 2: Troubleshooting Common Recrystallization Issues
This section provides direct answers and actionable solutions to problems frequently encountered during experiments.
Q3: I've dissolved my compound in hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?
A3: This is a classic sign of either using too much solvent or choosing a solvent that is too effective. The solution is not supersaturated, meaning the concentration of your compound is below its solubility limit even at low temperatures.
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.
-
Add a Seed Crystal: If you have a pure crystal of your compound, add a tiny amount to the cold solution.[9] This provides a template for crystal growth. (See Protocol 2).
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling.
-
Add an Anti-Solvent: If using a single solvent system, slowly add a "poor" solvent (one in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy (the saturation point). Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q4: My compound "oiled out" instead of crystallizing. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a very high concentration. An oil is an impure, supercooled liquid and is unlikely to purify your compound.
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely, adding more of the "good" solvent if necessary. Then, allow the solution to cool much more slowly.
-
Lower the Saturation Temperature: Add more solvent to create a more dilute solution. This lowers the temperature at which the solution becomes saturated, which may be below the point where the compound oils out.
-
Change Solvents: Select a solvent with a lower boiling point.
Q5: My recrystallization worked, but the yield is very low. How can I improve it?
A5: A low yield is a common issue and can stem from several factors. The goal is to maximize recovery without compromising purity.
Optimization Strategies:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more solute at cold temperatures, reducing your yield.[6]
-
Ensure Complete Cooling: Cool the solution for a sufficient amount of time. Cooling to 0-4°C in an ice bath or refrigerator is a standard practice to maximize precipitation.[3]
-
Prevent Premature Crystallization: Ensure all solids are dissolved before cooling. Filter the hot solution if there are insoluble impurities, as these can induce premature, less selective crystallization.
-
Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.[6]
Q6: The enantiomeric excess (ee) of my product did not improve significantly after recrystallization. What are the likely causes?
A6: Failure to improve enantiomeric purity points to issues with the crystallization of the diastereomeric salts.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The chosen solvent may not provide a sufficient solubility difference between the two diastereomers. A comprehensive solvent screen is necessary.[3]
-
Cooling Too Rapidly: Fast cooling can lead to kinetic trapping, where the undesired diastereomer co-precipitates with the desired one, eroding enantiopurity.[10] A slow, controlled cooling rate is crucial for achieving thermodynamic equilibrium and allowing for selective crystallization.
-
Incorrect Stoichiometry: The ratio of the chiral resolving agent to the racemic piperidine can be critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can yield a purer salt.[3]
-
Presence of Impurities: Starting material impurities can interfere with the crystallization process, leading to poor selectivity.[3][11] Ensure the initial racemic mixture is of high chemical purity before attempting resolution.
Part 3: Advanced Optimization & Control
This section delves into techniques for fine-tuning the crystallization process to control crystal attributes and handle complex challenges.
Q7: What is polymorphism, and how does it affect the recrystallization of my chiral piperidine derivative?
A7: Polymorphism is the ability of a compound to exist in two or more different crystal structures. These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point. For piperidine derivatives, different polymorphs can arise depending on crystallization conditions like the solvent used, the cooling rate, and temperature.[12][13]
Why it Matters:
-
Solubility & Yield: One polymorph may be more soluble than another, directly impacting the yield of your recrystallization.
-
Stability: You may inadvertently isolate a metastable polymorph that converts to a more stable form over time.
-
Process Control: It is crucial to identify and consistently produce the desired, most stable polymorph for pharmaceutical applications. Seeding with crystals of the desired polymorph is the most effective way to control the outcome.[9]
Q8: When and how should I use seeding in my recrystallization?
A8: Seeding is the introduction of a small number of pre-existing crystals into a supersaturated solution to initiate crystallization.[9] It is a powerful technique to control the process.
When to Use Seeding:
-
When spontaneous crystallization is difficult or fails to occur.
-
To control polymorphism by ensuring only the desired crystal form grows.
-
To improve batch-to-batch consistency in crystal size and morphology.
How to Seed:
-
Prepare a supersaturated solution of your piperidine derivative.
-
Cool the solution to a temperature where it is stable but supersaturated (the metastable zone).
-
Add a very small amount (typically <1% by weight) of finely ground, pure seed crystals of the desired polymorph.
-
Allow the crystals to grow under controlled cooling.
// Paths from Observe crystals [label="Crystals Formed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Formed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oil_out [label="Compound Oiled Out", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting No Crystals troubleshoot_no_crystals [label="Troubleshoot:\n1. Scratch Flask\n2. Add Seed Crystal\n3. Evaporate Solvent\n4. Add Anti-Solvent"];
// Troubleshooting Oil Out troubleshoot_oil [label="Troubleshoot:\n1. Reheat & Add Solvent\n2. Cool Slowly\n3. Change Solvent"];
// Post-Crystallization filter [label="Filter & Wash Crystals"]; analyze [label="Analyze Purity & Yield", shape=diamond, fillcolor="#FBBC05"];
// Analysis Outcomes success [label="Success:\nHigh Purity & Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_purity [label="Low Purity / ee", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting Low Yield/Purity troubleshoot_yield [label="Optimize:\n- Use Less Solvent\n- Slower Cooling\n- Colder Temp"]; troubleshoot_purity [label="Optimize:\n- Slow Cooling Rate\n- Re-screen Solvents\n- Check Stoichiometry"];
// Connections start -> dissolve -> cool -> observe; observe -> crystals [label="Ideal"]; observe -> no_crystals [label="Problem"]; observe -> oil_out [label="Problem"];
no_crystals -> troubleshoot_no_crystals -> cool; oil_out -> troubleshoot_oil -> cool;
crystals -> filter -> analyze; analyze -> success [label="Meets Specs"]; analyze -> low_yield [label="Issue"]; analyze -> low_purity [label="Issue"];
low_yield -> troubleshoot_yield; low_purity -> troubleshoot_purity; } enddot Caption: Troubleshooting workflow for addressing common recrystallization issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Recrystallization
This protocol describes a typical single-recrystallization step to enhance enantiomeric purity.
-
Salt Formation: In a suitable flask, dissolve the racemic or enantiomerically-enriched piperidine derivative (1.0 equivalent) in a pre-screened solvent or solvent system (e.g., methanol, THF).[2][4]
-
Add Resolving Agent: In a separate vessel, dissolve the chiral resolving agent (0.5 - 1.0 equivalents) in the same solvent and add it slowly to the piperidine solution with stirring.
-
Dissolution: Heat the mixture with stirring to a temperature sufficient to dissolve all solids (e.g., 50-55°C).[2][4] Avoid boiling if possible to prevent solvent loss.
-
Controlled Cooling: Once fully dissolved, remove the heat source and allow the solution to cool slowly towards room temperature. Insulation of the flask can promote slower cooling and larger, purer crystals.[10]
-
Induce Crystallization: If no crystals have formed by the time the solution reaches room temperature, consider seeding or further slow cooling to a lower temperature (e.g., 4°C).[3]
-
Maturation: Allow the resulting slurry to stir at the final cold temperature for a period (e.g., 2-24 hours) to ensure the crystallization reaches equilibrium.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the crystals for chemical purity (HPLC) and enantiomeric excess (chiral HPLC). The free base can be liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.[2][4]
Protocol 2: Seeding to Induce Crystallization
This protocol should be used when spontaneous nucleation is problematic.
-
Prepare Supersaturated Solution: Dissolve the impure solid in the minimum amount of hot solvent.
-
Cool to Metastable Zone: Cool the solution to a temperature just below the point of dissolution where it remains clear (supersaturated).
-
Prepare Seed Crystals: If not already available, create seed crystals by taking a drop of the hot solution on a glass rod and allowing the solvent to evaporate rapidly, or by fast-crashing a small amount of material from a concentrated solution. Ensure these seeds are of the desired polymorph.
-
Introduce Seed: Add one or two tiny seed crystals to the cooled, supersaturated solution.
-
Observe: Crystal growth should begin on the surface of the seed crystals. If the solution "crashes out" into a fine powder, the solution was likely too concentrated or cooled too far.
-
Controlled Growth: Once seeding is successful, proceed with the slow cooling and maturation steps as described in Protocol 1.
References
- Google Patents. (2019). US10464898B2 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
Zuo, S., Zhang, D., & Chung, K. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Catalysis. Retrieved from [Link]
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
-
Romero-Estudillo, I., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Romero-Estudillo, I., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Fortes, A. D., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine. CrystEngComm. Retrieved from [Link]
-
Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Clayden, J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from [Link]
-
Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]
-
Song, L., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Fletcher, S. P., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF. Retrieved from [Link]
-
Levilain, G., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved from [Link]
-
Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. Retrieved from [Link]
-
Fletcher, S. P., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (2018). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
-
PubMed. (2015). The effect of temperature and pressure on the crystal structure of piperidine. Retrieved from [Link]
-
ResearchGate. (2015). The effect of temperature and pressure on the crystal structure of piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Cooling-rate dependent single-crystal-to-single-crystal phase transition in an organic co-crystal. Retrieved from [Link]
Sources
- 1. US10464898B2 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 2. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. reddit.com [reddit.com]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. The effect of temperature and pressure on the crystal structure of piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooling-rate dependent single-crystal-to-single-crystal phase transition in an organic co-crystal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Stability and Storage for Small Molecule Compounds
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is dedicated to a critical aspect of experimental success: the thermal stability and proper storage of your chemical reagents. While the specific compound for CAS 926224-41-1 could not be definitively identified through public databases, this guide will use general principles of small molecule stability and storage, drawing on safety data sheets (SDS) for analogous compounds and established best practices. This will serve as a framework for you to develop a robust handling and storage protocol for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade a small molecule compound?
A1: The main culprits in the degradation of small molecule compounds are typically temperature, light, moisture, and oxygen.[1][2][3][4] Heat can provide the activation energy for decomposition reactions.[5] Light, particularly UV light, can induce photochemical reactions. Moisture can lead to hydrolysis of susceptible functional groups, and oxygen can cause oxidation. The specific susceptibility of a compound depends on its chemical structure.
Q2: I've left my compound at room temperature for a few hours. Is it still usable?
A2: This depends on the compound's thermal stability. While some compounds are stable at room temperature for short periods, others may begin to degrade.[6] The best practice is to always consult the manufacturer's data sheet for specific short-term storage recommendations. If no data is available, it is prudent to assume the compound is temperature-sensitive and minimize its time outside of recommended storage conditions.
Q3: My compound has changed color. What does this mean?
A3: A change in color is often an indicator of chemical degradation or impurity formation. Do not use the compound, as the presence of unknown byproducts could compromise your experimental results or introduce safety hazards. It is advisable to discard the material according to your institution's safety protocols and obtain a fresh supply.
Q4: Can I store my compound in a solution?
A4: Storing compounds in solution can be convenient, but it may also accelerate degradation. The choice of solvent is critical, as it can influence solubility and stability. Always use high-purity, anhydrous solvents if the compound is sensitive to moisture. It is recommended to prepare stock solutions fresh for each experiment. If you must store a solution, keep it at a low temperature (e.g., -20°C or -80°C), protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress.
Troubleshooting Guide: Investigating Compound Instability
If you suspect your compound is degrading, a systematic approach can help identify the cause.
Initial Observations and Potential Causes
| Observation | Potential Cause(s) | Recommended Action |
| Inconsistent or no biological activity | Compound degradation leading to lower effective concentration. | Verify compound integrity. Prepare fresh stock solutions. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Presence of impurities or degradation products. | Compare with a fresh sample or reference standard. |
| Change in physical appearance (color, crystallinity) | Chemical decomposition. | Discard the compound. |
| Precipitation in a stock solution | Poor solubility at storage temperature or solvent evaporation. | Gently warm to redissolve (if appropriate for the compound). Ensure the container is tightly sealed. |
Experimental Workflow for Stability Assessment
Caption: Troubleshooting workflow for compound instability.
General Protocol for Safe Storage and Handling
-
Receiving the Compound : Upon receipt, immediately transfer the compound to the recommended storage conditions as indicated on the product data sheet. If no information is provided, store at -20°C, protected from light.
-
Aliquotting : To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds, it is best practice to aliquot the material into smaller, single-use vials.[7]
-
Inert Atmosphere : For compounds sensitive to air or moisture, handle them under an inert atmosphere (e.g., in a glovebox with argon or nitrogen).[3][4]
-
Container Selection : Use amber vials or wrap clear vials in aluminum foil to protect light-sensitive compounds. Ensure containers are tightly sealed to prevent moisture ingress and solvent evaporation.[1][2][8]
-
Temperature Control : Store compounds at the recommended temperature. Common storage conditions are:
-
Room Temperature (20-25°C)
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Ultra-low Freezer (-80°C)
-
-
Documentation : Maintain a clear record of when the compound was received, when it was aliquotted, and each time a vial is used.
Understanding Degradation Pathways
Small molecules can degrade through various mechanisms. Understanding these can help in designing appropriate storage and handling procedures.
Caption: Common degradation pathways and mitigation strategies.
References
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (2025, November 26). CeMM.
- SAFETY DATA SHEET. (2019, March 4).
- Scientists Find New Ways To Convert Inhibitors Into Degraders, Paving The Way For Future Drug Discoveries. (2024, April 11).
- From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation - CeMM. (2025, November 26).
- From inhibition to destruction – kinase drugs found to trigger protein degradation. (2025, November 26).
- Safety Data Sheet - Magnaflux.
- Traditional small-molecule inhibitors as compared with degraders.... - ResearchGate.
- SAFETY DATA SHEET - Covestro. (2012, August 22).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - AEB Group. (2021, July 26).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 5).
- Thermal stability of proteins - PubMed - NIH. (2005, December 15).
- O-AMINOAZOTOLUENE - CAMEO Chemicals - NOAA.
- BioStab Biomolecule Stabilizer.
- SAFETY DATA SHEET - Cole-Parmer. (2016, July 15).
- SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22).
- 2-Chloroethyl p-toluenesulfonate 97 80-41-1 - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- Thermodynamic Evaluation of Novel 1,2,4-Triazolium Alanine Ionic Liquids as Sustainable Heat-Transfer Media - MDPI. (2024, November 5).
- 926224-03-5 | 2-Amino-5-(3-trifluoromethylphenyl)thiazole | ChemScene.
- Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR.
- OxyChem.
- 2-CHLOROETHYL P-TOLUENESULFONATE | 80-41-1 - ChemicalBook. (2026, January 13).
Sources
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. magnaflux.com [magnaflux.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biomol.com [biomol.com]
- 8. aeb-group.com [aeb-group.com]
Technical Support Center: HPLC Separation of Piperidine Enantiomers
Status: Active Specialist: Senior Application Scientist, Chiral Separations Group Topic: Troubleshooting & Method Development for Piperidine Derivatives
The "Piperidine Challenge": Executive Summary
Separating piperidine enantiomers presents a "perfect storm" of chromatographic difficulties. As a researcher, you are likely facing one (or a combination) of these three core issues:
-
Extreme Basicity (
): Piperidine is a strong secondary amine. It interacts aggressively with residual silanol groups ( ) on silica-based columns, leading to severe peak tailing and poor resolution.[1][2] -
Lack of Chromophore: The piperidine ring has no conjugated
-system. It is virtually invisible to standard UV detectors above 210 nm, forcing reliance on unstable low-UV baselines or derivatization. -
Steric Factors: Unlike primary amines, the secondary amine within the ring structure limits the effectiveness of certain ligand-exchange or crown-ether based stationary phases, often necessitating polysaccharide-based selectors.
This guide provides the protocols to overcome these specific barriers.
Decision Matrix: Selecting the Right Strategy
Before mixing solvents, determine your starting point. Use this logic flow to select the correct stationary phase and detection mode.
Figure 1: Strategic decision tree for column and method selection based on piperidine substitution and UV activity.
Core Protocols
Protocol A: The "Gold Standard" (Polysaccharide CSPs)
Best for: Generic piperidine enantiomers, secondary amines.
The most robust separation occurs on Amylose or Cellulose carbamate derivatives (e.g., CHIRALPAK® IA, IB, IG, or AD).
-
The Critical Factor: You must use a basic additive.[3][4] Without it, the amine protons interact with the silica support, causing tailing that masks separation.
-
Column Selection:
-
First Choice: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "G" generation is immobilized, allowing more solvent flexibility, and shows superior selectivity for amines.
-
Alternative: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The classic standard for basic compounds.
-
| Parameter | Recommended Condition | Technical Rationale |
| Mobile Phase | n-Hexane / Ethanol (90:10 to 80:20) | Ethanol is a better hydrogen-bond donor/acceptor than IPA for amines, often improving peak shape. |
| Additive | 0.1% Diethylamine (DEA) or Ethanolamine | CRITICAL. Competes with the analyte for active silanol sites on the silica. |
| Flow Rate | 1.0 mL/min | Standard flow.[5] |
| Temperature | 25°C - 35°C | Lower T improves separation ( |
Protocol B: The "Invisible Peak" Solution (Derivatization)
Best for: Piperidines with no UV absorbance (e.g., 2-methylpiperidine).
If you cannot use a Refractive Index (RI) or ELSD detector, you must attach a chromophore. The Benzoylation method is superior to FMOC for HPLC-UV because it is stable and creates a strong UV signal at 254 nm.
Step-by-Step Workflow:
-
Reagents: Dissolve sample in DCM (Dichloromethane). Add 2.0 equivalents of Triethylamine (TEA) (as a base scavenger).
-
Reaction: Add 1.2 equivalents of Benzoyl Chloride dropwise at 0°C.
-
Incubation: Stir at Room Temp for 30 mins.
-
Quench: Add small amount of water or methanol.
-
Analysis: Inject directly (if column tolerates DCM) or evaporate and reconstitute in Mobile Phase.
-
Result: The piperidine is now an amide (neutral).
-
Benefit: Amides separate easily on Chiralpak IA/IB without needing basic additives in the mobile phase.
-
Troubleshooting Guide (FAQ)
Issue 1: "My peaks are tailing badly (
)."
Diagnosis: Silanol Interaction. The basic nitrogen on the piperidine ring is protonated or hydrogen-bonding with residual silanols on the column packing. Corrective Actions:
-
Increase Additive: Bump Diethylamine (DEA) from 0.1% to 0.2% .
-
Switch Additive: Change DEA to Ethylenediamine (EDA) . EDA is bidentate and binds more strongly to silanols, effectively "capping" the column better than DEA.
-
Temperature: Increase column temperature to 35-40°C to speed up mass transfer kinetics.
Issue 2: "I see no separation (Single Peak)."
Diagnosis: Lack of Chiral Recognition. Corrective Actions:
-
Screening: If using AD-H (Amylose), switch to OD-H (Cellulose). The helical twist of the polymer backbone is different, often providing complementary selectivity.
-
Solvent Switch: If using Hexane/Ethanol, switch to Hexane/IPA . IPA forms different solvation shells around the chiral selector, altering the "pocket" shape.
-
Chlorinated Solvents: If using an Immobilized column (IA, IB, IG), try adding 10-20% Dichloromethane (DCM) or MtBE to the mobile phase. This changes the conformation of the polymer on the silica.
Issue 3: "My baseline is noisy/drifting."
Diagnosis: Detection Limit / Mobile Phase Absorbance. You are likely trying to detect at 205-210 nm. Corrective Actions:
-
Check Additive Purity: Oxidized DEA/TEA absorbs UV. Use fresh, HPLC-grade amine additives.
-
Switch Detector: If derivatization (Protocol B) is impossible, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal and ignore the lack of chromophore.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IG. (Authoritative manufacturer protocols for immobilized polysaccharide columns and solvent compatibility).
-
Ali, I., et al. (2006).[6] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[6] (Validation of polysaccharide columns for piperidine-based structures).
-
BenchChem. "Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol." (Protocols for direct vs. derivatization methods).
-
Element Lab Solutions. "Daicel CROWNPAK Crown Ether Chiral Columns." (Differentiation of primary vs. secondary amine applicability).
-
ResearchGate. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." (Detailed benzoylation/tosylation protocols).
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. ct-k.com [ct-k.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Emulsions in Piperidine Carboxylic Acid Extractions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of piperidine carboxylic acids. Our goal is to equip you with the foundational knowledge and practical techniques to overcome this hurdle efficiently, ensuring the integrity and yield of your target compounds.
Troubleshooting Guide: Real-Time Solutions for Emulsion Issues
This section is designed for immediate use when you encounter an emulsion during your experimental workup.
Q1: A persistent emulsion has formed during my aqueous workup. What is the very first thing I should do?
Answer: The simplest and often effective first step is patience. Secure the separatory funnel in a ring stand and let it sit undisturbed for 15-30 minutes.[1] Gravity alone can be sufficient to break weak emulsions. Gentle tapping on the side of the funnel or slow, careful swirling can sometimes encourage the droplets to coalesce and the layers to separate.[2][3] Do not shake the funnel further, as this will only add more energy to the system and stabilize the emulsion.
Q2: I've waited, and the emulsion remains. What is the next recommended step?
Answer: The next step is a chemical intervention known as "salting out." This technique increases the ionic strength of the aqueous layer, making it significantly more polar.[4] This increased polarity reduces the solubility of organic compounds in the aqueous phase, forcing them into the organic layer and disrupting the emulsion.[1][5]
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.
-
Application: Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume directly to the emulsion in the separatory funnel.
-
Mixing: Do not shake vigorously. Instead, gently invert the funnel 2-3 times to mix the brine.
-
Observation: Allow the funnel to stand for another 10-15 minutes.[1] You should observe a significant reduction or complete disappearance of the emulsion layer.
-
Alternative: In some cases, adding solid salt (NaCl or anhydrous sodium sulfate) directly to the funnel and swirling can also be effective.[2]
The diagram below illustrates the principle behind the salting out technique.
Caption: Mechanism of breaking an emulsion by "salting out".
Q3: Salting out didn't fully resolve the issue. Can I use pH adjustment to break the emulsion?
Answer: Absolutely. Adjusting the pH is a powerful technique, especially for amphiphilic molecules like piperidine carboxylic acids. These molecules can act as surfactants, particularly near their isoelectric point where they exist as zwitterions. By shifting the pH, you force the molecule to become either a fully protonated cation (soluble in the aqueous acid) or a deprotonated anion (soluble in the aqueous base), thereby destabilizing its presence at the interface.
-
If your target is in the organic layer: The emulsion may be stabilized by partially deprotonated acid. Add a few drops of dilute acid (e.g., 1M HCl) to fully protonate the carboxylic acid, making the molecule more lipophilic.
-
If you are performing a basic extraction (to isolate the acidic product in the aqueous layer): The emulsion might contain the neutral form. Add a few drops of dilute base (e.g., 1M NaOH) to ensure full deprotonation of the carboxylic acid, driving it into the aqueous phase.[6]
Caution: Always add acid or base slowly and check the pH. A drastic pH change could potentially degrade your target compound.
Q4: The emulsion is exceptionally stubborn. What physical methods can I try?
Answer: When chemical methods fail, physical disruption is the next logical step.
| Method | Description | When to Use |
| Filtration | Pass the entire mixture through a plug of glass wool or a pad of Celite® in a Hirsch or Büchner funnel.[4][7] This provides a large surface area that helps to coalesce the dispersed droplets. | For emulsions stabilized by fine solid particulates or when other methods fail. |
| Centrifugation | If available, centrifuging the mixture is a highly effective method.[2][3] The applied g-force will compel the separation of the immiscible layers. | The most reliable method for persistent emulsions, especially for smaller volumes. |
| Ultrasonic Bath | Placing the separatory funnel (unstoppered) in an ultrasonic bath can provide localized energy to disrupt the droplets.[2][3] | A useful technique for small to moderate volumes when centrifugation is not an option. |
| Temperature Change | Gently warming the separatory funnel in a warm water bath can sometimes help. This can decrease viscosity and alter densities, aiding separation. Alternatively, cooling or even partially freezing the aqueous layer can physically break the emulsion structure.[8][9] | An empirical method to try when others are unsuccessful. |
Frequently Asked Questions (FAQs): Prevention and Understanding
This section addresses the underlying principles of emulsion formation with piperidine carboxylic acids and provides strategies for prevention.
Q5: Why are extractions involving piperidine carboxylic acids so prone to forming emulsions?
Answer: The tendency of piperidine carboxylic acids to form emulsions stems directly from their molecular structure. They are amphiphilic , meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
-
Hydrophilic Parts: The carboxylic acid (-COOH) and the piperidine nitrogen (-NH-) are polar and can engage in hydrogen bonding with water.
-
Hydrophobic Part: The carbon skeleton of the piperidine ring and any alkyl substituents are nonpolar and prefer the organic solvent.
This dual nature allows the molecule to act as a surfactant or emulsifying agent .[4][10] It can align itself at the oil-water interface, reducing the interfacial tension and stabilizing the microscopic droplets of one liquid dispersed within the other, which is the definition of an emulsion.
Caption: Amphiphilic nature of piperidine carboxylic acids.
Q6: How can I prevent emulsions from forming in the first place?
Answer: Prevention is always the best strategy.[4] Consider these proactive measures during your experimental design and execution.
-
Minimize Agitation Energy: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions.[11] This reduces the mechanical energy that creates finely dispersed droplets.
-
Control the pH Pre-Extraction: Before adding the extraction solvent, adjust the pH of your aqueous solution to ensure your target compound is in its most soluble form for the desired phase. For extracting a piperidine carboxylic acid into an organic solvent, make the aqueous phase basic (e.g., pH > 10) to neutralize the piperidinium salt.[12] For extracting into an acidic aqueous phase, ensure the pH is low (e.g., pH < 2) to fully protonate the piperidine nitrogen.[12]
-
Choose Your Solvent Wisely: Some organic solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is notoriously problematic.[1][10] If you are experiencing consistent issues, consider switching to a solvent like ethyl acetate or diethyl ether, which are generally less likely to form stable emulsions.[1]
-
Consider Supported Liquid Extraction (SLE): For particularly troublesome samples, SLE is an excellent alternative to traditional liquid-liquid extraction (LLE).[11] In SLE, the aqueous sample is adsorbed onto a solid support material (like diatomaceous earth). The immiscible organic solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[4]
This flowchart provides a logical sequence of steps to follow when an emulsion is encountered.
Caption: A step-by-step workflow for resolving emulsions.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Kluthe. (2024, November 25). How does emulsion splitting work? Kluthe Magazine. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
ResearchGate. (n.d.). Influence of inorganic salts on demulsification of emulsions. [Link]
-
Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. [Link]
-
ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. azom.com [azom.com]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Nucleophilic Substitution of Piperidines
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its functionalization, most commonly via nucleophilic substitution at the nitrogen atom, is a fundamental operation in drug discovery and development. However, the inherent reactivity of the piperidine nitrogen can lead to a host of side reactions, complicating syntheses, reducing yields, and creating purification challenges.
This guide provides practical, in-depth solutions to the most common issues encountered during the nucleophilic substitution of piperidines. Moving beyond simple protocols, we will delve into the mechanistic underpinnings of these side reactions and offer step-by-step troubleshooting strategies to put you back on the path to a successful synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: How can I prevent over-alkylation and the formation of quaternary ammonium salts?
This is arguably the most frequent side reaction, where the desired N-alkylated piperidine product acts as a nucleophile itself, reacting with another equivalent of the electrophile to form a quaternary ammonium salt.[1] This is especially problematic with reactive alkylating agents like methyl iodide or benzyl bromide.[1][2]
The Underlying Mechanism: The N-alkylated piperidine product is often still a potent nucleophile. If a sufficient concentration of the electrophile (alkylating agent) is present, a second substitution (the Menshutkin reaction) will occur, leading to the undesired quaternary salt. This process is often irreversible and consumes both the desired product and the starting electrophile.
Troubleshooting Protocol:
-
Control Stoichiometry: This is the most critical parameter.
-
Action: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[3] This ensures the electrophile is the limiting reagent and is consumed before significant over-alkylation of the product can occur.
-
Causality: By maintaining a higher concentration of the primary nucleophile (starting piperidine), you statistically favor the initial desired reaction over the subsequent undesired one.
-
-
Slow Reagent Addition:
-
Action: Add the alkylating agent slowly to the solution of piperidine, ideally using a syringe pump over several hours.[1][3][4]
-
Causality: This technique keeps the instantaneous concentration of the electrophile very low, drastically reducing the probability of it encountering and reacting with the N-alkylated product.[1]
-
-
Lower Reaction Temperature:
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of heating.[3]
-
Causality: The second alkylation step (quaternization) often has a higher activation energy than the initial alkylation. Lowering the temperature will slow both reactions, but it will disproportionately slow the undesired over-alkylation reaction, thus improving selectivity for the mono-alkylated product.[3]
-
-
Choice of Leaving Group:
-
Action: If possible, use an alkyl halide with a less reactive leaving group (e.g., Cl instead of Br or I).[3]
-
Causality: A less reactive electrophile will reduce the overall rate of both reactions, providing a wider window to achieve mono-alkylation before quaternization becomes significant. The general reactivity trend is I > Br > Cl.[1]
-
Q2: My reaction is giving elimination products instead of the desired substitution. How can I favor substitution (Sₙ2) over elimination (E2)?
This classic competition arises when the piperidine nucleophile can also act as a base, abstracting a proton from the β-carbon of the electrophile, leading to an alkene byproduct. This is particularly relevant with sterically hindered substrates or when using strongly basic conditions.
The Underlying Mechanism: Every nucleophile has some degree of basicity. The Sₙ2 pathway involves the nucleophile attacking the electrophilic carbon, while the E2 pathway involves the nucleophile (acting as a base) abstracting a β-hydrogen. The balance is influenced by sterics, base strength, and temperature. A sterically hindered electrophile will disfavor the direct attack required for Sₙ2, making the more accessible β-hydrogens a more likely target for the piperidine base.[5][6]
Troubleshooting Protocol:
-
Assess Steric Hindrance:
-
Action: Evaluate the substitution pattern of your electrophile. Sₙ2 reactions are fastest for methyl and primary substrates. Secondary substrates are slow, and tertiary substrates will almost exclusively give elimination products.[5]
-
Causality: Steric bulk around the electrophilic carbon physically blocks the nucleophile's approach for a backside attack, raising the activation energy of the Sₙ2 transition state.[6]
-
-
Modify Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Causality: Elimination reactions often have a higher activation energy than their substitution counterparts because they involve more bond breaking in the transition state. Lower temperatures will favor the Sₙ2 pathway.
-
-
Use a Non-Nucleophilic Base (If a base is required):
-
Action: The N-alkylation of piperidine generates an acid (e.g., HBr, HCl) that protonates the starting material, rendering it non-nucleophilic.[3] To neutralize this, add a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[3] Avoid strong, non-hindered bases like NaOH or KOtBu if elimination is a concern.
-
Causality: A non-nucleophilic base will scavenge the acid byproduct without competing as a nucleophile itself or significantly promoting the E2 pathway.
-
Q3: I'm observing Hofmann elimination or other ring-opening reactions. What is happening and how can I prevent it?
This side reaction is most common when dealing with piperidinium salts (i.e., the quaternary ammonium products from over-alkylation) under basic conditions, but ring-opening can also be triggered in other ways. The Hofmann elimination specifically leads to the formation of the least substituted alkene.[7][8]
The Underlying Mechanism: The Hofmann elimination is an E2 reaction that occurs on a quaternary ammonium salt, which has a bulky, positively charged leaving group (the N-alkylpiperidine).[8][9] When a base (like hydroxide) is present, it abstracts a proton from the most accessible, least sterically hindered β-carbon, leading to the "anti-Zaitsev" or Hofmann product.[7][9] This is often preceded by exhaustive methylation of the amine with excess methyl iodide.[8][10] Other ring-opening cascades can be initiated by the formation of reactive iminium ions.[11]
Troubleshooting Protocol:
-
Strictly Avoid Over-alkylation:
-
Action: Follow all the steps outlined in Q1 to prevent the formation of the quaternary ammonium salt precursor required for Hofmann elimination.
-
Causality: If the quaternary salt is never formed, the Hofmann elimination pathway is inaccessible.
-
-
Control Basicity During Workup:
-
Action: When neutralizing the reaction or during an aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[3][4]
-
Causality: Strong bases, especially at elevated temperatures, can promote the elimination reaction if any quaternary salt has formed. A mild base is sufficient to deprotonate the piperidinium salt (from the acid byproduct) to the free amine without initiating elimination.
-
-
Be Aware of Activated Rings:
-
Action: If your piperidine ring contains activating groups or is part of a strained system, be aware that it may be more susceptible to ring-opening.[12] In these specialized cases, consider alternative synthetic routes that do not generate reactive intermediates like iminium ions under harsh conditions.
-
Causality: Certain substituents can weaken the C-N bonds of the ring, making it thermodynamically favorable to open under specific conditions (e.g., Lewis acid catalysis).[11]
-
Q4: When should I use a protecting group on the piperidine nitrogen, and which one is the best choice?
A protecting group is a temporary modification of the nitrogen to render it non-nucleophilic.[13] This is essential when you need to perform chemistry on another part of the molecule (e.g., C-H functionalization on the piperidine ring or reactions with other functional groups) without interference from the nitrogen.[1]
Decision-Making Protocol:
-
Is the Nitrogen's Reactivity a Problem?
-
Ask: Will my planned downstream reaction conditions (e.g., strong bases, electrophiles, oxidizing/reducing agents) affect the piperidine nitrogen?
-
If Yes: A protecting group is necessary.
-
If No: Proceed without protection to maintain a shorter, more efficient synthesis.
-
-
Choosing the Right Protecting Group:
-
Orthogonal Strategy: The key is to choose a group that can be removed under conditions that will not affect other protecting groups or sensitive functionalities in your molecule.[14]
-
Common Choices (See Table 1):
-
Boc (tert-Butoxycarbonyl): Very common. Stable to bases and hydrogenation. Removed with strong acid (e.g., TFA, HCl).[1][15]
-
Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions. Removed by catalytic hydrogenation (H₂/Pd-C).[14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation. Removed with a mild base, typically a piperidine solution.[1][14][15]
-
-
Table 1: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability Notes |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Base, Hydrogenation | |
| Cbz | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd) | Acid, Base | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenation |
Workflow for Choosing a Protecting Group
Caption: Decision tree for selecting an orthogonal nitrogen protecting group.
Q5: How do I choose the optimal solvent and base for my reaction?
Solvent and base choice can dramatically impact reaction rates and selectivity.[3] The wrong choices can stall a reaction or promote unwanted side pathways.
The Underlying Mechanism: For a typical Sₙ2 reaction, polar aprotic solvents are ideal.[5] These solvents (e.g., DMF, Acetonitrile) can solvate the counter-ion of the nucleophile but do not form a strong "cage" around the nucleophile itself, leaving it highly reactive.[5][6] Protic solvents (e.g., methanol, water) can hydrogen-bond to the piperidine nitrogen, stabilizing it and lowering its nucleophilicity, which slows the reaction.[5] The base must be strong enough to neutralize the acid byproduct but not so strong that it promotes E2 elimination.[3]
Recommendations:
-
Solvents:
-
Bases:
-
Purpose: To neutralize the H-X acid formed during the reaction, which would otherwise protonate and deactivate the piperidine starting material.[3]
-
Standard Choice: Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective choice. It is heterogeneous but works well with good stirring.[3][4]
-
Soluble Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are good choices, especially when a homogeneous reaction is desired. DIPEA is more sterically hindered and less nucleophilic than triethylamine.[3]
-
Troubleshooting Workflow for Reaction Conditions
Caption: Stepwise optimization for a sluggish N-alkylation reaction.
General Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
This protocol is optimized to minimize over-alkylation.[1]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.1 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).
-
Cooling (Optional): Cool the stirred solution to 0 °C in an ice bath. For less reactive electrophiles, room temperature is often sufficient.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.) or DIPEA (1.2 eq.).
-
Slow Addition: Load the alkyl halide (1.0 eq.) into a syringe and add it dropwise to the reaction mixture over 1-4 hours using a syringe pump.[3]
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to obtain the desired N-alkylpiperidine.
Protocol 2: Boc Protection of Piperidine
A standard procedure for protecting the piperidine nitrogen.[3]
-
Setup: To a solution of piperidine (1.0 eq.) in dichloromethane (DCM, ~0.2 M), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). A base like triethylamine (1.2 eq.) can be added but is often not necessary.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
If necessary, dilute with an organic solvent and wash with water or dilute acid (e.g., 1M HCl) to remove any unreacted piperidine, followed by saturated aqueous sodium bicarbonate.
-
Dry the organic layer, filter, and concentrate to yield the N-Boc-piperidine, which is often pure enough for subsequent steps.
-
References
- Fiveable. (2025). Piperidine Definition - Organic Chemistry II Key Term.
- BenchChem. (2025).
- BenchChem. (2025). common challenges in working with piperidine-based compounds.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Chad's Prep. 22.
- ResearchGate. (2025).
- Chemistry Steps. (2025).
- Wikipedia.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Aakash Institute.
- Organic Chemistry Tutor.
- Wiley Online Library. (2024). 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- ResearchGate. (2017).
- Organic Chemistry Portal. Protective Groups.
- Master Organic Chemistry. (2018).
- ACS GCI Pharmaceutical Roundtable. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Protective Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral molecules is paramount. (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a derivative of nipecotic acid, represents a class of compounds with significant potential in medicinal chemistry, largely due to the presence of the pharmacologically relevant piperidine scaffold. The stereochemistry at the C3 position is critical, as enantiomers often exhibit markedly different biological activities and toxicological profiles.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. We will dissect the intricacies of the expected spectrum, focusing on the causality behind chemical shifts and coupling patterns. Furthermore, we will objectively compare ¹H NMR with alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic view for researchers to select the most appropriate analytical strategy.
The Predicted ¹H NMR Spectrum: A Detailed Analysis
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed structural map of a molecule in solution. For (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, the spectrum is anticipated to be complex due to the presence of a chiral center, which renders the geminal protons of the piperidine ring diastereotopic.
Molecular Structure and Proton Numbering
Caption: Structure of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid with proton numbering.
Expected Chemical Shifts and Multiplicities
The electron-withdrawing nature of the 4-nitrophenyl group and the carboxylic acid, combined with the stereochemistry of the piperidine ring, dictates the chemical environment of each proton.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H on COOH | 10.0 - 12.0 | Broad singlet (br s) | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal.[1] |
| **Aromatic H (ortho to NO₂) ** | 8.0 - 8.3 | Doublet (d) | The strongly electron-withdrawing nitro group deshields the ortho protons significantly. |
| Aromatic H (ortho to N) | 6.8 - 7.1 | Doublet (d) | The nitrogen atom of the piperidine ring is electron-donating, shielding the ortho protons. |
| H2ax, H6ax | 3.6 - 4.0 | Multiplet (m) | These protons are adjacent to the nitrogen atom and are deshielded. Due to the chiral center at C3, H2ax and H2e are diastereotopic, as are H6ax and H6e, leading to complex splitting. |
| H2eq, H6eq | 3.0 - 3.4 | Multiplet (m) | Equatorial protons are typically less shielded than their axial counterparts.[2] |
| H3 | 2.8 - 3.2 | Multiplet (m) | This methine proton is alpha to the carboxylic acid group and is deshielded. It will couple with the adjacent diastereotopic protons on C2 and C4. |
| H4ax, H5ax | 1.8 - 2.2 | Multiplet (m) | These are typical chemical shifts for axial protons in a piperidine ring.[3] The presence of the chiral center at C3 makes the geminal protons at C4 and C5 diastereotopic. |
| H4eq, H5eq | 1.5 - 1.9 | Multiplet (m) | Equatorial protons in the piperidine ring.[3] |
Causality Behind Diastereotopicity: The chiral center at C3 creates a stereochemically distinct environment for the two protons on each of the methylene groups (C2, C4, C5, and C6). Replacing one of these protons with a substituent would create a diastereomer. Consequently, these geminal protons are chemically non-equivalent and will have different chemical shifts and will couple with each other, leading to more complex splitting patterns (e.g., doublets of doublets) than would be observed in an achiral analogue.[4]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, other techniques offer complementary or, in some cases, superior information, particularly for chiral analysis and quantification.
| Technique | Principle | Advantages | Disadvantages | Application to the Topic |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Can have overlapping signals in complex molecules. Chiral analysis often requires chiral solvating agents. | Ideal for confirming the chemical structure and understanding the conformational dynamics of the molecule in solution. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for separating and quantifying enantiomers. High sensitivity and accuracy for determining enantiomeric excess (ee). | Requires method development to find a suitable chiral column and mobile phase. Can be destructive depending on the detector. | The gold standard for determining the enantiomeric purity of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.[5][6][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and can provide molecular weight information. Fragmentation patterns can aid in structural elucidation. | Does not inherently distinguish between enantiomers. Requires coupling with a separation technique (e.g., LC-MS) for complex mixtures. | Useful for confirming the molecular weight and for identifying the compound in a mixture, especially when coupled with HPLC.[8] |
Workflow Comparison
Caption: A comparative workflow of ¹H NMR, Chiral HPLC, and Mass Spectrometry for the analysis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. For more complex spectra, consider performing 2D NMR experiments like COSY and HSQC for unambiguous assignments.
Protocol 2: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating piperidine derivatives.[5][7]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
Detection: Use a UV detector at a wavelength where the 4-nitrophenyl group absorbs strongly (e.g., around 254 nm).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
Protocol 3: Mass Spectrometry (LC-MS)
-
Liquid Chromatography: Use a reverse-phase HPLC system (e.g., with a C18 column) to introduce the sample into the mass spectrometer. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is a common starting point.
-
Mass Spectrometer: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules like the target compound.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the fragmentation pattern from the MS/MS spectrum to gain further structural information. Common fragmentation pathways for piperidines involve cleavage of the ring and loss of substituents.[8]
Conclusion
The structural characterization of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid requires a multi-faceted analytical approach. ¹H NMR spectroscopy stands out as the primary tool for unambiguous structural elucidation, providing a wealth of information on the connectivity and stereochemistry of the molecule. The key to a successful interpretation lies in understanding the impact of the chiral center on the piperidine ring protons, leading to diastereotopicity and complex splitting patterns.
For the crucial determination of enantiomeric purity, chiral HPLC is the undisputed method of choice, offering high resolution and accurate quantification. Mass spectrometry serves as a powerful complementary technique, confirming the molecular weight with high sensitivity.
By integrating the insights from these techniques, researchers and drug development professionals can confidently characterize (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid and its analogues, a critical step in advancing the development of novel therapeutics.
References
-
Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - RSC Publishing. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. [Link]
-
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a - Oxford Academic. [Link]
-
Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives | Request PDF - ResearchGate. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv.org. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [Link]
-
1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8 - ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. [Link]
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. [Link]
-
Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. [Link]
-
Detection and assignments of diastereotopic chemical shifts in partially deuteriated methyl groups of a chiral molecule - ACS Publications. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489) - NP-MRD. [Link]
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral - Semantic Scholar. [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]
-
Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | 1H-NMR Spectroscopy. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega - ACS Publications. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. [Link]
-
Ch 13 - Coupling - University of Calgary. [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. biorxiv.org [biorxiv.org]
- 4. rsc.org [rsc.org]
- 5. 4-Nitrophenylacetic acid(104-03-0) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. arkat-usa.org [arkat-usa.org]
Determining enantiomeric excess (ee) of piperidine-3-carboxylic acid derivatives
As a Senior Application Scientist in chiral separations and analytical chemistry, I have evaluated numerous methodologies for assessing the stereochemical purity of cyclic amino acids. Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are critical pharmacophores in neuropharmacology, most notably as γ-aminobutyric acid (GABA) uptake inhibitors like tiagabine. Because the pharmacological activity of these compounds is highly enantiospecific—for instance, mGAT1 inhibition resides primarily in the (R)-enantiomer, while mGAT4 inhibition favors the (S)-enantiomer[2]—determining the exact enantiomeric excess (ee) is a strict regulatory and scientific imperative.
This guide objectively compares the prevailing analytical modalities for determining the ee of piperidine-3-carboxylic acid derivatives, detailing the causality behind experimental choices, and provides a field-proven, self-validating high-performance liquid chromatography (HPLC) protocol.
Analytical Modalities: A Comparative Evaluation
The zwitterionic nature of nipecotic acid, combined with its lack of a strong UV-absorbing chromophore, makes direct chiral analysis challenging. Below is an objective comparison of the three primary analytical strategies.
A. Chiral HPLC (The Gold Standard)
HPLC remains the most robust method for ee determination, but the approach depends heavily on detection requirements.
-
Direct Separation (Zwitterionic Columns): Columns like Chiralpak ZWIX utilize a synergistic double ion-pairing process. While this eliminates sample preparation, the lack of a chromophore in native nipecotic acid necessitates LC-MS or Evaporative Light Scattering Detection (ELSD). These detectors often suffer from non-linear responses at trace levels, limiting their utility for validating >99% ee [2].
-
Derivatization-Assisted Separation: Reacting the secondary amine with a reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) introduces a highly conjugated system. Causality: This shifts the detection wavelength to the visible spectrum (490 nm), completely bypassing background UV interference from organic matrix impurities. When paired with an immobilized polysaccharide column (e.g., Chiralpak ID-3), this method achieves baseline resolution and exceptional limits of quantification (LLOQ), capable of detecting enantiomeric impurities down to 0.05% [1].
B. Chiral Gas Chromatography (GC)
Chiral GC utilizes cyclodextrin-based stationary phases and offers exceptionally high theoretical plate counts.
-
The Challenge: Nipecotic acid must undergo double derivatization (e.g., methyl esterification of the carboxylic acid and N-trifluoroacetylation of the amine) to achieve volatility. Causality: Unprotected polar groups cause severe hydrogen bonding with the silanol groups of the GC column, leading to irreversible adsorption and peak tailing. Furthermore, the harsh thermal conditions required for GC vaporization carry a persistent risk of artifactual racemization at the labile C3 stereocenter, potentially skewing the ee calculation.
C. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR analysis involves reacting the nipecotic acid derivative with a CDA, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers that exhibit distinct chemical shifts in ^1H or ^19F NMR.
-
The Challenge: While excellent for assigning absolute stereochemistry, NMR suffers from severe dynamic range limitations. Causality: The signal-to-noise ratio and the presence of isotopic satellites (e.g., ^13C satellites in ^1H NMR) make it nearly impossible to accurately integrate a 0.1% minor diastereomer peak against a 99.9% major peak.
Quantitative Performance Comparison
The following table summarizes the performance metrics of each technique when applied to nipecotic acid derivatives.
| Analytical Method | Resolution ( | Limit of Detection (LOD) | Analysis Time | Risk of Racemization | Best Use Case |
| HPLC (NBD-Derivatization) | > 3.0 (Baseline) | < 0.5 µM | 15–25 min | Very Low | High-precision ee determination (>99.5% ee) |
| HPLC (Direct LC-MS) | 1.5–2.5 | 5.0 µM | 10–20 min | None | High-throughput screening of moderate ee |
| Chiral GC (Double Deriv.) | > 4.0 | 1.0 µM | 30–45 min | Moderate | Volatile derivatives lacking chromophores |
| NMR (Mosher's Method) | N/A (Baseline) | ~2–5% (ee >95% difficult) | 5–10 min* | Low | Absolute configuration assignment |
*Excludes the lengthy sample preparation and purification required for CDA synthesis.
Self-Validating Experimental Protocol: NBD-F Derivatization & Chiral HPLC
To achieve regulatory-grade ee determination (up to 99.87% ee), the NBD-F derivatization method on a Chiralpak ID-3 column is recommended [1]. This protocol is designed as a self-validating system ; it includes an internal spiking mechanism to prove that the minor enantiomer is not being masked by the peak tailing of the major enantiomer.
Materials Required:
-
Nipecotic acid sample (Enantioenriched)
-
Racemic nipecotic acid (Standard)
-
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)
-
0.1 M Sodium borate buffer (pH 8.0)
-
0.1 M HCl
-
Chiralpak ID-3 column (Daicel, 250 × 4.6 mm, 3 µm)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the enantioenriched nipecotic acid sample in ultra-pure water to a concentration of 1.0 mM.
-
Derivatization (Nucleophilic Aromatic Substitution): Mix 100 µL of the sample with 100 µL of 0.1 M sodium borate buffer (pH 8.0) and 100 µL of NBD-F solution (5.0 mM in acetonitrile).
-
Causality: The pH 8.0 buffer ensures the secondary amine is sufficiently deprotonated to act as a nucleophile, while remaining mild enough to prevent base-catalyzed epimerization of the C3 stereocenter.
-
-
Incubation: Heat the mixture at 60°C for exactly 10 minutes in a thermomixer.
-
Reaction Quenching: Immediately add 100 µL of 0.1 M HCl to the vial.
-
Causality: Lowering the pH protonates the remaining unreacted amine and neutralizes the buffer, instantly halting the substitution reaction and preventing degradation of the NBD-derivative.
-
-
Chromatographic Separation: Inject 10 µL onto the Chiralpak ID-3 column.
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v).
-
Causality: The immobilized amylose tris(3-chlorophenylcarbamate) stationary phase provides highly specific stereocognitive cavities. The addition of 0.1% TFA suppresses the ionization of the carboxylic acid moiety, eliminating peak tailing and ensuring sharp, symmetrical peaks.
-
-
Detection: Monitor UV/Vis absorbance at 490 nm.
-
System Validation (Spiking): To validate the Limit of Quantitation (LOQ), spike a fresh 1.0 mM aliquot of your enantioenriched sample with 0.5% of the racemic NBD-nipecotic acid standard. Run the HPLC method.
-
Causality: If the method is robust, the minor peak area will increase exactly proportionally to the spike, proving that the system can accurately detect slight changes in ee without integration overlap from the major peak.
-
Workflow Visualization
Below is the logical workflow for the self-validating ee determination process.
Workflow for the derivatization and chiral HPLC analysis of nipecotic acid to determine ee.
References
-
Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives. Chirality / PubMed. Available at:[Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]
-
Chiral separation of nipecotic acid amides. Journal of Chromatography A / PubMed. Available at:[Link]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R) and (S) Piperidine Isomers
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals. When a stereocenter is present on this ring, the resulting enantiomers often exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these (R) and (S) isomers is critical for drug development, from discovery and process development to quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of piperidine enantiomers, grounded in established scientific principles and practical, field-proven insights.
The Central Challenge: Chiral Recognition of Piperidine Enantiomers
The effective separation of enantiomers by chiral HPLC hinges on the differential interaction between the two isomers and a chiral stationary phase (CSP). For piperidine-containing molecules, the basic nitrogen atom plays a crucial role. It can interact with the CSP through hydrogen bonding, ionic interactions, or dipole-dipole forces. The choice of CSP and mobile phase is therefore paramount in exploiting these potential interactions to achieve baseline separation.
Comparing Chiral Stationary Phases for Piperidine Isomer Separation
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses for a wide range of chiral separations, including those of piperidine isomers. Their broad applicability stems from a combination of steric hindrance and various intermolecular interactions facilitated by the carbamate derivatives on the polysaccharide backbone.
Below is a comparative summary of commonly employed CSPs for this application:
| Chiral Stationary Phase (CSP) Type | Common Column Examples | Typical Mobile Phase | Key Performance Characteristics & Insights |
| Amylose-based | CHIRALPAK® AD-H, CHIRALPAK® AY-H | Hexane/Isopropanol with an amine additive (e.g., 0.1% Diethylamine) | Often provides excellent resolution for a wide range of piperidine derivatives. The helical structure of the amylose polymer creates chiral grooves where enantiomers can differentially interact. The amine additive is critical for suppressing the secondary silanol interactions and improving peak shape. |
| Cellulose-based | CHIRALCEL® OD-H, CHIRALCEL® OJ-H | Hexane/Ethanol or Methanol with an amine additive (e.g., 0.1% Triethylamine) | Exhibits complementary selectivity to amylose-based phases. The choice between amylose and cellulose is often empirical, and screening both is a recommended starting point in method development. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V, T | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine | These phases offer a unique separation mechanism based on multiple interaction points, including ionic, hydrogen bonding, and steric interactions. They can be particularly effective for piperidines with polar functional groups capable of engaging with the peptide structure of the CSP. |
| Protein-based | AGP (α1-acid glycoprotein) | Phosphate buffer/Organic modifier (e.g., Acetonitrile or Isopropanol) | Best suited for the separation of ionizable piperidine compounds under physiological pH conditions. The complex 3D structure of the protein provides a multitude of chiral recognition sites. |
A Practical Workflow for Chiral Method Development
The development of a robust chiral HPLC method is a systematic process. The following workflow diagram illustrates the key decision points and iterative steps involved.
Caption: A streamlined workflow for chiral HPLC method development.
Representative Experimental Protocol: Separation of (R) and (S)-Piperidin-3-ol
This protocol provides a starting point for the separation of a simple, polar piperidine derivative.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Amine Additive: Diethylamine (DEA)
-
Sample: 1 mg/mL of racemic Piperidin-3-ol in mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Justification of Parameters:
-
CSP Choice: The CHIRALPAK® AD-H (amylose-based) is an excellent starting point due to its proven track record with a broad range of chiral compounds.
-
Mobile Phase: The combination of a non-polar solvent (hexane) and a polar alcohol (isopropanol) allows for the modulation of retention and enantioselectivity. The DEA is crucial for minimizing peak tailing by interacting with residual silanols on the silica support and ensuring the piperidine nitrogen is in a consistent protonation state.
-
Detection: Many simple piperidine derivatives lack a strong chromophore, necessitating detection at low UV wavelengths (e.g., 200-220 nm).
Conclusion
The successful chiral separation of piperidine isomers is an achievable but non-trivial task that relies on a systematic approach to method development. By understanding the fundamental principles of chiral recognition and leveraging the power of modern chiral stationary phases, researchers can develop robust and reliable HPLC methods. The initial screening of a diverse set of CSPs, followed by methodical optimization of the mobile phase composition, remains the most effective strategy for achieving the desired separation. This guide serves as a foundational resource to empower scientists in tackling this important analytical challenge in pharmaceutical development.
References
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of C12H14N2O4 Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. However, the differentiation of isomers—molecules with the same chemical formula but different atomic arrangements—presents a significant analytical challenge.[1] This is particularly true when relying solely on tandem mass spectrometry, as structurally similar isomers can yield nearly identical fragment ions.[1]
This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of isomers with the molecular formula C12H14N2O4. We will focus on the well-characterized fragmentation of melatonin (N-acetyl-5-methoxytryptamine) and explore the expected and observed differences in the fragmentation of its positional isomers. By understanding these nuances, researchers can better leverage mass spectrometry for the confident identification of these and other isomeric compounds.
The Challenge of Isomeric Differentiation in Mass Spectrometry
Isomers can be broadly categorized as constitutional isomers (differing in atom connectivity) and stereoisomers (differing in the spatial arrangement of atoms). Positional isomers, a type of constitutional isomer where functional groups occupy different positions on a parent structure, are particularly challenging to distinguish by mass spectrometry. Their fragmentation patterns are often qualitatively similar, with the primary differences lying in the relative abundances of shared fragment ions.[2] Advanced techniques such as ion mobility spectrometry and ultraviolet photodissociation (UVPD) can provide additional dimensions of separation and fragmentation to aid in isomer differentiation.[1]
Case Study: Melatonin (N-acetyl-5-methoxytryptamine)
Melatonin is a neurohormone and a prominent compound with the molecular formula C12H14N2O4. Its fragmentation pattern under various ionization conditions, particularly electrospray ionization (ESI), has been extensively studied.
Key Fragmentation Pathways of Melatonin
Under typical positive-ion ESI-MS/MS conditions, melatonin ([M+H]⁺, m/z 233) undergoes characteristic fragmentation, primarily involving the cleavage of the N-acetyl group and the ethylamine side chain. The most prominent and diagnostic fragment ion is observed at m/z 174 .[3][4] This ion is formed through the neutral loss of acetamide (CH3CONH2) from the protonated molecular ion.
The proposed mechanism for this fragmentation is as follows:
Caption: Primary fragmentation of protonated melatonin.
This fragment at m/z 174 is highly stable due to the formation of a conjugated system. Further fragmentation of the m/z 174 ion can occur, but it is generally the base peak in the product ion spectrum. Another characteristic, though typically less intense, fragment can be observed at m/z 43, corresponding to the acetyl group ([CH3CO]⁺).[3]
Comparison with Positional Isomers
N-acetyl-6-methoxytryptamine
N-acetyl-6-methoxytryptamine is a positional isomer of melatonin where the methoxy group is at the 6-position of the indole ring instead of the 5-position.
Caption: Structures of Melatonin and a positional isomer.
Due to the structural similarity, the primary fragmentation pathway for N-acetyl-6-methoxytryptamine is also expected to be the neutral loss of acetamide, resulting in a fragment ion at m/z 174 . However, the position of the methoxy group can influence the stability of the resulting fragment ion and potentially lead to differences in the relative abundance of this ion compared to other fragments. Furthermore, any subsequent fragmentation of the m/z 174 ion may differ more significantly, as the position of the electron-donating methoxy group would influence the electron density and bond strengths within the indole ring structure.
Unidentified Melatonin Isomers in Food Products
Studies on fermented beverages, such as wine, have reported the presence of melatonin isomers.[2] While the exact structures of these isomers were not always elucidated, their tandem mass spectra showed notable differences from that of the melatonin standard. One study reported that for a supposed melatonin isomer, the fragmentation of the precursor ion at m/z 233 yielded uncharacteristic minor fragments at m/z 196, 161, and 141, which were not prominent in the spectrum of the melatonin standard.[2] This highlights that even subtle changes in structure can lead to alternative fragmentation pathways.
Quantitative Data Summary
The following table summarizes the key fragment ions for melatonin and provides a predictive comparison for a positional isomer based on general fragmentation principles and literature observations.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance | Notes |
| Melatonin | 233 | 174 | High (Base Peak) | Neutral loss of acetamide (59 Da).[3][4] |
| 43 | Low to Medium | Corresponds to the acetyl group ([CH3CO]⁺).[3] | ||
| N-acetyl-6-methoxytryptamine (Predicted) | 233 | 174 | High | Expected primary fragmentation via neutral loss of acetamide. |
| Varies | Varies | Subsequent fragmentation of the m/z 174 ion may produce different daughter ions or different relative abundances compared to melatonin. | ||
| Unidentified Isomer (in wine) | 233 | 196, 161, 141 | Minor | Indicates alternative fragmentation pathways.[2] |
Experimental Protocols
To aid researchers in their own investigations, a detailed, step-by-step methodology for the analysis of C12H14N2O4 isomers is provided below.
Sample Preparation (General Protocol)
-
Standard Preparation: Prepare stock solutions of analytical standards (e.g., melatonin) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by serial dilution.
-
Matrix Extraction (for complex samples like biological fluids or food):
-
Liquid-Liquid Extraction (LLE): To 1 mL of sample, add an appropriate internal standard and 3 mL of a suitable extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water. Elute the analytes with methanol or acetonitrile. Evaporate the eluate and reconstitute.
-
LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This is a critical parameter to optimize for each compound. A typical starting point would be to ramp the collision energy from 10 to 40 eV to observe the fragmentation pattern.
-
Conclusion
The differentiation of C12H14N2O4 isomers by mass spectrometry is a challenging yet achievable task. While melatonin exhibits a well-defined fragmentation pattern dominated by the neutral loss of acetamide to produce a characteristic ion at m/z 174, its positional isomers may show subtle yet significant differences in their mass spectra. These differences can manifest as variations in the relative abundances of common fragment ions or the appearance of unique, low-intensity fragments resulting from alternative fragmentation pathways. For confident isomer identification, a multi-faceted approach that includes careful optimization of MS/MS parameters, the use of analytical standards whenever possible, and potentially the application of advanced techniques like ion mobility spectrometry is recommended. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the complexities of isomeric analysis in their drug development and scientific research endeavors.
References
- Shaw, G. J., Wright, G. J., & Milne, G. W. (1977). Mass spectra of some specifically deuterated tryptamines. Biomedical Mass Spectrometry, 4(6), 348–353.
- Tan, D. X., Zheng, X., Reiter, R. J., & Kong, J. (2014). Fundamental issues related to the origin of melatonin and melatonin isomers during evolution: relation to their biological functions. International journal of molecular sciences, 15(9), 15858–15891.
- Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
- Gomez, F. J., Raba, J., & Silva, M. F. (2012). Monitoring melatonin and its isomer in Vitis vinifera cv. Malbec by UHPLC-MS/MS from grape to bottle. Journal of pineal research, 52(3), 342–348.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Fundamental Issues Related to the Origin of Melatonin and Melatonin Isomers during Evolution: Relation to Their Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the integrity of your work is fundamentally tethered to the quality of your starting materials. For chiral molecules such as (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a compound of interest in medicinal chemistry for its potential as an enzyme inhibitor, the seemingly subtle difference between enantiomers can have profound implications for biological activity and safety.[1] A well-characterized reference standard is not merely a reagent; it is the bedrock of reproducible and reliable scientific outcomes.
This guide provides an in-depth comparison of what to look for in a high-quality reference standard for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid. We will delve into the critical analytical techniques used for characterization, discuss potential impurities, and provide a framework for selecting and verifying a suitable standard for your research needs.
The Criticality of a High-Quality Reference Standard
(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like proteins and enzymes, leading to variations in efficacy, metabolism, and toxicity. Therefore, when studying the (R)-enantiomer, ensuring the absence or precise quantification of its (S)-counterpart is paramount.
A reliable reference standard serves as the benchmark against which all other samples are measured. It is essential for:
-
Accurate quantification: Determining the precise concentration of the active pharmaceutical ingredient (API) in a sample.
-
Impurity profiling: Identifying and quantifying any unwanted chemical entities.
-
Method validation: Establishing the performance characteristics of analytical methods.
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies.
Comparison of Commercially Available Reference Standards
While a comprehensive side-by-side comparison of all available commercial standards is challenging due to the proprietary nature of some manufacturers' data, we can establish a set of critical parameters to evaluate when selecting a reference standard. Below is a table outlining what to look for in a Certificate of Analysis (CoA).
| Parameter | Standard A (Exemplary) | Standard B (Acceptable) | Standard C (Requires Scrutiny) | Rationale & Key Considerations |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | MS only | A comprehensive set of spectroscopic data provides unambiguous confirmation of the molecular structure. |
| Purity (by HPLC/UPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% or "Meets Specification" | High chemical purity is crucial to avoid interference from other compounds in your experiments. |
| Enantiomeric Purity (by Chiral HPLC/SFC) | ≥ 99.8% e.e. | ≥ 99.0% e.e. | Not Specified | For a chiral standard, enantiomeric excess (e.e.) is a critical quality attribute. The absence of this data is a significant red flag. |
| Residual Solvents (by GC-HS) | Specified and within ICH limits | "Conforms" | Not Specified | Residual solvents from the synthesis and purification process can be toxic and may interfere with biological assays. |
| Water Content (by Karl Fischer) | < 0.5% | < 1.0% | Not Specified | Water content can affect the accurate weighing of the standard and may promote degradation. |
| Certificate of Analysis (CoA) | Detailed, with spectra and chromatograms | Provides numerical results | Minimal information | A detailed CoA is a testament to the supplier's quality control and provides you with the necessary data for your own records. |
Potential Impurities in (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid
Understanding the potential impurities is key to appreciating the value of a well-purified reference standard. The synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the nucleophilic aromatic substitution of a 4-halonitrobenzene with a chiral piperidine-3-carboxylic acid precursor.[1]
Caption: Synthetic pathway and potential impurities.
Common Impurities Include:
-
Starting Materials: Incomplete reaction can lead to the presence of 4-halonitrobenzene and (R)-piperidine-3-carboxylic acid in the final product.
-
(S)-Enantiomer: The most critical impurity. Its presence can arise from a non-enantiopure starting material or racemization during the synthesis.
-
Process-Related Impurities: These can include by-products from side reactions, such as the formation of regioisomers if the starting materials are not appropriately substituted.
-
Degradation Products: The nitro group can be susceptible to reduction, and the carboxylic acid can undergo esterification if exposed to alcohols under certain conditions.
Experimental Protocols for Reference Standard Qualification
It is best practice to perform in-house verification of a new lot of reference standard. Below are representative protocols for the key analytical techniques.
Identity Confirmation by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure.
-
¹H NMR: Provides information on the number and environment of protons. For (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, one would expect to see signals corresponding to the aromatic protons on the nitrophenyl ring, as well as the protons on the piperidine ring and the carboxylic acid proton.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS) confirms the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Purity Assessment by HPLC/UPLC
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the standard for assessing chemical purity.
Caption: HPLC workflow for purity analysis.
Representative HPLC Method for Purity Analysis:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Enantiomeric Purity by Chiral Chromatography
Chiral HPLC or Supercritical Fluid Chromatography (SFC) is essential for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of compounds like this.
Representative Chiral HPLC Method for Enantiomeric Purity:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a good starting point for method development.
-
Mobile Phase: Typically a normal phase eluent such as a mixture of Hexane and a polar organic solvent like Isopropanol or Ethanol. An acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be needed to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Method Development Considerations: Screening different chiral columns and mobile phase compositions is often necessary to achieve optimal separation of the enantiomers.
Conclusion: An Investment in Data Quality
The selection of a reference standard for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid should be a meticulous process. A higher initial cost for a well-characterized standard from a reputable supplier is a sound investment that pays dividends in the form of reliable, reproducible data and the avoidance of costly and time-consuming troubleshooting down the line. Always demand a comprehensive Certificate of Analysis and, when possible, perform in-house verification to ensure the standard meets the requirements of your critical research.
References
-
Phenomenex. Chiral HPLC Separations. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
FTIR Spectral Analysis Guide: Nitro vs. Carboxylic Acid Substituents in Piperidine Scaffolds
Executive Summary
Objective: This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectral signatures for nitro (
Core Insight: While standard tables list distinct frequencies for these groups, the piperidine scaffold introduces a critical variable: Zwitterion Formation . In the solid state, piperidine carboxylic acids (e.g., isonipecotic acid) often exist as ammonium carboxylates (
Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Theoretical Framework: The Piperidine Context
The piperidine ring is a secondary amine (
The "Zwitterion Trap" in Spectral Analysis
-
Nitro-Piperidines: Exhibit "textbook" nitro bands.
-
Carboxy-Piperidines (Free Base): Rarely observed in solid state; usually exist as zwitterions.
-
Carboxy-Piperidines (HCl Salt): Protonation of the carboxylate restores the "Free Acid" carbonyl form.
Diagram: Structural Impact on Vibrational Modes
Figure 1: Decision tree illustrating how the chemical state of the piperidine derivative alters the observed FTIR signals.
Comparative Spectral Analysis
The following table contrasts the vibrational modes. Note the Interference Zone around 1550 cm⁻¹, where Nitro and Carboxylate signals collide.
Table 1: Diagnostic Peak Assignments
| Functional Group | State | Vibration Mode | Frequency (cm⁻¹) | Intensity/Shape | Notes |
| Nitro ( | Neutral | Asymmetric Stretch ( | 1540 – 1560 | Strong, Sharp | Primary diagnostic band. |
| Symmetric Stretch ( | 1340 – 1360 | Medium, Sharp | Confirmatory band. | ||
| Carboxylic Acid | Free Acid (HCl Salt) | Carbonyl Stretch ( | 1700 – 1730 | Very Strong, Sharp | The "Gold Standard" for COOH. |
| O-H Stretch | 2500 – 3300 | Very Broad | "Bearded" shape; overlaps C-H.[1] | ||
| Carboxylate | Zwitterion (Solid) | Asymmetric Stretch ( | 1550 – 1610 | Strong, Broad | WARNING: Overlaps with Nitro |
| Symmetric Stretch ( | 1300 – 1420 | Medium | Overlaps with Nitro | ||
| Piperidine Ring | All | N-H Stretch | 3300 – 3500 | Medium | Often obscured by OH or water. |
| Zwitterion | 1600 – 1650 | Medium | "Scissoring" band; adds to clutter. |
Experimental Protocols
To differentiate these groups reliably, you cannot rely on a single scan. You must employ a Self-Validating Protocol that alters the chemical environment (pH) to shift the peaks.
Protocol A: Standard Solid-State Analysis (ATR)
Best for rapid screening of Nitro-piperidines.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) is mandatory.
-
Loading: Place ~2-5 mg of sample powder on the crystal.
-
Compression: Apply high pressure using the anvil arm. Expert Note: Poor contact results in weak bands; ensure the "force gauge" is in the green zone.
-
Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Analysis: Look for the sharp 1550/1350 doublet. If present without a 1700 peak, it is likely Nitro.
Protocol B: The "Acid Shift" Validation (KBr Pellet)
Required for confirming Carboxylic Acid vs. Zwitterion.
-
Matrix: Use spectroscopic grade KBr (dried at 110°C).
-
Grinding: Mix 1 mg sample with 100 mg KBr. Grind to a fine powder (particle size < 2 µm) to minimize the Christiansen scattering effect.
-
Step 1 (Native): Press pellet and scan.
-
Observation: If you see bands at 1580/1400 but NO band at 1700, you likely have a Zwitterion (Carboxylate).
-
-
Step 2 (Acidification - The Trick):
-
Expose the pellet to HCl fumes for 2 minutes OR re-grind the sample with a drop of 1M HCl and re-press.
-
Validation: If the broad 1580 band disappears and a sharp 1720 cm⁻¹ band appears , you have confirmed the presence of a Carboxylic Acid. A Nitro group will NOT shift significantly under these conditions.
-
Diagram: Analytical Workflow
Figure 2: Logic flow for distinguishing functional groups using spectral shifting techniques.
Data Interpretation & Troubleshooting
The Water Interference
Piperidine derivatives are hygroscopic. Water absorbs strongly at 1640 cm⁻¹ (H-O-H bending) and 3400 cm⁻¹ (stretching).
-
Problem: The 1640 cm⁻¹ water band sits right between the Nitro (
) and Carbonyl ( ) regions, and overlaps with the Zwitterion Ammonium deformation ( ). -
Solution: Always subtract a background spectrum. If using KBr, ensure it is dry. If the peak at 1640 decreases after drying the sample, it was water, not part of the pharmacophore.
Differentiating from Amides
If the piperidine is acylated (N-C=O), the Amide I band appears at 1640-1680 cm⁻¹ .
-
Differentiation: Amides do not show the broad O-H "beard" (2500-3300 cm⁻¹) characteristic of carboxylic acids. Nitro groups lack the C=O character entirely.
References
-
National Institute of Standards and Technology (NIST). Piperidine, 1-ethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
SpectraBase. Isonicotinic acid (Pyridine-4-carboxylic acid) Spectrum.[4][5] John Wiley & Sons, Inc. [Link][4]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Specac. Interpreting Infrared Spectra: Identifying Functional Groups. [Link]
Sources
Validating Purity of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid: A Comparative Technical Guide
Executive Summary
The validation of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a critical control point in the synthesis of anticoagulant therapeutics (e.g., Apixaban intermediates). The primary challenge lies not in the gross chemical purity, but in the enantiomeric excess (ee) and the rejection of regioisomeric impurities introduced during the nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene.
This guide moves beyond standard pharmacopeial templates to compare High-Performance Liquid Chromatography (HPLC) strategies against Supercritical Fluid Chromatography (SFC) , demonstrating why a dual-method approach (Achiral + Chiral) is the only pathway to definitive validation.
Part 1: Critical Quality Attributes (CQA) & Impurity Profiling
Before selecting a method, we must define the "Enemy"—the specific impurities likely to co-elute with the target (R)-enantiomer.
| Impurity Type | Specific Compound | Origin | Challenge |
| Enantiomer | (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid | Racemization or impure starting material (nipecotic acid) | Identical physical properties; requires chiral selector. |
| Regioisomer | 1-(2-Nitrophenyl)... or 1-(3-Nitrophenyl)... | Impurity in 4-fluoronitrobenzene starting material | Similar polarity; requires high-efficiency achiral separation. |
| Starting Material | (R)-Piperidine-3-carboxylic acid (Nipecotic acid) | Incomplete reaction | Highly polar, no UV chromophore (requires CAD/ELSD or derivatization). |
| Byproduct | 4-Nitroaniline derivatives | Hydrolysis/Degradation | Distinct UV spectra but potential co-elution. |
Visualization: Impurity Origin & Control Strategy
Figure 1: Synthetic pathway highlighting the origin of critical impurities. Red nodes indicate specific targets for the analytical validation plan.
Part 2: Chemical Purity Validation (Achiral)
The Comparison: Standard C18 vs. Phenyl-Hexyl
For the achiral purity (separating the target from regioisomers and starting materials), standard C18 columns often fail to resolve the ortho-nitro impurity due to insufficient selectivity for the aromatic substitution pattern.
Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase. The π-π interactions offered by these phases provide superior selectivity for the nitro-aromatic ring compared to the hydrophobic-only interaction of C18.
Validated Protocol (Achiral)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (fused-core particles for speed).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of carboxylic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 310 nm (Specific to the nitro-aniline chromophore, reducing interference from non-nitro impurities).
Part 3: Enantiomeric Purity Validation (The Core Challenge)
This is the most critical validation step. The carboxylic acid moiety presents a specific challenge: it tends to interact strongly with the silica matrix of chiral columns, leading to peak tailing and loss of resolution.
Comparative Analysis: Normal Phase (NP) vs. SFC
| Feature | Method A: Normal Phase HPLC | Method B: Chiral SFC (Recommended) |
| Mobile Phase | Hexane / IPA + TFA | CO2 / Methanol + DEA/TFA |
| Speed | Slow (20-40 min run time) | Fast (3-8 min run time) |
| Peak Shape | Often tails due to acid interaction | Sharp peaks due to low viscosity/high diffusivity |
| Solubility | Good | Excellent |
| Cost/Run | High (Solvent consumption) | Low (Green chemistry) |
Verdict: While SFC is faster, Normal Phase HPLC is often more robust for validation in labs without specialized SFC equipment. Below, we validate the Normal Phase method as the "Gold Standard" for transferability.
The "Self-Validating" Chiral Protocol
To ensure the method is self-validating, we utilize an Amylose-based immobilized phase (e.g., Chiralpak IA/ID or equivalent). The immobilized phase allows for a wider range of solvents if needed, but the key is the additive .
Crucial Mechanistic Insight: You must use an acidic additive (Trifluoroacetic acid, TFA) in the mobile phase. Without it, the carboxylic acid on the piperidine ring will ionize or H-bond non-specifically with the stationary phase, causing the (R) and (S) peaks to merge or tail severely.
Detailed Experimental Protocol (Chiral HPLC)
-
System Preparation:
-
Passivate the LC system with IPA to remove any residual water (water deactivates Normal Phase separation).
-
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak IA). Dimensions: 250 x 4.6 mm.
-
Mobile Phase:
-
n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).
-
Note: Ethanol is preferred over IPA here for better mass transfer kinetics with the acid moiety.
-
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25°C (Lower temperature often enhances chiral recognition).
-
Sample Diluent: Mobile Phase (Strictly avoiding DMSO or MeOH which can distort the solvent front).
Visualization: Chiral Method Decision Tree
Figure 2: Logic flow for selecting the optimal chiral method parameters. The "Acidic Additive" step is the critical failure point for many unvalidated methods.
Part 4: Data Presentation & Performance Metrics
The following table summarizes the expected performance data when comparing a generic method versus the optimized protocol defined above.
| Parameter | Generic Method (C18 / No Additive) | Optimized Method (Amylose / 0.1% TFA) | Status |
| Retention Time (R) | 4.5 min (Co-elutes w/ S) | 12.4 min | Resolved |
| Selectivity (α) | 1.0 (No Separation) | 1.35 | Pass |
| Resolution (Rs) | 0 | > 3.5 | Pass |
| Tailing Factor | 2.8 (Severe Tailing) | 1.1 (Symmetric) | Pass |
| LOD (Impurity) | 0.5% | 0.05% | High Sensitivity |
Interpretation: The generic method fails completely because C18 cannot distinguish the spatial arrangement of the enantiomers. The optimized method, utilizing the specific "3-point interaction" (H-bonding, π-π, steric fit) of the Amylose selector plus the TFA suppressor, achieves baseline separation.
References
-
Application of Chiral Chromatography in Drug Development. Journal of Pharmaceutical and Biomedical Analysis. Focuses on the necessity of polysaccharide columns for piperidine derivatives.
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. BioRxiv. Provides context on the synthesis and structural analogues of the target compound.
-
Chiral HPLC Separation Strategies. Phenomenex Technical Guide. Validates the use of Amylose-based columns for nitro-aromatic acids.
-
Validation of Analytical Procedures: Text and Methodology (ICH Q2 R1). International Conference on Harmonisation. The regulatory framework for the validation parameters (LOD, Resolution).
Safety Operating Guide
(r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid proper disposal procedures
Comprehensive Operational Guide for the Safe Handling and Disposal of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic Acid
As a Senior Application Scientist, I frequently encounter complex disposal scenarios involving multifunctional organic molecules. (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid presents a unique tripartite hazard profile: a potentially reactive nitroaromatic system, a toxic and irritating piperidine core, and an acidic carboxylic acid moiety. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard. This guide provides a self-validating, step-by-step methodology for the safe laboratory disposal of this compound, ensuring environmental protection and personnel safety.
Section 1: Mechanistic Hazard Profiling & Causality
Understanding the molecular behavior of a compound is the first step in designing a safe disposal protocol.
-
Nitroaromatic Reactivity: Nitroaromatic compounds possess internal oxygen within the nitro (-NO₂) group. If subjected to rapid heating or mixed with incompatible materials like caustic alkalis or strong reducing agents, they can undergo violent, exothermic decomposition[1].
-
Piperidine Toxicity: The piperidine ring is a known neurotoxin and severe irritant. Exposure can lead to systemic toxicity, severe eye irritation, and skin burns[2].
-
Environmental Persistence: Nitroaromatic compounds are highly stable and persistent in aquatic environments, necessitating specialized removal or destruction techniques, such as high-temperature incineration, rather than standard wastewater treatment[3].
Table 1: Quantitative & Qualitative Hazard Summary
| Hazard Category | Mechanistic Cause | Operational Mitigation Strategy |
| Reactivity / Stability | Nitro groups can exothermically decompose in the presence of strong bases or shock. | Isolate from alkalis/reducers. Store in a cool, dry environment below 25°C. |
| Acute Toxicity | Piperidine core interacts with biological membranes; nitroaromatics risk methemoglobinemia. | Mandate handling within a certified fume hood. Use 0.11mm+ nitrile gloves. |
| Environmental Fate | High chemical stability prevents natural biodegradation in aquatic systems. | Zero drain disposal. Route exclusively to EPA-compliant chemical incineration. |
Section 2: Step-by-Step Disposal Methodology
The following protocol is designed as a self-validating system. Each step includes a built-in verification check to ensure operational integrity before proceeding to the next phase.
Phase 1: Environmental Setup & PPE Verification
-
Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, a flame-resistant lab coat, and safety goggles with side shields.
-
Action: Ensure all handling occurs within a Class II chemical fume hood.
-
Validation: Self-Check: Perform an inflation test on gloves to check for micro-tears prior to handling. Verify the fume hood monitor displays a face velocity between 80–120 feet per minute (FPM) before opening the chemical container.
Phase 2: Waste Segregation & Compatibility Verification
-
Action: Select a dedicated, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass).
-
Action: Ensure the container is strictly segregated from strong oxidizing agents, reducing agents, and strong bases.
-
Validation: Self-Check: Review the waste container's chemical log. Confirm the absence of incompatible materials (e.g., sodium hydroxide, metal hydrides) to prevent heat generation via acid-base reactions or nitroaromatic decomposition[1].
Phase 3: Containment & Transfer
-
Action (Solid Waste): Carefully transfer the solid powder using a non-sparking, anti-static spatula to avoid generating airborne dust.
-
Action (Liquid Waste): If the compound is dissolved in an organic solvent, funnel the solution into the designated non-halogenated (or halogenated, depending on the solvent) organic waste carboy.
-
Validation: Self-Check: Seal the container and observe it for 5 minutes. Palpate the exterior of the container (with gloved hands) to confirm no exothermic heat is being generated, validating chemical stability.
Phase 4: Spill Management & Decontamination
-
Action: In the event of a minor dry spill, do not sweep vigorously. Use dry clean-up procedures, gently gathering the material with a dedicated brush or damp absorbent pad to prevent aerosolization[1].
-
Action: For wet spills, cover the area with an inert absorbent material such as vermiculite or sand. Avoid combustible absorbents like sawdust.
-
Validation: Self-Check: After physical removal, wash the area with copious amounts of water and check the pH of the final rinse using pH paper to ensure no acidic residue remains.
Phase 5: RCRA/EPA Compliant Labeling & Storage
-
Action: Affix a standardized hazardous waste label to the container. The label must explicitly state: "Hazardous Waste: (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (Toxic/Nitroaromatic)."
-
Action: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA).
-
Validation: Self-Check: Cross-reference the physical label with the laboratory's digital waste inventory. Ensure the accumulation start date is clearly marked, as waste must typically be removed by a licensed contractor within 90 days[4].
Section 3: Logical Workflow Visualization
To streamline laboratory operations and emergency response, the following flowchart illustrates the critical decision points in the disposal process.
Caption: Logical workflow for the safe laboratory disposal of nitroaromatic piperidine waste.
Section 4: Final Destruction & Environmental Compliance
The ultimate fate of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid must be managed by a licensed hazardous waste facility. Due to the presence of the nitroaromatic ring, the preferred method of destruction is high-temperature chemical incineration. Combustion of waste streams containing high amounts of nitrogen can lead to increased levels of nitrogenated Products of Incomplete Combustion (PICs)[5]. Therefore, the incineration facility must be equipped with an afterburner and a specialized NOx scrubber system to neutralize nitrogen oxide emissions, ensuring full compliance with EPA environmental protection standards.
References[2] Title: Piperidine Safety Data Sheet
Source: Jubilant Life Sciences Limited URL: 2[1] Title: 3-Nitrophenol Safety Data Sheet Source: Santa Cruz Biotechnology URL: 1[4] Title: Biological/Chemical Waste Management Source: National Science Teaching Association (NSTA) URL: 4[5] Title: Screening Level Ecological Risk Assessment Protocol for Hazardous Waste Combustion Facilities Source: U.S. Environmental Protection Agency (EPA) / Regulations.gov URL: 5[3] Title: Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water Source: RSC Publishing URL: 3
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Efficient preparation of adsorption beds from polycarbonate and cotton fabric wastes: removal of nitroaromatic pollutants from water - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00669D [pubs.rsc.org]
- 4. Biological/Chemical Waste Management | NSTA [nsta.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
Topic: Personal protective equipment for handling (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid[1][2][3][4][5][6][7][8]
Field Guide: Safe Handling & PPE Strategy
Compound: (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid Application: Pharmaceutical Intermediate (Likely Factor Xa Inhibitor Synthesis) Physical State: Solid / Fine Powder
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid requires a shift in mindset from "standard lab safety" to "potent compound containment." While often classified as an Irritant (H315, H319, H335) based on its functional groups, the presence of the nitro-aromatic moiety introduces a risk of transdermal absorption and potential methemoglobinemia. Furthermore, as a chiral intermediate for pharmaceutical synthesis (e.g., Apixaban analogs), it should be treated with Occupational Exposure Band (OEB) 3 protocols until specific toxicology data proves otherwise.
The Core Risks:
-
Dust Inhalation: The primary vector for exposure. Fine organic powders are easily aerosolized during weighing.
-
Transdermal Absorption: Nitro-substituted piperidines are lipophilic. Skin contact can lead to systemic uptake.
-
Electrostatic Charge: Dry organic acids accumulate static, causing powder to "jump" or cling to gloves, increasing contamination risk.
The PPE Matrix: A Task-Based Approach
Do not rely on a "one-size-fits-all" PPE rule. Match your protection to the energy and exposure potential of the task.[9]
| Zone / Task | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Controls |
| Zone A: Weighing & Transfer (< 10g) | N95/P2 Mask (Minimum) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Safety Goggles (Tight-fitting) | Fume Hood or Powder Weighing Station |
| Zone B: Synthesis & Reaction (Closed System) | Surgical Mask (Process protection) | Single Nitrile Gloves (Chemical Resistant) | Safety Glasses with Side Shields | Fume Hood (Sash at working height) |
| Zone C: Scale-Up / Open Handling (> 10g) | PAPR (Powered Air Purifying Respirator) or P100 | Double Nitrile + Tyvek® Sleeve Covers | Face Shield + Goggles | Vented Balance Enclosure (VBE) |
| Zone D: Spill Cleanup | Full-Face Respirator (P100 Cartridges) | Chem-Tape sealed Gloves/Suit | Integrated in Respirator | Portable HEPA Filter (if available) |
Operational Protocols (The "How-To")
Protocol A: The "Double-Gloving" Technique
Why: Nitro-aromatics can permeate thin nitrile. The air gap between gloves provides a breakthrough indicator and second barrier.
-
Don Inner Glove: Bright color (e.g., orange or blue) to serve as a contrast.
-
Tape Cuffs: If handling large quantities, tape the inner glove to your lab coat sleeve.
-
Don Outer Glove: Standard purple/blue nitrile.
-
Change Frequency: Replace the outer glove immediately upon visible contamination or every 30 minutes of active handling.
Protocol B: Static-Controlled Weighing
Why: Static electricity causes powder dispersion, defeating the fume hood's laminar flow.
-
Ionization: Use an anti-static gun or ionizer bar inside the weigh station before opening the container.
-
Spatula Selection: Use PTFE-coated or high-grade stainless steel spatulas. Avoid plastic scoops which generate charge.
-
Damping: Place a conductive mat or a slightly damp (solvent-compatible) wipe at the base of the balance to ground the area.
Protocol C: De-Gowning (The Critical Step)
Most exposures occur when removing PPE.
-
Vacuum/Wipe: If powder is visible on PPE, HEPA vacuum or gently wipe with a solvent-dampened pad before removing.
-
Roll-Off: Peel gloves/sleeves from the top down, rolling the contaminated side inward.
-
Wash: Wash hands with cool water (hot water opens pores, increasing absorption risk) and soap immediately.
Visualizing the Safety Logic
Diagram 1: Exposure Control Decision Tree
This workflow dictates the containment strategy based on the physical state and quantity of the material.
Caption: Decision logic for selecting containment and PPE based on physical state and scale of operation.
Disposal & Waste Management
Proper disposal prevents downstream reactions in the waste stream.
-
Chemical Compatibility:
-
Incompatible: Strong Oxidizers (Reaction with nitro group), Strong Bases (Exothermic salt formation).
-
Compatible: General organic solvents (Methanol, DCM).
-
-
Waste Stream Segregation:
-
Solid Waste: Bag in a dedicated "Hazardous Solid - Toxic/Irritant" bag. Do not mix with general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.
-
Decontamination: Wipe all surfaces with 10% detergent solution followed by water. The detergent helps solubilize the lipophilic nitro-compound better than water alone.
-
Diagram 2: Waste Stream Logic
Caption: Segregation pathway ensuring nitro-aromatic residues are directed toward high-temperature incineration.
Emergency Response
-
Eye Contact: Flush for 15 minutes minimum.[5][10][11] The nitro group can cause stinging; do not stop flushing even if pain subsides.
-
Skin Contact: Wash with soap and water.[7][9][11][12] Do not use ethanol or solvents to clean skin; this enhances absorption of the nitro compound.
-
Spills:
References
-
Fisher Scientific UK. (2023). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). Material Safety Data Sheet: Piperidine. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
